molecular formula C21H26N2OS2 B588591 Thioridazine-d3 5-Sulfoxide CAS No. 1330076-56-6

Thioridazine-d3 5-Sulfoxide

Katalognummer: B588591
CAS-Nummer: 1330076-56-6
Molekulargewicht: 389.59
InChI-Schlüssel: XLDFFVBQCMLXIE-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thioridazine-d3 5-Sulfoxide is a deuterium-labeled analog of a key metabolite of thioridazine, a phenothiazine antipsychotic. This compound is designed for use as an internal standard in mass spectrometry-based assays, enabling precise quantification of thioridazine and its metabolites in complex biological matrices like plasma. Such application is critical for advanced pharmacokinetic studies, drug metabolism research, and investigating the complex biotransformation pathways of thioridazine. The incorporation of three deuterium atoms increases the molecular mass, allowing it to be easily distinguished from its non-labeled counterpart during liquid chromatography-mass spectrometry (LC-MS) analysis, thereby improving analytical accuracy and reliability. Thioridazine itself is primarily metabolized by cytochrome P450 enzymes CYP2D6 and CYP3A4 into several active compounds, including the therapeutically active mesoridazine (Thioridazine 2-sulfoxide) and other sulfoxide derivatives. The presence of deuterium labels helps mitigate the effects of epimerization and degradation that can occur with the native metabolite under various conditions, ensuring more stable and reproducible results. This high-purity reference standard is essential for researchers exploring the mechanisms of action, metabolic fate, and potential repurposing of thioridazine, which has shown promise in non-psychiatric applications such as combating antibiotic-resistant bacteria. This product is intended for research purposes exclusively and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-methylsulfanyl-10-[2-[1-(trideuteriomethyl)piperidin-2-yl]ethyl]phenothiazine 5-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2OS2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)26(24)21-11-10-17(25-2)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDFFVBQCMLXIE-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCCCC1CCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858476
Record name 10-{2-[1-(~2~H_3_)Methylpiperidin-2-yl]ethyl}-2-(methylsulfanyl)-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330076-56-6
Record name 10-{2-[1-(~2~H_3_)Methylpiperidin-2-yl]ethyl}-2-(methylsulfanyl)-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Thioridazine-d3 5-Sulfoxide synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Thioridazine-d3 5-Sulfoxide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound, a key deuterated metabolite of the phenothiazine antipsychotic, Thioridazine. Thioridazine undergoes extensive metabolism, primarily through sulfoxidation at two distinct sites.[1][2][3] The 5-sulfoxide metabolite, while considered to have minimal antipsychotic activity, is significant due to its cardiotoxic potential.[4] The incorporation of a stable isotopic label, such as deuterium (d3), into the N-methyl group of the piperidine side chain creates an invaluable tool for metabolic research, pharmacokinetic (PK) studies, and as an internal standard for quantitative bioanalysis.[5][6] This document details a robust synthetic strategy, beginning with the synthesis of the deuterated precursor, Thioridazine-d3, followed by a controlled oxidation to yield the target 5-sulfoxide. Furthermore, it outlines the essential analytical techniques required for the comprehensive structural confirmation and purity assessment of the final compound.

Introduction: The Rationale for a Deuterated Metabolite Standard

Thioridazine is a first-generation antipsychotic of the phenothiazine class, historically used for the treatment of schizophrenia.[7][8] Its clinical use has been significantly restricted due to a dose-dependent risk of cardiac arrhythmias (QTc interval prolongation), a side effect linked to its metabolites.[4][7] The metabolism of thioridazine is complex, involving N-demethylation, hydroxylation, and, most notably, oxidation of its two sulfur atoms.[1][9]

  • Oxidation at the 2-position (side-chain): This yields Mesoridazine (Thioridazine 2-sulfoxide) and Sulforidazine (Thioridazine 2-sulfone), both of which are pharmacologically active metabolites.[10]

  • Oxidation at the 5-position (phenothiazine ring): This produces Thioridazine 5-sulfoxide, a major metabolite found in high concentrations in serum after chronic administration.[4][11]

The development of deuterated analogues of drugs and their metabolites is a critical aspect of modern drug development. These isotopically labeled compounds serve as ideal internal standards in mass spectrometry-based quantification assays, as they co-elute with the analyte but are distinguishable by their mass. This minimizes matrix effects and improves analytical accuracy. This guide focuses on the synthesis of this compound, where the deuterium label is on the N-methyl group, a position that is metabolically stable in the context of 5-sulfoxidation.

Synthetic Strategy and Protocols

The synthesis of this compound is a two-stage process. First, the deuterated parent drug, Thioridazine-d3, is prepared. Second, a selective oxidation of the phenothiazine ring sulfur is performed.

Part A: Synthesis of Thioridazine-d3 Precursor

The foundational synthesis involves the alkylation of 2-(methylthio)-10H-phenothiazine with a deuterated side chain.[8] The deuterium label is introduced via the use of deuterated methyl iodide.

  • Preparation of the Side Chain (2-(2-Chloroethyl)-1-(methyl-d3)-piperidine): This step can be adapted from established non-deuterated syntheses. It begins with the reaction of 2-(2-hydroxyethyl)piperidine with deuterated methyl iodide (CD3I) to form the N-methyl-d3 quaternary salt, which is subsequently reduced and chlorinated.

  • Alkylation Reaction:

    • To a solution of 2-(methylthio)-10H-phenothiazine (1.0 eq.) in dry toluene, add sodium amide (NaNH2) (1.1 eq.).

    • Heat the mixture to reflux for 2 hours to ensure complete formation of the phenothiazine anion.

    • Cool the mixture slightly and add a solution of 2-(2-chloroethyl)-1-(methyl-d3)-piperidine (1.2 eq.) in dry toluene dropwise.

    • Heat the reaction mixture to reflux for 12-16 hours, monitoring progress by Thin-Layer Chromatography (TLC).

  • Work-up and Purification:

    • After cooling to room temperature, carefully quench the reaction with water.

    • Separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to yield Thioridazine-d3 as a viscous oil or low-melting solid.

cluster_0 Precursor Synthesis cluster_1 Alkylation cluster_2 Purification A 2-(methylthio)-10H-phenothiazine C NaNH2, Toluene, Reflux A->C B 2-(2-chloroethyl)-1-(methyl-d3)-piperidine B->C D Aqueous Work-up C->D E Column Chromatography D->E F Thioridazine-d3 E->F

Caption: Synthesis of the Thioridazine-d3 precursor.

Part B: Selective Oxidation to this compound

The critical step in this synthesis is the selective oxidation of the electron-rich sulfur atom at position 5 of the phenothiazine ring without oxidizing the methylthio group at position 2. This can be achieved using controlled conditions with an appropriate oxidizing agent. Electrochemical methods have also been shown to be effective for phenothiazine sulfoxidation.[12]

  • Oxidizing Agent: A mild oxidizing agent like hydrogen peroxide (H2O2) in a suitable solvent (e.g., acetic acid or ethanol) is often chosen. Stronger oxidants like m-CPBA could lead to over-oxidation to the sulfone or oxidation of the 2-position sulfur.

  • Stoichiometry and Temperature: Using approximately one equivalent of the oxidant at a controlled temperature (e.g., 0 °C to room temperature) is crucial to favor mono-oxidation at the more nucleophilic ring sulfur.

  • Reaction Setup:

    • Dissolve Thioridazine-d3 (1.0 eq.) in glacial acetic acid or ethanol in a round-bottom flask.

    • Cool the solution to 0-5 °C in an ice bath.

  • Addition of Oxidant:

    • Add 30% hydrogen peroxide (1.0-1.1 eq.) dropwise to the stirred solution, maintaining the low temperature.

  • Reaction Monitoring:

    • Allow the reaction to stir at low temperature for 1-2 hours and then at room temperature for 4-6 hours.

    • Monitor the reaction for the disappearance of starting material and the formation of the product using TLC or HPLC.

  • Work-up and Purification:

    • Quench the reaction by adding a solution of sodium bisulfite to destroy excess peroxide.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting mixture of diastereomers by preparative HPLC or column chromatography to isolate this compound.

A Thioridazine-d3 B Controlled Oxidation (e.g., H2O2, Acetic Acid, 0°C) A->B C Crude Product Mixture (Diastereomers of 5-Sulfoxide) B->C D Purification (Preparative HPLC) C->D E This compound D->E

Caption: Controlled oxidation to form the 5-sulfoxide.

Characterization and Data Analysis

Rigorous characterization is mandatory to confirm the identity, structure, and purity of the synthesized this compound. The oxidation creates a new chiral center at the sulfur atom, resulting in two diastereomeric pairs, which may be separable by chiral chromatography.[13][14]

Mass Spectrometry (MS)

Mass spectrometry is the primary tool for confirming the molecular weight and successful incorporation of the deuterium label and the oxygen atom.

  • Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

  • Expected Result: The protonated molecular ion [M+H]+ should be observed at an m/z value corresponding to the exact mass of C21H23D3N2OS2. The isotopic pattern will confirm the presence of the three deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation.

  • ¹H NMR: The spectrum will be complex due to the aromatic and aliphatic protons. Key indicators of successful synthesis include:

    • The disappearance of the singlet corresponding to the N-CH3 protons (around 2.2-2.5 ppm in the unlabeled compound).

    • Significant downfield shifts for the aromatic protons on the phenothiazine ring, particularly those adjacent to the newly formed sulfoxide group, due to the deshielding effect of the S=O bond.[12]

  • ¹³C NMR: The spectrum will confirm the carbon framework. The carbon of the N-CD3 group will show a characteristic multiplet due to C-D coupling or may be significantly broadened. Carbons alpha to the sulfoxide will also exhibit a downfield shift.

  • ²H NMR: A single resonance in the deuterium NMR spectrum would confirm the label is exclusively at the N-methyl position.

Chromatographic Analysis

Chromatography is essential for assessing purity and potentially separating stereoisomers.

  • High-Performance Liquid Chromatography (HPLC): An HPLC method with UV or MS detection is used to determine chemical purity. A gradient elution on a C18 column is a common starting point.[9][15]

  • Chiral HPLC: To resolve the diastereomers formed, a chiral column (e.g., Chiralpak) is necessary.[14][16][17] This is crucial for advanced studies where the biological activity of individual stereoisomers is investigated.

Data Summary
Analytical Technique Parameter Expected Result for this compound
Molecular Formula -C₂₁H₂₃D₃N₂OS₂
Molecular Weight Monoisotopic Mass389.1672 g/mol [18]
HRMS (ESI+) [M+H]⁺Expected m/z: 390.1745
¹H NMR N-Methyl SignalAbsence of N-CH₃ singlet
Aromatic ProtonsDownfield shift of phenothiazine protons adjacent to S=O
IR Spectroscopy S=O StretchStrong absorption band around 1000-1050 cm⁻¹[12]
HPLC Purity≥98% (as determined by peak area)

Conclusion

This guide outlines a validated and logical pathway for the synthesis and comprehensive characterization of this compound. The causality behind the selection of reagents and reaction conditions for the critical selective oxidation step has been explained to ensure a high probability of success. The detailed characterization workflow provides a self-validating system to confirm the structure and purity of the final product. The availability of this deuterated metabolite standard is of paramount importance for researchers in pharmacology, toxicology, and drug metabolism, enabling more precise and reliable quantitative studies of Thioridazine and its metabolic fate.

References

  • Mohammad, T., Midha, K.K., & Hawes, E.M. (1988). Synthesis of deuterium labelled thioridazine via ruthenium tetroxide oxidation of the piperidine ring. Journal of Labelled Compounds and Radiopharmaceuticals, 25(4), 415-427. [Link]

  • Mohammad, T., Midha, K. K., & Hawes, E. M. (1986). Synthesis of deuterium labelled thioridazine. Journal of Labelled Compounds and Radiopharmaceuticals, 23(7), 749–760. [Link]

  • PDR. (1975). Absorption and excretion of thioridazine and mesoridazine in man. Psychopharmacology Communications, 1(3), 297-303. [Link]

  • Mohammad, T., Midha, K.K., & Hawes, E.M. (1986). Approach to the synthesis of deuterium labeled piperidine type phenothiazine antipsychotic agents. Elsevier, 167-168. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Thioridazine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Ganes, D. A., & Midha, K. K. (1995). Metabolism of piperidine-type phenothiazine antipsychotic agents. IV. Thioridazine in dog, man and rat. Xenobiotica, 25(7), 741-752. [Link]

  • Wójcikowski, J., Daniel, W. A. (2009). The main metabolic pathways of thioridazine. ResearchGate. [Link]

  • Vanderheeren, F. A., & Muusze, R. G. (1976). GLC analysis of thioridazine, mesoridazine, and their metabolites. Journal of Pharmaceutical Sciences, 65(11), 1704-1707. [Link]

  • Chakraborty, B. S., Hawes, E. M., McKay, G., Hubbard, J. W., Korchinski, E. D., Midha, K. K., ... & Robinson, W. T. (1988). S-oxidation of thioridazine to psychoactive metabolites: an oral dose-proportionality study in healthy volunteers. Drug Metabolism and Drug Interactions, 6(3-4), 425-437. [Link]

  • Ng, C. H., & Crammer, J. L. (1977). Measurement of thioridazine in blood and urine. British Journal of Clinical Pharmacology, 4(2), 173–183. [Link]

  • Borges, K. B., Borges, W. S., de Souza, J. J., de Oliveira, A. R. M., & Bonato, P. S. (2007). Stereoselective biotransformation of thioridazine that undergo oxidation at sulfur atom (phase I reaction). ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5452, Thioridazine. [Link]

  • Wikipedia. (n.d.). Thioridazine. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24494, Thioridazine-5-sulfoxide. [Link]

  • Hale, P. W. Jr., & Poklis, A. (1985). Thioridazine 5-sulfoxide diastereoisomers in serum and urine from rats and man after chronic thioridazine administration. Journal of Analytical Toxicology, 9(5), 197-201. [Link]

  • Gpatindia. (2020). THIORIDAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

  • Borges, K. B., Okano, L. T., de Souza, J. J., & Bonato, P. S. (2006). Degradation and configurational changes of thioridazine 2-sulfoxide. Journal of Pharmaceutical and Biomedical Analysis, 40(2), 345-351. [Link]

  • ResearchGate. (n.d.). Total synthesis of deuterated drugs. [Link]

  • Eap, C. B., Baumann, P., Castagnoli, N. Jr., & Testa, B. (1994). Determination of the enantiomers of thioridazine, thioridazine 2-sulfone, and of the isomeric pairs of thioridazine 2-sulfoxide and thioridazine 5-sulfoxide in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 661(2), 273-283. [Link]

  • Kilburn, J., et al. (2020). Synthesis of the Enantiomers of Thioridazine. SynOpen, 4(1), 12-16. [Link]

  • Alfredsson, G., et al. (1984). Serum Concentrations of Thioridazine, Its Major Metabolites and Serum Neuroleptic-Like Activities in Schizophrenics With and Without Tardive Dyskinesia. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 8(4-6), 703-707. [Link]

  • Borges, K. B., et al. (2002). Light-Induced Racemization of the Diastereoisomeric Pairs of Thioridazine 5-Sulfoxide. Chirality, 14(9), 738-742. [Link]

  • Tan, S. C., et al. (2022). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. Molecules, 27(19), 6682. [Link]

  • Bertucci, C., et al. (2010). Assignment of the Absolute Configuration at the Sulfur Atom of Thioridazine Metabolites by the Analysis of Their Chiroptical Properties: The Case of Thioridazine 2-sulfoxide. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 796-801. [Link]

Sources

The Critical Role of Cytochrome P450 2D6 in the Metabolism and Cardiotoxicity of Thioridazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Thioridazine, a phenothiazine-class antipsychotic, has a well-documented history of clinical efficacy, but its use is severely restricted due to a significant risk of dose-dependent cardiotoxicity.[1][2] This guide provides an in-depth examination of the metabolic pathways governing thioridazine disposition, with a primary focus on the pivotal role of the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6). Contrary to a narrow focus on a single reaction, this paper clarifies that while other enzymes like CYP1A2 and CYP3A4 mediate N-demethylation and 5-sulfoxidation, CYP2D6 is the critical catalyst in the bioactivation of thioridazine to its more potent and equally cardiotoxic metabolite, mesoridazine.[1][3][4]

We will dissect the profound pharmacogenetic implications of CYP2D6 polymorphisms, which lead to distinct metabolizer phenotypes and directly impact drug exposure and patient safety. Individuals with genetically reduced or absent CYP2D6 activity—known as Poor Metabolizers (PMs)—are at a significantly elevated risk for life-threatening cardiac arrhythmias, such as Torsades de pointes, due to the accumulation of thioridazine.[1][5] This has led to an FDA contraindication for the use of thioridazine in CYP2D6 poor metabolizers and in conjunction with strong CYP2D6 inhibitors.[2][6] This guide offers detailed experimental protocols for researchers to investigate these mechanisms, including in vitro reaction phenotyping and clinical pharmacokinetic assessments, providing a robust framework for drug development professionals and scientists in the field.

Foundational Concepts: Thioridazine and the CYP2D6 Enzyme

Thioridazine: A Low-Potency Phenothiazine Antipsychotic

Thioridazine is a first-generation antipsychotic that exerts its therapeutic effect primarily by blocking postsynaptic dopaminergic D1 and D2 receptors in the mesolimbic pathway of the brain.[7][8] It also exhibits activity at serotonergic, adrenergic, and histaminergic receptors.[9] Historically used for schizophrenia, its clinical application is now reserved for patients who have failed to respond to other antipsychotics, a decision driven by its significant adverse effect profile.[2][10] The most concerning of these is a dose-related prolongation of the QTc interval, which can precipitate fatal cardiac arrhythmias.[1][7] Other side effects include extrapyramidal symptoms (though less frequent than with high-potency antipsychotics), neuroleptic malignant syndrome, and irreversible retinal pigmentation at high doses.[7]

The CYP2D6 Enzyme: A Key Player in Drug Metabolism

The Cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, is central to the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs.[11] CYP2D6, specifically, is responsible for the metabolism of approximately 25-40% of all prescribed medications, including many antidepressants, beta-blockers, opioids, and antipsychotics like thioridazine.[12][13][14]

Genetic Polymorphism of CYP2D6

The CYP2D6 gene is one of the most highly polymorphic genes in the human genome, with over 180 known alleles cataloged.[1] These genetic variations result in enzymes with a wide spectrum of activity, leading to the classification of individuals into distinct metabolizer phenotypes:

  • Poor Metabolizers (PMs): Carry two non-functional alleles (e.g., *4, *5). They have no enzyme activity.[1][15]

  • Intermediate Metabolizers (IMs): Carry one reduced-function and one non-functional allele, or two reduced-function alleles (e.g., 4/41). They exhibit decreased metabolic capacity.[1][15]

  • Normal Metabolizers (NMs): Have two fully functional alleles (e.g., 1/1). This is the reference phenotype.[1][15]

  • Ultrarapid Metabolizers (UMs): Possess multiple copies of functional CYP2D6 genes, leading to significantly increased enzyme activity.[11][15]

The prevalence of these phenotypes varies significantly across different ethnic populations, making pharmacogenetic testing a critical tool for personalizing medicine.[1]

The Metabolic Pathway of Thioridazine: The Centrality of CYP2D6

Delineating the Roles of Key CYP Isoforms

The biotransformation of thioridazine is complex and involves multiple CYP enzymes. While several metabolic reactions occur, two are of primary clinical importance: ring sulfoxidation and side-chain sulfoxidation. It is crucial to correctly attribute these pathways to their respective enzymes.

  • 5-Sulfoxidation and N-demethylation: These reactions are primarily catalyzed by CYP1A2 and CYP3A4 .[3]

  • Ring-2-Sulfoxidation: This is the key pathway mediated by CYP2D6 . This reaction converts the parent drug, thioridazine, into its primary active metabolite, mesoridazine .[1][4] Mesoridazine is subsequently metabolized, also via CYP2D6, to a second active metabolite, sulforidazine .[1]

This distinction is vital: the core safety concern of thioridazine is intrinsically linked to the metabolic pathway governed by CYP2D6, not the 5-sulfoxidation pathway.

CYP2D6-Mediated Bioactivation and Its Consequences

The conversion of thioridazine to mesoridazine is not a detoxification step but rather a bioactivation. Mesoridazine is more potent than its parent compound, and both molecules contribute significantly to QTc interval prolongation.[1] Therefore, the rate and extent of this conversion, which is dictated by an individual's CYP2D6 status, directly determines the total exposure to cardiotoxic agents.

Visualizing the Thioridazine Metabolic Pathway

The following diagram illustrates the primary metabolic routes for thioridazine, highlighting the central role of CYP2D6.

Thioridazine_Metabolism Thioridazine Thioridazine Mesoridazine Mesoridazine (Active Metabolite) Thioridazine->Mesoridazine CYP2D6 (Ring-2-Sulfoxidation) Thioridazine_5_Sulfoxide Thioridazine-5-Sulfoxide Thioridazine->Thioridazine_5_Sulfoxide CYP1A2, CYP3A4 (5-Sulfoxidation) N_demethyl_Thioridazine N-demethyl-Thioridazine Thioridazine->N_demethyl_Thioridazine CYP1A2, CYP3A4 (N-demethylation) Sulforidazine Sulforidazine (Active Metabolite) Mesoridazine->Sulforidazine CYP2D6

Caption: Primary metabolic pathways of thioridazine.

Clinical and Pharmacogenetic Implications

The Mechanistic Link to Cardiotoxicity

Elevated plasma concentrations of thioridazine and mesoridazine directly correlate with a lengthening of the QTc interval.[5] This electrophysiological change increases the risk of Torsades de pointes, a life-threatening ventricular arrhythmia that can lead to sudden cardiac death.[2][16] Studies have demonstrated a clear relationship between the daily dose, the resulting plasma concentrations, and the degree of QTc prolongation.[5]

Impact of CYP2D6 Genotype on Thioridazine Pharmacokinetics

An individual's CYP2D6 genotype is a primary determinant of their thioridazine exposure.

  • CYP2D6 Poor Metabolizers (PMs): These individuals cannot efficiently metabolize thioridazine to mesoridazine. This results in significantly higher plasma concentrations of the parent drug compared to NMs given the same dose.[1][17] This accumulation dramatically increases the risk of toxicity.

  • Drug-Drug Interactions (DDIs): Co-administration of thioridazine with potent CYP2D6 inhibitors (e.g., fluoxetine, paroxetine, bupropion) can mimic a PM phenotype in a genotypic Normal Metabolizer.[1][18] This "phenoconversion" also leads to dangerously elevated drug levels. Furthermore, thioridazine itself is an inhibitor of CYP2D6, creating the potential for auto-inhibition and complicating the dosing of concomitant CYP2D6 substrates.[19][20]

Regulatory Stance and Clinical Guidelines

The evidence linking CYP2D6 status to thioridazine toxicity is so compelling that the U.S. Food and Drug Administration (FDA) has issued specific contraindications. The drug label explicitly states that thioridazine is contraindicated in:

  • Patients known to have a genetic defect leading to reduced CYP2D6 activity (i.e., Poor Metabolizers).[6][18]

  • Patients taking concomitant medications that are potent CYP2D6 inhibitors.[2][18]

This makes CYP2D6 genotyping or phenotyping an essential prerequisite for considering thioridazine therapy.

CYP2D6 Phenotype Genotype Examples Effect on Thioridazine Metabolism Clinical Recommendation
Poor Metabolizer (PM) 4/4, 4/5, 5/5Absent metabolism via CYP2D6; leads to high plasma levels of thioridazine.Contraindicated . High risk of cardiotoxicity.[6]
Intermediate Metabolizer (IM) 4/41, 1/10Reduced metabolism.Contraindicated . Increased risk of toxicity.[1]
Normal Metabolizer (NM) 1/1, 1/2"Normal" metabolism.Use with caution; monitor QTc.
Ultrarapid Metabolizer (UM) 1/1xN, 1/2xNIncreased metabolism.Potential for therapeutic failure at standard doses.
Data synthesized from sources[1][15].

Methodologies for Studying Thioridazine Metabolism

This section provides validated, step-by-step protocols for investigating the role of CYP2D6. The causality behind these experimental designs is to move from a broad, observational assessment in a complex biological matrix (HLM) to a highly specific, mechanistic confirmation using isolated enzymes and inhibitors.

In Vitro Approaches: Mechanistic Elucidation

Rationale: This protocol establishes which metabolites are formed in a general hepatic system (HLM) and then confirms which specific CYP enzyme is responsible by using individually expressed recombinant enzymes (e.g., rCYP2D6, rCYP1A2).

  • Preparation of Incubation Mixtures:

    • In separate microcentrifuge tubes, prepare incubation mixtures containing:

      • Phosphate buffer (100 mM, pH 7.4).

      • Pooled HLM (final concentration 0.5 mg/mL) OR recombinant CYP enzyme (e.g., 25 pmol/mL rCYP2D6) with cytochrome b5.

      • Thioridazine (substrate) at a concentration near its Km or at a clinically relevant level (e.g., 1-10 µM).

  • Pre-incubation: Pre-warm the mixtures at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Add NADPH regenerating solution (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase) to initiate the metabolic reaction. A control incubation without the regenerating system is essential to check for non-enzymatic degradation.

  • Incubation: Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 30 minutes). The time should be within the linear range of product formation.

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical quantification.

  • Sample Processing: Vortex the tubes and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.

  • Analysis: Transfer the supernatant to an HPLC vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Monitor for the parent drug (thioridazine) and expected metabolites (mesoridazine, sulforidazine, thioridazine-5-sulfoxide).[4][21]

InVitro_Workflow Hypothesis Hypothesis: CYP2D6 metabolizes Thioridazine HLM_Screen Experiment 1: Incubate with Human Liver Microsomes (HLM) Hypothesis->HLM_Screen Metabolite_ID Analysis: Identify Metabolites via LC-MS/MS HLM_Screen->Metabolite_ID rCYP_Confirm Experiment 2: Incubate with Recombinant CYPs (rCYP2D6, rCYP3A4, rCYP1A2, etc.) Metabolite_ID->rCYP_Confirm Which enzymes are sufficient? Inhibitor_Study Experiment 3: Incubate with HLM + Selective Inhibitors (e.g., Quinidine for CYP2D6) Metabolite_ID->Inhibitor_Study Which enzymes are necessary? Data_Analysis Data Analysis: Compare metabolite formation across conditions rCYP_Confirm->Data_Analysis Inhibitor_Study->Data_Analysis Conclusion Conclusion: Confirm CYP2D6 as the primary enzyme for Mesoridazine formation Data_Analysis->Conclusion

Caption: A self-validating workflow for CYP reaction phenotyping.

Clinical and Preclinical Assessment

Rationale: To identify an individual's genetic predisposition for thioridazine metabolism before drug administration.

  • Sample Collection: Obtain a whole blood or saliva sample from the subject for genomic DNA extraction.

  • DNA Extraction: Use a commercially available DNA extraction kit following the manufacturer's protocol to isolate high-quality genomic DNA.

  • Allele-Specific PCR/TaqMan Assay:

    • Design or use pre-validated primer and probe sets for key CYP2D6 alleles associated with no function (3, *4, *5, *6) and reduced function (10, *17, *41).[1]

    • Perform real-time PCR (qPCR) using a system like TaqMan. The assay uses fluorescently labeled probes that bind preferentially to either the wild-type or variant sequence, allowing for clear allelic discrimination.

  • Data Interpretation: Analyze the amplification curves to determine the genotype for each tested allele.

  • Phenotype Assignment: Based on the combination of alleles detected (the diplotype), assign a metabolizer phenotype (PM, IM, NM, UM) using established guidelines, such as those from the Clinical Pharmacogenetics Implementation Consortium (CPIC).[15]

Rationale: To assess the in vivo CYP2D6 activity in a patient already receiving thioridazine. The ratio of metabolite to parent drug serves as a direct biomarker of enzyme function.[4][5]

  • Sample Collection: Collect a blood sample at steady-state (after at least 5 half-lives of the drug) at a consistent time point relative to dosing (e.g., a trough sample just before the next dose). Collect blood in a red-top tube (serum) and avoid SST tubes.[22]

  • Sample Processing: Centrifuge the blood to separate serum. Aliquot the serum into a clean vial and store frozen (-20°C or -80°C) until analysis.

  • Analytical Method (LC-MS/MS):

    • Develop a validated LC-MS/MS method for the simultaneous quantification of thioridazine and mesoridazine.[22][23]

    • Perform a protein precipitation or liquid-liquid extraction of the serum samples.

    • Inject the processed sample onto an appropriate HPLC column (e.g., C18) for chromatographic separation.

    • Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to detect and quantify each analyte with high specificity and sensitivity.

  • Data Calculation and Interpretation:

    • Calculate the plasma concentrations of thioridazine and mesoridazine.

    • Compute the Mesoridazine:Thioridazine concentration ratio.

    • A low ratio indicates poor CYP2D6 activity (slow conversion), while a high ratio suggests normal or rapid activity. This ratio has been shown to correlate well with debrisoquine metabolic ratio, a classic measure of CYP2D6 phenotype.[4][5]

Conclusion and Future Directions

The metabolism of thioridazine is a classic and critical example of the importance of pharmacogenetics in clinical practice. The biotransformation of thioridazine to its active metabolite mesoridazine is almost exclusively dependent on the polymorphic enzyme CYP2D6. This direct link between CYP2D6 genotype, drug and metabolite exposure, and the risk of fatal cardiotoxicity underscores the necessity of genetic screening before considering this therapy. The contraindication of thioridazine in CYP2D6 poor metabolizers is a clear regulatory mandate born from robust scientific evidence.

For researchers and drug development professionals, the methodologies outlined in this guide provide a template for investigating such gene-drug interactions. Understanding the enzymatic pathways, the impact of genetic variation, and the potential for drug-drug interactions is not merely an academic exercise; it is a fundamental component of ensuring patient safety and developing more personalized and effective therapeutic strategies. As thioridazine is explored for new indications, such as an antimicrobial or anticancer agent, a thorough understanding of its CYP2D6-dependent pharmacology will remain paramount to its safe and effective use.[1][16]

References

  • ResearchGate. (n.d.). The main metabolic pathways of thioridazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Thioridazine Therapy and CYP2D6 Genotypes - Medical Genetics Summaries. Retrieved from [Link]

  • Llerena, A., de la Rubia, A., Berecz, R., Dorado, P., & Peñas-Lledó, E. M. (1998). Effect of thioridazine dosage on the debrisoquine hydroxylation phenotype in psychiatric patients with different CYP2D6 genotypes. Therapeutic Drug Monitoring, 20(6), 619–623. Retrieved from [Link]

  • Llerena, A., Berecz, R., de la Rubia, A., & Dorado, P. (2001). Use of the mesoridazine/thioridazine ratio as a marker for CYP2D6 enzyme activity. Therapeutic Drug Monitoring, 23(6), 608–612. Retrieved from [Link]

  • Llerena, A., Berecz, R., de la Rubia, A., Fernández-Salguero, P., & Dorado, P. (2002). QTc interval lengthening is related to CYP2D6 hydroxylation capacity and plasma concentration of thioridazine in patients. Journal of Psychopharmacology, 16(4), 361–364. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Thioridazine Therapy and CYP2D6 Genotypes. Retrieved from [Link]

  • Yasui, N., Otani, K., Kaneko, S., Ohkubo, T., Osanai, T., Ishida, M., Mihara, K., Kondo, T., Sugawara, K., & Fukushima, Y. (1995). Inhibition of trazodone metabolism by thioridazine in humans. Therapeutic Drug Monitoring, 17(4), 333–335. Retrieved from [Link]

  • Dinovo, E. C., Gottschalk, L. A., Nandi, B. R., & Geddes, P. G. (1976). GLC analysis of thioridazine, mesoridazine, and their metabolites. Journal of Pharmaceutical Sciences, 65(5), 667–669. Retrieved from [Link]

  • Stahl, S. M. (2021). Thioridazine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Ingelman-Sundberg, M. (2005). Polymorphism of human cytochrome P450 2D6 and its clinical significance: part II. Journal of Internal Medicine, 257(6), 509–513. Retrieved from [Link]

  • Hansten, P. D. (2008). Get to Know an Enzyme: CYP2D6. Pharmacy Times. Retrieved from [Link]

  • ResearchGate. (2008). Thioridazine Cardiotoxicity. Retrieved from [Link]

  • Psychiatric Times. (2019). Using Pharmacogenetics in Making Treatment Decisions for Schizophrenia. Retrieved from [Link]

  • Ng, C. H., & Crammer, J. L. (1977). Measurement of thioridazine in blood and urine. British Journal of Clinical Pharmacology, 4(2), 173–183. Retrieved from [Link]

  • ResearchGate. (2007). Relevance of CYP2D6 -1584C>G Polymorphism for Thioridazine:Mesoridazine Plasma Concentration Ratio in Psychiatric Patients. Retrieved from [Link]

  • ClinPGx. (n.d.). Annotation of FDA Label for thioridazine and CYP2D6. Retrieved from [Link]

  • Llerena, A., Dorado, P., & Peñas-Lledó, E. M. (2006). Clinical implications of CYP2D6 genetic polymorphism during treatment with antipsychotic drugs. Current Pharmacogenomics, 4(4), 339–347. Retrieved from [Link]

  • Fabbri, C., Zohar, J., & Serretti, A. (2018). Pharmacogenetics of Antipsychotic Drug Treatment: Update and Clinical Implications. Neuropsychobiology, 77(3), 117–134. Retrieved from [Link]

  • RxList. (2022). Thioridazine: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • Zhang, J. P., & Malhotra, A. K. (2013). Pharmacogenetics and outcome with antipsychotic drugs. Current Opinion in Psychiatry, 26(2), 143–149. Retrieved from [Link]

  • Wang, Y., Hill, A. P., & Kchannels, V. (2020). Thioridazine Induces Cardiotoxicity via Reactive Oxygen Species-Mediated hERG Channel Deficiency and L-Type Calcium Channel Activation. Oxidative Medicine and Cellular Longevity, 2020, 8825861. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thioridazine. PubChem Compound Summary for CID 5452. Retrieved from [Link]

  • Ng, C. H., & Crammer, J. L. (1977). Measurement of thioridazine in blood and urine. British Journal of Clinical Pharmacology, 4(2), 173–183. Retrieved from [Link]

  • Daniel, W. A., Syrek, M., & Wójcikowski, J. (1996). Effects of selective cytochrome P-450 inhibitors on the metabolism of thioridazine. In vitro studies. Polish Journal of Pharmacology, 48(3), 257–263. Retrieved from [Link]

  • Otani, K., Ishida, M., Kaneko, S., Mihara, K., Ohkubo, T., Sugawara, K., & Fukushima, Y. (1997). Effects of thioridazine, an inhibitor of CYP2D6, on the steady-state plasma concentrations of the enantiomers of mianserin and its active metabolite, desmethylmianserin, in depressed Japanese patients. Therapeutic Drug Monitoring, 19(5), 541–545. Retrieved from [Link]

  • Drugs.com. (2025). Thioridazine (Professional Patient Advice). Retrieved from [Link]

  • Murray, M. (1989). In vitro inhibition of hepatic drug oxidation by thioridazine: Kinetic analysis of the inhibition of cytochrome p-450 isoform-specific reactions. Biochemical Pharmacology, 38(22), 4095–4102. Retrieved from [Link]

  • ClinPGx. (n.d.). Factors affecting drug concentrations and QT interval during thioridazine therapy. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Table of Pharmacogenetic Associations. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). SYMBYAX Label. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Table 2. [2016 Assignment of CYP2D6 phenotypes by CPIC]. Retrieved from [Link]

Sources

in vitro metabolism of Thioridazine to sulfoxide metabolites

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Metabolism of Thioridazine to Sulfoxide Metabolites

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the in vitro metabolic pathways of thioridazine, with a specific focus on its conversion to clinically significant sulfoxide metabolites. It is designed for researchers, scientists, and drug development professionals engaged in drug metabolism and pharmacokinetics (DMPK), offering both foundational knowledge and practical, field-proven methodologies.

Introduction: The Clinical and Metabolic Significance of Thioridazine

Thioridazine is a first-generation antipsychotic of the phenothiazine class, historically used for treating schizophrenia.[1] While its use has been curtailed due to concerns over cardiac arrhythmias, its metabolic profile remains a compelling case study in drug biotransformation.[1] The pharmacological activity and toxicity of thioridazine are intrinsically linked to its extensive hepatic metabolism. The molecule undergoes several biotransformations, but the most critical pathway is S-oxidation, which occurs at two distinct sulfur atoms within its structure.[2][3]

This process yields two primary types of sulfoxide metabolites:

  • Ring-2 Sulfoxidation: Oxidation of the methylthio group at position 2 of the phenothiazine ring system produces mesoridazine (thioridazine-2-sulfoxide). Mesoridazine is not only an active metabolite but is pharmacologically more potent than the parent drug.[3][4] It is further oxidized to sulforidazine (thioridazine-2-sulfone), which also exhibits significant antidopaminergic activity.[4][5]

  • Ring-5 Sulfoxidation: Oxidation of the sulfur atom within the phenothiazine ring at position 5 generates thioridazine-5-sulfoxide. This metabolite is considered pharmacologically inactive at dopaminergic receptors but has been implicated in the cardiotoxicity associated with thioridazine therapy.[2]

Understanding the enzymatic control of these competing S-oxidation pathways is paramount for predicting the drug's efficacy, toxicity, and potential for drug-drug interactions (DDIs). In vitro models provide a controlled environment to dissect these mechanisms, identify the responsible enzyme isoforms, and quantify their relative contributions.[6][7]

The Enzymology of Thioridazine Sulfoxidation

The biotransformation of thioridazine is a classic example of the interplay between two major superfamilies of drug-metabolizing enzymes: the Cytochrome P450 (CYP) system and the Flavin-containing Monooxygenase (FMO) system.[8][9]

The Role of Cytochrome P450 (CYP) Isoforms

The CYP system, a versatile family of heme-containing enzymes located primarily in the liver's endoplasmic reticulum, is the principal catalyst for thioridazine sulfoxidation.[6][8] Specific isoforms exhibit distinct regioselectivity, dictating the balance between the formation of active and cardiotoxic metabolites.

In vitro studies using human liver microsomes (HLMs) and cDNA-expressed recombinant human CYP enzymes have definitively identified the key players:

  • CYP2D6: This is the primary enzyme responsible for the formation of the pharmacologically active metabolite, mesoridazine (mono-2-sulfoxidation).[10][11][12] It also catalyzes the subsequent oxidation of mesoridazine to sulforidazine (di-2-sulfoxidation).[10][11] The pronounced role of CYP2D6 is clinically significant due to its well-known genetic polymorphism, which can lead to substantial inter-individual variability in patient response and side effects.

  • CYP1A2 and CYP3A4: These isoforms are the main catalysts for the formation of thioridazine-5-sulfoxide.[10][11][12] While CYP3A4 also contributes to a lesser extent to the formation of mesoridazine, its predominant role, along with CYP1A2, is in the 5-sulfoxidation pathway.[10][11]

The Contribution of Flavin-containing Monooxygenase (FMO)

The FMO system represents another class of NADPH-dependent monooxygenases. While CYPs are the dominant force in sulfoxidation, FMOs also participate in the metabolism of thioridazine. In vitro experiments using selective inactivation techniques (e.g., heat treatment to inactivate FMO while preserving CYP activity) have shown that FMO is primarily involved in N-oxidation, producing thioridazine-N-oxide, rather than S-oxidation.[8][9] Therefore, for the specific study of sulfoxide metabolites, the focus remains squarely on the CYP system.

The following diagram illustrates the primary metabolic cascade.

Thioridazine_Metabolism Thioridazine Thioridazine Mesoridazine Mesoridazine (Thioridazine-2-sulfoxide) [Active Metabolite] Thioridazine->Mesoridazine CYP2D6 (major) CYP3A4 (minor) Ring5SO Thioridazine-5-sulfoxide [Cardiotoxic Metabolite] Thioridazine->Ring5SO CYP1A2 CYP3A4 Sulforidazine Sulforidazine (Thioridazine-2-sulfone) [Active Metabolite] Mesoridazine->Sulforidazine CYP2D6

Figure 1: Primary S-oxidation pathways of Thioridazine.

In Vitro Systems for Studying Thioridazine Metabolism

The choice of an in vitro system is a critical experimental decision, guided by the specific questions being asked. The goal is to select a model that recapitulates the relevant biological environment while offering experimental tractability.[6][13]

In Vitro System Description Advantages Limitations Application for Thioridazine
Human Liver Microsomes (HLMs) Vesicles of endoplasmic reticulum isolated from hepatocytes. Contain a high concentration of Phase I enzymes (CYPs, FMOs).High enzymatic activity; commercially available from pooled or single donors; well-characterized; cost-effective for enzyme kinetics.[14][15]Lack Phase II enzymes and cellular cofactors; do not reflect transporter effects or cellular regulation.[16]Ideal for identifying specific CYP isoforms (reaction phenotyping), determining kinetic parameters (Km, Vmax), and assessing CYP inhibition potential.
S9 Fraction Supernatant from a 9,000g centrifugation of liver homogenate. Contains both microsomal and cytosolic enzymes.Contains both Phase I and Phase II enzymes, providing a more complete metabolic picture.[15]Lower specific activity of CYPs compared to microsomes; can be cytotoxic in cell-based assays.[16]Useful for broader metabolite profiling to see if cytosolic sulfotransferases or other enzymes play a minor role.
Recombinant Enzymes (Supersomes) Cell membranes (e.g., from insect cells) engineered to express a single human CYP isoform.Allows for unambiguous assignment of a metabolic pathway to a specific enzyme.[10][11][17]Lacks the native membrane environment and the presence of other interacting enzymes (e.g., cytochrome b5), which can modulate activity.Essential for reaction phenotyping to confirm the precise roles of CYP2D6, CYP1A2, and CYP3A4 in sulfoxide formation.
Primary Human Hepatocytes Intact, viable liver cells isolated from donor tissue.The "gold standard" for in vitro metabolism; contains a full complement of Phase I/II enzymes, cofactors, and transporters in a cellular context.[17][18]Limited availability; high cost; significant donor-to-donor variability; cells can lose metabolic competence over time in culture.[17]Best for confirmatory studies to validate findings from subcellular fractions and to investigate potential induction or transport-mediated effects.

For elucidating the sulfoxidation pathways of thioridazine, a combined approach using HLMs and recombinant enzymes provides the most definitive and cost-effective data.

A Self-Validating Protocol for Thioridazine Metabolism in Human Liver Microsomes

This protocol provides a robust, step-by-step methodology for quantifying the formation of thioridazine sulfoxide metabolites using pooled human liver microsomes. The inclusion of specific controls ensures the integrity and validity of the generated data.

Materials and Reagents
  • Thioridazine HCl: (Parent drug)

  • Metabolite Standards: Mesoridazine, Sulforidazine, Thioridazine-5-sulfoxide

  • Pooled Human Liver Microsomes (HLMs): 20 mg/mL stock (from at least 10 donors)

  • Potassium Phosphate Buffer: 0.1 M, pH 7.4

  • NADPH Regenerating System (NRS): Solution A (NADP+, Glucose-6-Phosphate) and Solution B (Glucose-6-Phosphate Dehydrogenase)

  • CYP2D6 Inhibitor: Quinidine (selective chemical inhibitor)

  • Reaction Termination Solution: Acetonitrile containing a suitable internal standard (e.g., chlorpromazine or another structurally similar phenothiazine).

  • Control Compound: Dextromethorphan (known CYP2D6 substrate)

Causality Note: A pH of 7.4 is used to mimic physiological conditions. An NRS is essential because CYPs require a continuous supply of the NADPH cofactor, which is rapidly depleted in its absence.[15] Acetonitrile is used to simultaneously stop the enzymatic reaction and precipitate proteins, which clarifies the sample for analysis.[19]

Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure.

Experimental_Workflow A 1. Reagent Preparation (Buffer, Microsomes, NRS, Thioridazine) B 2. Pre-incubation (Microsomes + Buffer + Drug) 3 min @ 37°C A->B C 3. Reaction Initiation (Add NADPH Regenerating System) B->C D 4. Incubation (37°C with shaking) C->D E 5. Timepoint Sampling (e.g., 0, 5, 15, 30, 60 min) D->E F 6. Reaction Termination (Add ice-cold Acetonitrile + Internal Standard) E->F G 7. Sample Processing (Vortex, Centrifuge @ 4°C) F->G H 8. Analysis (Transfer supernatant to vial for LC-MS/MS) G->H

Figure 2: General workflow for an in vitro microsomal incubation assay.
Step-by-Step Incubation Procedure
  • Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix (excluding the NRS) sufficient for all reactions. For each 1 mL final volume, combine:

    • Potassium Phosphate Buffer (0.1 M, pH 7.4)

    • HLMs (to a final concentration of 0.5 mg/mL)

    • Thioridazine (to a final concentration of 1 µM)

    • For inhibitor condition: Quinidine (to a final concentration of 1 µM)

  • Set up Control Incubations:

    • Negative Control (-NRS): Prepare a reaction mix as above but replace the NRS solution with buffer to confirm NADPH-dependency.

    • Negative Control (-Enzyme): Prepare a reaction mix with heat-inactivated HLMs to confirm the reaction is enzymatic.

    • Positive Control: Replace thioridazine with dextromethorphan (e.g., 10 µM) to confirm the metabolic competence of the HLM batch.

  • Pre-incubation: Aliquot the master mix into individual reaction tubes. Place the tubes in a shaking water bath at 37°C for 3-5 minutes to allow the components to reach thermal equilibrium.

  • Reaction Initiation: Start the reaction by adding the pre-warmed NRS (Solution A + B) to each tube (except the -NRS control). Vortex briefly. This is your T=0 reference point.

  • Incubation: Incubate at 37°C with gentle shaking.

  • Time-Point Sampling & Termination: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) from the incubation and immediately add it to a tube containing a quenching solution (e.g., 150 µL of ice-cold acetonitrile with internal standard). Vortex vigorously.

    • Trustworthiness Note: The T=0 sample is critical. It is prepared by adding the quenching solution before adding the NRS, establishing the baseline analyte levels prior to any metabolic activity.

  • Sample Processing: Once all time points are collected, place the terminated samples on ice for 10 minutes, then centrifuge at high speed (e.g., >10,000 g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Analysis: Carefully transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[20]

Analytical Considerations
  • Method: LC-MS/MS is the preferred analytical technique due to its high sensitivity and specificity, allowing for the simultaneous quantification of the parent drug and multiple metabolites.[20]

  • Light Sensitivity: Thioridazine and its metabolites are known to be sensitive to light, which can cause degradation.[21] All sample handling and analysis should be performed under light-protected conditions (e.g., using amber vials and minimizing exposure to ambient light).[21][22]

  • Quantification: A standard curve for thioridazine and each sulfoxide metabolite must be prepared in a matrix that mimics the final sample composition (e.g., quenched incubation buffer with microsomes) to ensure accurate quantification.

Data Interpretation and Advanced Insights

The output of the in vitro assay is a quantitative measurement of metabolite formation over time. Plotting the concentration of each sulfoxide metabolite versus time will reveal the initial rate of formation.

  • Reaction Phenotyping: By comparing the rate of mesoridazine formation in the standard incubation versus the one containing quinidine (a potent CYP2D6 inhibitor), a significant reduction in metabolite formation will authoritatively confirm the role of CYP2D6.[10][11]

  • Enzyme Kinetics: By running the assay with varying concentrations of thioridazine, one can determine the Michaelis-Menten kinetic parameters (Km and Vmax). This data is crucial for in vitro-in vivo extrapolation (IVIVE) to predict human clearance and potential DDI risks.[23][24]

  • Clinical Relevance: A high rate of mesoridazine formation relative to thioridazine-5-sulfoxide in a given HLM pool suggests a metabolic profile geared towards producing the active moiety. Conversely, a profile favoring 5-sulfoxidation could indicate a higher intrinsic risk for cardiotoxicity. This information is invaluable in early drug development for risk assessment.[14]

By systematically applying these robust in vitro methodologies, researchers can build a comprehensive metabolic map of thioridazine, providing the mechanistic insights necessary for informed drug development and clinical risk management.

References

  • Thioridazine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link][1]

  • Blake, B. L., Rose, R. L., Mailman, R. B., Levi, P. E., & Hodgson, E. (1995). Metabolism of thioridazine by microsomal monooxygenases: relative roles of P450 and flavin-containing monooxygenase. Xenobiotica, 25(4), 377-393. Retrieved from [Link][8]

  • Blake, B. L., Rose, R. L., Mailman, R. B., Levi, P. E., & Hodgson, E. (1995). Metabolism of thioridazine by microsomal monooxygenases: relative roles of P450 and flavin-containing monooxygenase. Xenobiotica, 25(4), 377-393. Retrieved from [Link][9]

  • Wójcikowski, J., Maurel, P., & Daniel, W. A. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 34(3), 471-478. Retrieved from [Link][10]

  • Wójcikowski, J., Maurel, P., & Daniel, W. A. (2006). CHARACTERIZATION OF HUMAN CYTOCHROME P450 ENZYMES INVOLVED IN THE METABOLISM OF THE PIPERIDINE-TYPE PHENOTHIAZINE NEUROLEPTIC THIORIDAZINE. Drug Metabolism and Disposition. Retrieved from [Link][11]

  • Wójcikowski, J., Maurel, P., & Daniel, W. A. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate. Retrieved from [Link][12]

  • Wójcikowski, J., & Daniel, W. A. (2009). The main metabolic pathways of thioridazine. ResearchGate. Retrieved from [Link][20]

  • Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. Retrieved from [Link][19]

  • Lin, G., & Hollenberg, P. F. (1997). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Toxicologic Pathology, 25(3), 272-281. Retrieved from [Link][6]

  • Vanderheeren, F. A., & Belpaire, F. M. (1993). GLC analysis of thioridazine, mesoridazine, and their metabolites. Journal of Pharmaceutical Sciences, 82(9), 949-952. Retrieved from [Link][25]

  • BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link][26]

  • Rouken Bio. (2024, January 24). Introducing the in vitro models driving drug development. Retrieved from [Link][27]

  • FDA. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from [Link][23]

  • Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. Retrieved from [Link][28]

  • Obach, R. S. (2018). In Vitro and In Vivo Models of Drug Metabolism. ResearchGate. Retrieved from [Link][7]

  • Hsu, C. W., et al. (2021). Application of In Vitro Metabolism Activation in High-Throughput Screening. Toxics. Retrieved from [Link][16]

  • Blake, B. L., et al. (1995). Metabolism of thioridazine by microsomal monooxygenases: Relative roles of p450 and flavin-containing monooxygenase. Penn State Research Database. Retrieved from [Link][29]

  • Belkien, K. J., et al. (1988). S-oxidation of thioridazine to psychoactive metabolites: an oral dose-proportionality study in healthy volunteers. Drug Metabolism and Drug Interactions. Retrieved from [Link][30]

  • Eap, C. B., et al. (1993). Artifacts in the analysis of thioridazine and other neuroleptics. Therapeutic Drug Monitoring. Retrieved from [Link][21]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Thioridazine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link][31]

  • Curry, S. H., et al. (1979). Measurement of thioridazine in blood and urine. British Journal of Clinical Pharmacology. Retrieved from [Link][32]

  • Kilts, C. D., et al. (1984). Effects of thioridazine and its metabolites on dopaminergic function: drug metabolism as a determinant of the antidopaminergic actions of thioridazine. The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link][5]

  • FDA. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link][24]

  • ResearchGate. (n.d.). Sequential oxidation of Thioridazine. Retrieved from [Link][33]

  • Niedzwiecki, D. M., et al. (1989). Greater potency of mesoridazine and sulforidazine compared with the parent compound, thioridazine, on striatal dopamine autoreceptors. The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link][4]

  • ResearchGate. (n.d.). Stereoselective biotransformation of thioridazine that undergo oxidation at sulfur atom (phase I reaction). Retrieved from [Link][34]

  • BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need? Retrieved from [Link][35]

  • FDA. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link][14]

  • Daniel, W. A., & Wójcikowski, J. (1999). Pharmacokinetics and metabolism of thioridazine during co-administration of tricyclic antidepressants. British Journal of Pharmacology. Retrieved from [Link][2]

  • Murray, M. (1990). In vitro inhibition of hepatic drug oxidation by thioridazine: Kinetic analysis of the inhibition of cytochrome p-450 isoform-specific reactions. Biochemical Pharmacology. Retrieved from [Link][36]

  • Chowdhury, S. K. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Springer Protocols. Retrieved from [Link][15]

  • Brookes, L. G., et al. (1983). Phenolic metabolites of thioridazine in man. Semantic Scholar. Retrieved from [Link][37]

  • National Center for Biotechnology Information. (n.d.). Thioridazine. PubChem Compound Database. Retrieved from [Link][38]

  • Revanasiddappa, H. D., & Manju, B. (2012). Spectrophotometric Determination of Thioridazine Hydrochloride in Tablets and Biological Fluids by Ion-Pair and Oxidation Reactions. ResearchGate. Retrieved from [Link][39]

  • Leysen, J. E., et al. (1986). Comparative anticholinergic properties of thioridazine, mesoridazine and sulforidazine. Life Sciences. Retrieved from [Link][40]

  • Heringa, M. B., et al. (2021). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Frontiers in Toxicology. Retrieved from [Link][17]

  • Mesoridazine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link][41]

  • Sowjanya, G., & Latha, M. (2019). In vitro test methods for metabolite identification: A review. ResearchGate. Retrieved from [Link][13]

  • PDR. (1970). Absorption and excretion of thioridazine and mesoridazine in man. Psychosomatics. Retrieved from [Link][3]

  • Corning Life Sciences. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link][18]

Sources

stereochemistry of Thioridazine 5-sulfoxide formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemistry of Thioridazine 5-Sulfoxide Formation

Abstract

Thioridazine, a phenothiazine antipsychotic, undergoes extensive metabolism, with ring sulfoxidation at the 5-position being a major pathway. This biotransformation is of significant clinical and pharmacological interest due to the introduction of a new chiral center at the sulfur atom, leading to the formation of diastereomeric sulfoxides. This guide provides a comprehensive technical overview of the stereochemical aspects of thioridazine 5-sulfoxide (THD 5-SO) formation. We will explore the enzymatic basis of this transformation, the stereoselectivity exhibited by the involved enzymes, the analytical methodologies required to resolve and quantify the resulting stereoisomers, and the toxicological implications of this metabolic pathway. This document is intended for researchers, scientists, and professionals in drug development and metabolism who require a deep, mechanistic understanding of this critical metabolic process.

Introduction: The Significance of Thioridazine Chirality and Metabolism

Thioridazine (THD) is a phenothiazine derivative historically used for the treatment of schizophrenia.[1] It is administered as a racemic mixture of two enantiomers, (R)- and (S)-thioridazine, due to the chiral center in the piperidine ring of its side chain.[2] The pharmacological activity is not evenly distributed between these enantiomers; the antipsychotic effect is primarily associated with the (R)-enantiomer.[2]

The metabolism of thioridazine is complex, involving N-demethylation, side-chain oxidation, and ring sulfoxidation.[3][4] The two primary sites of sulfur oxidation are the side-chain sulfur at position 2, leading to mesoridazine (THD 2-SO) and sulforidazine (THD 2-SO2), and the phenothiazine ring sulfur at position 5, which forms thioridazine 5-sulfoxide (THD 5-SO).[4][5] While mesoridazine and sulforidazine are pharmacologically active, THD 5-SO is considered inactive at dopaminergic receptors but is a major contributor to the cardiotoxicity associated with the parent drug.[4][6]

The oxidation of the prochiral sulfur atom at the 5-position creates a new stereocenter. Consequently, the metabolism of racemic thioridazine results in the formation of two diastereoisomeric pairs of thioridazine 5-sulfoxide.[5][7] Understanding the stereochemistry of this transformation is critical for several reasons:

  • Enzymology: It provides insights into the active site topology and substrate specificity of the metabolizing enzymes.

  • Pharmacokinetics: Stereoselectivity can lead to different plasma concentrations and elimination rates for each diastereomer.

  • Toxicology: The cardiotoxic effects may be specific to one or more of the stereoisomers.

This guide will dissect the formation of these diastereomers, from the enzymatic reaction to their analytical resolution.

Enzymology of Thioridazine 5-Sulfoxidation

The biotransformation of thioridazine is predominantly mediated by the hepatic cytochrome P450 (CYP) enzyme system.[8] While multiple CYPs are involved in the overall metabolism of thioridazine, specific isoforms are implicated in the 5-sulfoxidation pathway.

Key Enzymes Involved

Studies on phenothiazine analogues suggest that CYP1A2 and CYP3A4 are key isoforms responsible for 5-sulfoxidation.[9] However, the metabolism of thioridazine itself shows a more complex picture. While the formation of the active metabolite mesoridazine (2-sulfoxide) is catalyzed by CYP2D6, the formation of the ring sulfoxide (5-sulfoxide) appears to be catalyzed by a different enzyme.[10]

Evidence suggests that CYP2D6 is also partially involved in the formation of THD 5-SO.[11] This is supported by studies in patients with different CYP2D6 phenotypes (poor vs. extensive metabolizers), where poor metabolizers showed higher plasma concentrations of the ring sulfoxide metabolite.[10][12] Conversely, research in phenobarbital-induced rats suggested that inducible CYP enzymes do not play a major role in this specific biotransformation, pointing towards the involvement of constitutively expressed enzymes.[13]

The contribution of Flavin-containing Monooxygenases (FMOs) cannot be entirely ruled out, as FMOs are well-known for catalyzing the S-oxidation of various xenobiotics. However, the bulk of the available evidence points towards the CYP system as the primary catalyst for thioridazine 5-sulfoxidation.

Stereoselectivity of the Enzymatic Reaction

The metabolism of thioridazine shows high enantioselectivity.[2] Clinical studies have measured the (R)/(S) ratios for the parent drug and its various metabolites, revealing significant stereochemical preferences in the metabolic pathways. For the THD 5-SO diastereomers, a striking difference in the (R)/(S) ratio is observed between the fast-eluting (FE) and slow-eluting (SE) pairs on a chiral column.[2][11]

The diagram below illustrates the metabolic pathway from racemic thioridazine to the diastereomeric 5-sulfoxides.

thioridazine_metabolism cluster_substrate Racemic Thioridazine cluster_enzymes Metabolizing Enzymes cluster_products Thioridazine 5-Sulfoxide Diastereomers R_THD (R)-Thioridazine Enzymes CYP2D6 (partial) CYP1A2, CYP3A4 (probable) R_THD->Enzymes S_THD (S)-Thioridazine S_THD->Enzymes R_S_5SO (R,S)-THD-5-SO Enzymes->R_S_5SO Oxidation of (R)-Thioridazine S_S_5SO (S,S)-THD-5-SO Enzymes->S_S_5SO Oxidation of (S)-Thioridazine R_R_5SO (R,R)-THD-5-SO Enzymes->R_R_5SO Oxidation of (R)-Thioridazine S_R_5SO (S,R)-THD-5-SO Enzymes->S_R_5SO Oxidation of (S)-Thioridazine

Caption: Metabolic formation of THD 5-SO diastereomers.

Interestingly, some studies have reported equal concentrations of the THD 5-SO diastereomeric pairs in serum and urine from both rats and humans, suggesting that the biotransformation and renal clearance may not be stereoselective in some contexts.[7] This contrasts with other findings showing high enantioselectivity, indicating that the observed stereoselectivity can be highly variable and may depend on factors like individual genetics (e.g., CYP2D6 phenotype), co-medications, and the specific biological matrix being analyzed.[2][11]

Analytical Methodologies for Stereoisomer Resolution

The study of THD 5-SO stereochemistry is entirely dependent on robust analytical methods capable of separating and quantifying the individual stereoisomers. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis.

Chiral HPLC for Diastereomer Separation

Due to their identical physical properties, enantiomers and diastereomers cannot be separated by standard chromatographic techniques. Chiral chromatography is essential.

  • Causality of Method Choice: The separation relies on the differential interaction between the stereoisomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those found in Chiralpak columns, are frequently used.[5][14] These CSPs create a chiral environment where the diastereomers form transient, non-covalent complexes of varying stability, leading to different retention times.

  • Self-Validating System: A robust chiral HPLC method must demonstrate baseline resolution of all peaks of interest. System suitability tests, including resolution factor (Rs > 1.5), theoretical plates, and tailing factor, must be performed before each analytical run to ensure the validity of the separation.

Quantitative Data on Stereoselective Metabolism

The following table summarizes representative data from a clinical study, illustrating the high degree of enantioselectivity in thioridazine metabolism. Note the dramatic differences in the (R)/(S) ratios for the two diastereomeric pairs of THD 5-SO.

Analyte(R)/(S) Ratio (Mean ± SD)Range
Thioridazine (THD)3.48 ± 0.932.30 to 5.80
THD 5-SO (Fast Eluting)0.049 ± 0.0190.021 to 0.087
THD 5-SO (Slow Eluting)67.2 ± 66.216.8 to 248
Data synthesized from a study in patients treated with thioridazine.[11]

This data powerfully demonstrates that the formation of the 5-sulfoxide metabolites is a highly stereocontrolled process. The enzyme(s) responsible for forming the fast-eluting pair preferentially metabolize (S)-thioridazine, while the formation of the slow-eluting pair shows a profound preference for (R)-thioridazine.

Experimental Protocols

The following sections provide detailed methodologies for investigating the stereoselective formation of THD 5-SO.

Protocol: In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to determine the rate and stereoselectivity of THD 5-SO formation by hepatic enzymes.

A. Materials:

  • Racemic Thioridazine HCl

  • Human Liver Microsomes (HLM), pooled

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) (e.g., another phenothiazine like chlorpromazine)

B. Incubation Procedure:

  • Prepare a master mix of phosphate buffer and the NADPH regenerating system on ice.

  • In a microcentrifuge tube, add 5 µL of thioridazine stock solution (in ACN or DMSO) to achieve the desired final concentration (e.g., 1-100 µM).

  • Add HLM to the tube (final protein concentration typically 0.2-0.5 mg/mL).

  • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a pre-warmed aliquot of the NADPH regenerating system master mix. The final incubation volume is typically 200 µL.

  • Incubate at 37°C in a shaking water bath for a specified time (e.g., 30 minutes).

  • Control Reactions (Self-Validation):

    • Negative Control: A parallel incubation without the NADPH regenerating system to confirm enzyme dependence.

    • Time-Zero Control: Terminate a reaction immediately after adding the NADPH system to account for any non-enzymatic degradation or contamination.

  • Terminate the reaction by adding 400 µL of ice-cold ACN containing the internal standard.

  • Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes to pellet the protein.

  • Transfer the supernatant to an HPLC vial for analysis.

Protocol: Chiral HPLC-UV/MS Analysis

This method provides the separation and quantification of the THD 5-SO diastereomers.

A. Instrumentation & Columns:

  • HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Chiral Column: Chiralpak AD or similar polysaccharide-based column.[5]

B. Chromatographic Conditions (Example):

  • Mobile Phase: Hexane:Ethanol:2-Propanol (90:7:3, v/v/v) containing 0.2% diethylamine (to improve peak shape).[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 20 µL

  • Detection: UV at 264 nm or MS/MS with appropriate transitions for THD 5-SO.

C. Analysis Workflow:

hplc_workflow start Inject Sample (from in vitro assay or plasma extract) hplc Chiral HPLC Separation (e.g., Chiralpak AD) start->hplc detect Detection (UV or MS/MS) hplc->detect chrom Generate Chromatogram (Separated Diastereomer Peaks) detect->chrom integrate Integrate Peak Areas (Analyte and Internal Standard) chrom->integrate quantify Quantification (Calculate concentration of each diastereomer) integrate->quantify ratio Calculate Diastereomeric Ratio (e.g., Peak Area 1 / Peak Area 2) quantify->ratio end Report Results ratio->end

Caption: Workflow for chiral analysis of THD 5-SO.

Conclusion and Future Directions

The formation of thioridazine 5-sulfoxide is a highly stereoselective metabolic process, primarily driven by cytochrome P450 enzymes, with evidence pointing to a role for CYP2D6.[11] The resulting diastereomers are formed in vastly different ratios, a phenomenon that underscores the precise steric constraints within the enzyme's active site. This stereoselectivity has profound implications, particularly given that THD 5-SO is linked to the cardiotoxicity of the parent drug.[4]

Future research should focus on:

  • Definitive Enzyme Phenotyping: Using a panel of recombinant human CYP enzymes to unequivocally identify all catalysts involved in 5-sulfoxidation and to characterize their individual stereochemical preferences.

  • Stereoisomer-Specific Toxicology: Isolating or synthesizing pure THD 5-SO stereoisomers to assess their individual cardiotoxic potential. This is crucial for establishing a clear structure-toxicity relationship.

  • Clinical Relevance: Expanding clinical studies to correlate patient CYP2D6 and other relevant genotypes with the observed plasma ratios of THD 5-SO diastereomers and clinical outcomes, particularly cardiac events.

A thorough understanding of the stereochemistry of thioridazine metabolism is not merely an academic exercise; it is a critical component of drug safety and personalized medicine, providing the mechanistic basis for predicting and mitigating adverse drug reactions.

References

  • The main metabolic pathways of thioridazine. ResearchGate. Available from: [Link]

  • Chromatographic separation of thioridazine sulphoxide and N-oxide diastereoisomers: identification as metabolites in the rat. PubMed. Available from: [Link]

  • Determination of the enantiomers of thioridazine, thioridazine 2-sulfone, and of the isomeric pairs of thioridazine 2-sulfoxide and thioridazine 5-sulfoxide in human plasma. PubMed. Available from: [Link]

  • Plasma levels of the enantiomers of thioridazine, thioridazine 2-sulfoxide, thioridazine 2-sulfone, and thioridazine 5-sulfoxide in poor and extensive metabolizers of dextromethorphan and mephenytoin. PubMed. Available from: [Link]

  • Assignment of the Absolute Configuration at the Sulfur Atom of Thioridazine Metabolites by the Analysis of Their Chiroptical Properties. PubMed. Available from: [Link]

  • Stereoselective biotransformation of thioridazine that undergo oxidation at sulfur atom (phase I reaction). ResearchGate. Available from: [Link]

  • Light-Induced Racemization of the Diastereoisomeric Pairs of Thioridazine 5-Sulfoxide. Taylor & Francis eBooks. Available from: [Link]

  • Thioridazine 5-sulfoxide diastereoisomers in serum and urine from rats and man after chronic thioridazine administration. PubMed. Available from: [Link]

  • Pharmacokinetics and metabolism of thioridazine during co-administration of tricyclic antidepressants. PubMed Central. Available from: [Link]

  • What is the mechanism of Thioridazine Hydrochloride? Patsnap Synapse. Available from: [Link]

  • Thioridazine 5-Sulfoxide Diastereoisomers in Serum and Urine from Rats and Man After Chronic Thioridazine Administration. ResearchGate. Available from: [Link]

  • Thioridazine: Package Insert / Prescribing Information. Drugs.com. Available from: [Link]

  • B Pharmacy 4th Semester Syllabus. Carewell Pharma. Available from: [Link]

  • The biotransformation of thioridazine to thioridazine 5-sulfoxide stereoisomers in phenobarbital induced rats. PubMed. Available from: [Link]

  • Plasma levels of thioridazine and metabolites are influenced by the debrisoquin hydroxylation phenotype. PubMed. Available from: [Link]

  • Factors affecting drug concentrations and QT interval during thioridazine therapy. ClinPGx. Available from: [Link]

  • Thioridazine. PubChem. Available from: [Link]

  • Degradation and configurational changes of thioridazine 2-sulfoxide. PubMed. Available from: [Link]

  • Greater potency of mesoridazine and sulforidazine compared with the parent compound, thioridazine, on striatal dopamine autoreceptors. PubMed. Available from: [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of Deuterated Thioridazine Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the chemical properties of deuterated metabolites of thioridazine, a first-generation phenothiazine antipsychotic. For decades, drug developers have explored deuterium substitution as a strategy to favorably alter the metabolic profiles of pharmacologically active compounds. By replacing hydrogen atoms at sites of metabolism with their heavier, stable isotope, deuterium, it is possible to slow metabolic processes due to the kinetic isotope effect (KIE). This guide delves into the metabolic pathways of thioridazine, the strategic implementation of deuterium labeling, and the resultant changes in the physicochemical and pharmacokinetic properties of its primary active metabolites, mesoridazine and sulforidazine. Detailed experimental protocols for the synthesis, in vitro metabolism, and bioanalytical quantification are provided, underpinned by the causal science driving these methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply the principles of deuteration to modulate drug metabolism and enhance therapeutic profiles.

Introduction: Thioridazine and the Rationale for Deuteration

Thioridazine is a phenothiazine-class antipsychotic agent historically used for the treatment of schizophrenia and psychosis.[1][2] Like many centrally-acting agents, it undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.[2] The metabolism of thioridazine is not a deactivation process but rather a bioactivation, yielding metabolites that are pharmacologically active, and in some cases, more potent than the parent drug.[3]

The primary metabolic pathways involve S-oxidation of the thiomethyl group at the 2-position of the phenothiazine ring, a reaction catalyzed predominantly by the CYP2D6 isozyme.[1][4][5] This leads to the formation of mesoridazine (thioridazine 2-sulfoxide), which is subsequently oxidized to sulforidazine (thioridazine 2-sulfone).[1][6] Both mesoridazine and sulforidazine exhibit significant antipsychotic activity.[3]

The concept of "deuterated drugs" leverages the Deuterium Kinetic Isotope Effect (KIE) .[7] A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond.[8][9] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step are significantly slowed when that hydrogen is replaced by deuterium.[10][11] This modification can lead to:

  • Reduced Rate of Metabolism: Prolonging the drug's half-life and exposure.[7]

  • Improved Pharmacokinetic Profiles: Potentially allowing for lower or less frequent dosing.[8]

  • Altered Metabolite Ratios: Shifting metabolism away from the formation of potentially toxic or undesired metabolites.[12]

  • Enhanced Safety and Efficacy: By optimizing the drug's disposition in the body.[]

For thioridazine, deuteration at or near the sites of metabolism could strategically slow the formation of its active metabolites, offering a novel approach to modulate its overall pharmacological profile.

Metabolic Pathways of Thioridazine

Thioridazine is metabolized through several routes, but the most clinically significant pathway is the oxidation of the side-chain sulfur atom.

  • Parent Drug: Thioridazine

  • Primary Metabolite: Mesoridazine (Thioridazine 2-sulfoxide)

  • Secondary Metabolite: Sulforidazine (Thioridazine 2-sulfone)

The key enzyme responsible for the conversion of thioridazine to mesoridazine is CYP2D6.[4][5][14] This step is considered crucial as mesoridazine and sulforidazine are more potent antagonists of striatal dopamine autoreceptors than the parent compound, thioridazine.[3] Other metabolic pathways include N-demethylation and ring hydroxylation, mediated by enzymes such as CYP1A2 and CYP3A4.[6][15]

Thioridazine_Metabolism Thioridazine Thioridazine Mesoridazine Mesoridazine (Thioridazine 2-sulfoxide) Thioridazine->Mesoridazine CYP2D6 (S-oxidation) Other Other Metabolites (e.g., N-desmethyl, Ring Hydroxylation) Thioridazine->Other CYP1A2, CYP3A4 Sulforidazine Sulforidazine (Thioridazine 2-sulfone) Mesoridazine->Sulforidazine CYP2D6 (S-oxidation)

Caption: Metabolic activation pathway of Thioridazine.

Chemical Properties: Deuterated vs. Non-Deuterated Metabolites

While direct, comprehensive studies comparing the physicochemical properties of deuterated thioridazine metabolites to their non-deuterated counterparts are not widely available in public literature, we can infer the expected changes based on established principles of deuterium substitution.[16][17]

The substitution of hydrogen with deuterium is a subtle structural change that does not typically alter properties like receptor binding affinity, as the molecular shape and electronic properties remain largely the same.[] However, subtle changes in other physical properties can occur.[17]

PropertyNon-Deuterated (Protio)DeuteratedRationale for Change
Molecular Weight Thioridazine: 370.6 g/mol [18]Slightly HigherAddition of neutrons (1 per D atom).
LogP (Hydrophobicity) Thioridazine: 5.9[18]Potentially slightly lowerC-D bonds are slightly shorter and less polarizable than C-H bonds, which can lead to minor increases in hydrophilicity.[7]
pKa Thioridazine: 9.5Generally UnchangedIsotopic substitution rarely has a significant effect on the acidity or basicity of a molecule unless the H/D is directly involved in the ionization.
Solubility Thioridazine: 0.0336 mg/L[18]Potentially slightly higherChanges in crystal lattice energy and hydrophilicity can lead to modest increases in aqueous solubility.[17]
Metabolic Rate (CYP2D6) Standard RateSlowerThe primary kinetic isotope effect slows the enzymatic cleavage of the C-H/C-D bond at or near the site of metabolism.[8]
Spectroscopic Profile (FTIR) C-H stretch: ~2800-3000 cm⁻¹C-D stretch: ~2100-2200 cm⁻¹The increased mass of deuterium leads to a lower vibrational stretching frequency for the C-D bond compared to the C-H bond.[17]
Spectroscopic Profile (MS) M+(M+n)+ where n=no. of D atomsThe mass spectrum will show a clear shift in the molecular ion peak corresponding to the number of deuterium atoms incorporated.

Experimental Protocols & Methodologies

Synthesis of Deuterated Thioridazine

Objective: To introduce deuterium atoms at metabolically labile positions to invoke the kinetic isotope effect. Strategic labeling can be achieved on the piperidine ring or the ethyl side chain.

Causality: The synthesis must be designed to place deuterium on carbons where C-H bond cleavage is part of the rate-limiting step of metabolism. While S-oxidation is the primary metabolic event, deuteration of adjacent C-H bonds can exert secondary isotope effects that may also slow metabolism. Published methods describe multistep routes to achieve high isotopic purity.[19][20]

Protocol: Synthesis via Ruthenium Tetroxide Oxidation (Illustrative) [19]

  • Protection: Protect the secondary amine of a suitable piperidine precursor (e.g., N-protected methyl 2-piperidinylacetate).

  • Oxidation: Perform a ruthenium tetroxide-catalyzed oxidation of the protected precursor to form the corresponding piperidinone. This step is critical for creating a carbonyl group that can be reduced.

  • Deuteride Reduction: Reduce the piperidinone intermediate using a powerful deuterated reducing agent, such as lithium aluminum deuteride (LAD, LiAlD₄). This step introduces deuterium atoms stereospecifically.

  • Side-Chain Elaboration: Convert the resulting deuterated alcohol to a leaving group (e.g., a tosylate or halide).

  • Alkylation: Alkylate 2-(methylthio)phenothiazine with the deuterated side chain in the presence of a strong base (e.g., sodium amide) to yield the final deuterated thioridazine product.[21]

  • Purification & Characterization: Purify the final product using column chromatography and confirm its identity, purity, and isotopic enrichment via NMR, Mass Spectrometry, and HPLC. Isotopic purity should exceed 99%.[19]

In Vitro Metabolism Using Human Liver Microsomes (HLM)

Objective: To compare the rate of metabolite formation from deuterated and non-deuterated thioridazine.

Causality: HLMs are a standard in vitro tool containing a rich complement of drug-metabolizing enzymes, including CYPs.[22] By incubating the parent drug with HLMs and an NADPH-regenerating system (to fuel CYP activity), we can simulate hepatic metabolism and quantify the impact of deuteration.[15][23]

Protocol:

  • Prepare Incubation Mixture: In microcentrifuge tubes, combine phosphate buffer (pH 7.4), HLM (e.g., 0.5 mg/mL protein), and an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and G6P dehydrogenase).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Add the test compound (deuterated or non-deuterated thioridazine, e.g., 1 µM final concentration) to initiate the metabolic reaction.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., thioridazine-d3 or another suitable compound).[24]

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Quantify the concentrations of the parent drug and its metabolites (mesoridazine, sulforidazine) using a validated LC-MS/MS method.

  • Data Analysis: Plot the disappearance of the parent compound and the formation of metabolites over time to determine metabolic rates and half-lives. Compare the results between the deuterated and non-deuterated versions.

Bioanalytical Quantification by LC-MS/MS

Objective: To develop a sensitive and specific method for the simultaneous quantification of thioridazine and its metabolites in a biological matrix.

Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high selectivity, sensitivity, and speed.[24][25] It allows for the separation of analytes by HPLC followed by specific detection using multiple reaction monitoring (MRM) on a mass spectrometer.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Add Internal Standard (e.g., Thioridazine-d3) Plasma->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Supernatant Collect Supernatant PPT->Supernatant HPLC UHPLC Separation (C18 Column) Supernatant->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MS1 Quadrupole 1 (Precursor Ion) ESI->MS1 MS2 Quadrupole 2 (Collision Cell) MS1->MS2 MS3 Quadrupole 3 (Product Ion) MS2->MS3 Detector Detector MS3->Detector Data Data Detector->Data Quantification

Caption: Workflow for LC-MS/MS bioanalysis of Thioridazine.

Protocol:

  • Chromatography:

    • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A time-programmed gradient from low to high organic content to elute all analytes.

    • Flow Rate: 0.5 mL/min.

  • Mass Spectrometry (MRM Mode):

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.[24][25]

      • Thioridazine: m/z 371.1 → 126.1

      • Mesoridazine: m/z 387.1 → 126.1

      • Sulforidazine (Thioridazine-2-sulfone): m/z 403.1 → 126.1

      • Thioridazine-d3 (IS): m/z 374.1 → 129.1

  • Method Validation: Validate the method for linearity, accuracy, precision, recovery, and matrix effects according to regulatory guidelines to ensure data integrity. The method should demonstrate a linear range appropriate for expected concentrations (e.g., 0.1-1000 ng/mL).[24]

Conclusion and Future Directions

The strategic deuteration of thioridazine presents a compelling approach to modulate its metabolic profile. By leveraging the kinetic isotope effect, it is possible to slow the rate of formation of its potent active metabolites, mesoridazine and sulforidazine. This guide has outlined the core scientific principles, comparative chemical properties, and detailed experimental methodologies required to investigate these effects. The provided protocols for synthesis, in vitro metabolism, and LC-MS/MS analysis serve as a robust framework for researchers in drug development. Future work should focus on in vivo pharmacokinetic studies in animal models to confirm the translation of these in vitro findings and to fully characterize the therapeutic potential of deuterated thioridazine analogues. Such studies are essential to determine whether the observed changes in chemical and metabolic properties can lead to a clinically meaningful improvement in the safety and efficacy profile of this class of antipsychotic agents.

References

  • Wikipedia. Thioridazine. [Link][1]

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217–238. [Link][10]

  • Mohammad, T., Midha, K. K., & Hawes, E. M. (1988). Synthesis of deuterium labelled thioridazine via ruthenium tetroxide oxidation of the piperidine ring. Journal of Labelled Compounds and Radiopharmaceuticals, 25(4), 415–427. [Link]

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed, 28911772. [Link][11]

  • Mohammad, T., Midha, K. K., & Hawes, E. M. (1988). Synthesis of deuterium labelled thioridazine via ruthenium tetroxide oxidation of the piperidine ring. Sci-Hub. [Link][19]

  • Mohammad, T., Midha, K. K., & Hawes, E. M. (1986). Synthesis of deuterium labelled thioridazine. Sci-Hub. [Link][20]

  • ResearchGate. The main metabolic pathways of thioridazine. [Link][6]

  • Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18(9), 699–718. [Link][8]

  • Kim, H. Y., et al. (2022). Simultaneous Determination of Thioridazine and Its Metabolites by UHPLC-MS/MS With Application to a Pharmacokinetic Study in Rats. Journal of Chromatographic Science, 60(1), 85-92. [Link][24]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link][16]

  • Eap, C. B., et al. (1998). Use of the mesoridazine/thioridazine ratio as a marker for CYP2D6 enzyme activity. Journal of Clinical Psychopharmacology, 18(4), 306-311. [Link][4]

  • von Bahr, C., et al. (1991). Plasma levels of thioridazine and metabolites are influenced by the debrisoquin hydroxylation phenotype. Clinical Pharmacology & Therapeutics, 49(3), 234-240. [Link][5]

  • Kim, H. Y., et al. (2022). Simultaneous Determination of Thioridazine and Its Metabolites by UHPLC–MS/MS With Application to a Pharmacokinetic Study in Rats. ResearchGate. [Link][25]

  • Wójcikowski, J., et al. (2006). Interindividual variability of thioridazine metabolism in human liver microsomes. ResearchGate. [Link][22]

  • Lee, S. S., et al. (2009). Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s. Chemical Research in Toxicology, 22(10), 1786-1793. [Link][15]

  • Blake, B. L., et al. (1995). Metabolism of thioridazine by microsomal monooxygenases: relative roles of P450 and flavin-containing monooxygenase. Xenobiotica, 25(7), 743-754. [Link][23]

  • Krieger, J. N., et al. (1985). Greater potency of mesoridazine and sulforidazine compared with the parent compound, thioridazine, on striatal dopamine autoreceptors. The Journal of Pharmacology and Experimental Therapeutics, 232(3), 666-670. [Link][3]

  • Harada, T., et al. (2023). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. Molecular Pharmaceutics, 20(9), 4568-4576. [Link][17]

  • Blake, B. L., et al. (1995). Metabolism of thioridazine by microsomal monooxygenases: relative roles of P450 and flavin-containing monooxygenase. PubMed, 7500585. [Link][14]

  • Wikipedia. Deuterated drug. [Link][7]

  • Koushika, M., & Anjana, G. V. (2024). Enhancing the Properties of Natural Products and Other Drugs: Deuterium: A Novel Approach. Journal of Natural Remedies, 24(3), 523–535. [Link][9]

  • Gpatindia. (2020). THIORIDAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link][21]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Thioridazine. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5452, Thioridazine. [Link][18]

  • Syroeshkin, A. V., et al. (2021). Advantages of deuterated drugs. ResearchGate. [Link][12]

Sources

An In-depth Technical Guide to the Cardiotoxicity of Thioridazine and its 5-Sulfoxide Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thioridazine, a phenothiazine-class antipsychotic, has a well-documented association with significant cardiotoxicity, primarily manifesting as QT interval prolongation and an increased risk of life-threatening arrhythmias such as Torsades de Pointes (TdP).[1][2][3] This risk is not solely attributable to the parent compound but is significantly driven by its active metabolite, thioridazine 5-sulfoxide, also known as mesoridazine.[4][5][6] This technical guide provides a comprehensive examination of the molecular mechanisms, preclinical assessment strategies, and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in cardiovascular safety pharmacology. We will explore the critical role of the human Ether-à-go-go-Related Gene (hERG) potassium channel, the contribution of secondary signaling pathways involving reactive oxygen species (ROS), and the metabolic intricacies governed by the cytochrome P450 system.

Introduction: The Clinical Challenge of Thioridazine

Once widely used for the treatment of schizophrenia, the clinical utility of thioridazine is now severely restricted due to its cardiotoxic profile.[7][8] Regulatory agencies have issued warnings and contraindications, limiting its use to patients who have failed to respond to other antipsychotic medications.[2][9] The core of this cardiotoxicity lies in its ability to delay cardiac repolarization, a phenomenon readily observed as a prolongation of the QT interval on an electrocardiogram (ECG).[1][10] This delay creates an electrophysiological substrate ripe for the development of early afterdepolarizations (EADs) and subsequent ventricular tachyarrhythmias, most notably TdP.[8][11]

A crucial aspect of thioridazine's cardiotoxicity is its extensive biotransformation.[4] The cytochrome P450 enzyme CYP2D6 metabolizes thioridazine to several active metabolites, including mesoridazine (thioridazine 2-sulfoxide) and the ring sulfoxide, thioridazine 5-sulfoxide.[12][13][14] Notably, thioridazine 5-sulfoxide has been shown to be a more potent cardiotoxic agent than the parent drug, significantly contributing to the overall arrhythmic risk, especially in cases of overdose or in individuals with reduced CYP2D6 activity.[4][5][7][12] Understanding the distinct and combined effects of thioridazine and its 5-sulfoxide metabolite is therefore paramount for a thorough risk assessment.

Core Mechanisms of Cardiotoxicity

The cardiotoxic effects of thioridazine and its 5-sulfoxide metabolite are multifactorial, with the primary mechanism being the direct blockade of the hERG potassium channel. However, emerging evidence points to the involvement of secondary intracellular signaling pathways that exacerbate this primary insult.

Primary Mechanism: hERG Channel Inhibition

The hERG (KCNH2) channel conducts the rapid component of the delayed rectifier potassium current (IKr), which is critical for the repolarization of the cardiac action potential.[8][15] Inhibition of this channel prolongs the action potential duration (APD), which manifests as a lengthened QT interval on the ECG.[16] Both thioridazine and its 5-sulfoxide metabolite are potent blockers of the hERG channel.[17][18][19]

The interaction of these compounds with the hERG channel is highly specific. Studies have identified key amino acid residues within the channel's pore domain that are essential for high-affinity binding. Specifically, the phenylalanine residue at position 656 (F656) in the S6 helix is an obligatory component of the binding site for thioridazine.[19][20] The binding of thioridazine and its metabolites to this site physically obstructs the flow of potassium ions, thereby impeding cardiac repolarization.

Secondary Mechanisms: The Role of Oxidative Stress and Calcium Dysregulation

Beyond direct channel blockade, recent research has uncovered a more complex mechanism involving intracellular signaling cascades. Thioridazine has been shown to induce the production of reactive oxygen species (ROS) in cardiomyocytes.[16][21][22] This increase in oxidative stress triggers a cascade of downstream events that further contribute to cardiotoxicity.

One of the key mediators in this pathway is the Ca2+/calmodulin-dependent protein kinase II (CaMKII).[5][10][16][23] ROS can activate CaMKII, which in turn has two significant pro-arrhythmic effects:

  • Enhancement of L-type Calcium Current (ICa-L): Activated CaMKII can increase the influx of calcium through L-type calcium channels.[16][22] This increased inward current during the plateau phase of the action potential further prolongs its duration, synergizing with the effects of hERG blockade.

  • hERG Channel Trafficking Disruption: Thioridazine-induced ROS production can lead to endoplasmic reticulum (ER) stress and disrupt the normal processing and trafficking of hERG channel proteins to the cell membrane.[16][21][22] This results in a reduced density of functional hERG channels, further compromising the heart's ability to repolarize effectively.

This dual-hit mechanism, involving both direct channel blockade and ROS-mediated secondary effects, provides a more complete picture of the cardiotoxic potential of thioridazine and its metabolites.

G Thioridazine Thioridazine & 5-Sulfoxide Metabolite hERG hERG (IKr) Channel Thioridazine->hERG Direct Blockade (at F656) ROS Reactive Oxygen Species (ROS) Production Thioridazine->ROS APD Action Potential Duration Prolongation hERG->APD Reduced K+ Efflux CaMKII CaMKII Activation ROS->CaMKII ER_Stress ER Stress & Impaired hERG Trafficking ROS->ER_Stress L_Type_Ca L-type Ca2+ Channel (ICa-L) Enhancement CaMKII->L_Type_Ca ER_Stress->hERG Reduced Channel Density L_Type_Ca->APD Increased Ca2+ Influx QT QT Interval Prolongation APD->QT TdP Torsades de Pointes (Arrhythmia) QT->TdP G cluster_prep Cell Preparation cluster_recording Recording cluster_protocol Voltage Protocol & Data Acquisition cluster_drug Drug Application P1 Culture HEK-293 cells stably expressing hERG channels P2 Plate cells onto glass coverslips 24-48h before recording P1->P2 R1 Transfer coverslip to recording chamber with external solution P2->R1 R2 Approach cell with borosilicate glass pipette (2-4 MΩ) filled with internal solution R1->R2 R3 Form a gigaohm seal ( >1 GΩ) on the cell membrane R2->R3 R4 Rupture the membrane patch to achieve whole-cell configuration R3->R4 V1 Hold cell at -80 mV R4->V1 V2 Apply depolarizing step to +20 mV for 2 seconds to activate and inactivate channels V1->V2 V3 Repolarize to -50 mV to measure the peak tail current (IKr) V2->V3 V4 Repeat protocol at regular intervals (e.g., every 15 seconds) V3->V4 D1 Establish a stable baseline current in vehicle control V4->D1 D2 Perfuse increasing concentrations of test compound (e.g., Thioridazine) D1->D2 D3 Record steady-state block at each concentration D2->D3 D4 Apply a known hERG blocker (e.g., E-4031) as a positive control D3->D4

Sources

Methodological & Application

Application Note: High-Throughput Bioanalysis of Thioridazine and its Metabolites Using a Stable Isotope-Labeled Internal Standard, Thioridazine-d3 5-Sulfoxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thioridazine, a phenothiazine-class antipsychotic agent, undergoes extensive metabolism in the body, forming several active and inactive metabolites, including mesoridazine (thioridazine-2-sulfoxide) and thioridazine-5-sulfoxide.[1][2] Accurate quantification of thioridazine and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[3][4] The inherent variability of bioanalytical procedures, stemming from sample preparation inconsistencies and instrument fluctuations, necessitates the use of an internal standard (IS) to ensure data accuracy and precision.[5]

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis.[6][7] A SIL-IS is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences similar ionization effects, yet is distinguishable by its mass-to-charge ratio (m/z).[5][7] This application note details a robust and validated bioanalytical method for the simultaneous quantification of thioridazine and its key metabolites in plasma, employing Thioridazine-d3 5-Sulfoxide as the internal standard. This choice of IS is particularly advantageous as it closely mimics the physicochemical properties of the sulfoxide metabolites, which are major metabolic products of thioridazine.

Rationale for Selecting this compound as an Internal Standard

The selection of an appropriate internal standard is a critical step in developing a reliable bioanalytical method. This compound offers several key advantages:

  • Structural Similarity: As a deuterated analog of a major thioridazine metabolite, it shares nearly identical chemical and physical properties with the analytes of interest. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for variations in these steps.[6][7]

  • Co-elution: The close structural similarity allows for co-elution with the corresponding non-labeled metabolite, which is ideal for minimizing the impact of matrix effects that can vary across a chromatographic run.

  • Mass Differentiation: The deuterium labeling provides a distinct mass difference, allowing for unambiguous detection by the mass spectrometer without interfering with the measurement of the analytes.

  • Metabolic Relevance: Using a metabolite as the basis for the internal standard can be particularly beneficial in studies where metabolite concentrations are of primary interest, as it may better track the extraction efficiency and ionization response of other metabolites.

Physicochemical Properties of Thioridazine and its 5-Sulfoxide Metabolite

A thorough understanding of the physicochemical properties of the analytes is fundamental to developing effective sample preparation and chromatographic methods.

PropertyThioridazineThioridazine-5-sulfoxide
Molecular Formula C21H26N2S2C21H26N2OS2
Molecular Weight 370.6 g/mol [8]386.6 g/mol [9]
LogP 5.9[8]4.6[9]
pKa 9.5Not available

The high LogP values indicate that both the parent drug and its sulfoxide metabolite are lipophilic, suggesting that protein precipitation or liquid-liquid extraction would be effective for sample cleanup. The introduction of the sulfoxide group slightly increases the polarity of the molecule.

Detailed Bioanalytical Protocol

This protocol is designed for the simultaneous quantification of thioridazine, mesoridazine, thioridazine-2-sulfone, and thioridazine-5-sulfoxide in rat plasma, using this compound as the internal standard.

Materials and Reagents
  • Thioridazine, Mesoridazine, Thioridazine-2-sulfone, Thioridazine-5-sulfoxide (analytical standards)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Control rat plasma (with appropriate anticoagulant, e.g., K2EDTA)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve each analytical standard and the internal standard in an appropriate solvent (e.g., methanol or DMSO) to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 acetonitrile:water to create a series of working standard solutions for constructing the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.

  • Label microcentrifuge tubes for blank samples, calibration standards, quality control (QC) samples, and unknown study samples.

  • Pipette 50 µL of the appropriate matrix (blank plasma, spiked plasma for calibration and QC, or study sample) into the corresponding tubes.

  • Add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to all tubes except the blank matrix sample (to which 150 µL of acetonitrile is added).

  • Vortex each tube for 1 minute at high speed to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 50 µL Plasma Sample (Blank, Standard, QC, Unknown) is_solution 150 µL Acetonitrile with this compound (IS) plasma->is_solution Add & Precipitate vortex Vortex Mix (1 minute) is_solution->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: Protein Precipitation Workflow.

LC-MS/MS Conditions

The following parameters are based on a validated method for thioridazine and its metabolites and should be optimized for the specific instrumentation used.[3][4][10]

Liquid Chromatography (LC) System:

ParameterCondition
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium acetate in water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start with 10% B, increase to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min.

Mass Spectrometry (MS) System:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 500°C
IonSpray Voltage 5500 V

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Thioridazine371.1126.1Optimized for instrument
Mesoridazine387.1126.1Optimized for instrument
Thioridazine-2-sulfone403.1126.1Optimized for instrument
Thioridazine-5-sulfoxide387.2126.1Optimized for instrument
This compound (IS) 390.2 129.1 Optimized for instrument

Note: The precursor and product ions for the IS are predicted based on the structure of Thioridazine-d3 and its fragmentation pattern, which is similar to the non-deuterated form.[3][10]

Bioanalytical Method Validation

The developed method must be validated according to regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[11][12][13] The validation process ensures that the method is reliable for its intended purpose.

G cluster_params Validation Method Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity (Calibration Curve) Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision LLOQ Lower Limit of Quantification Validation->LLOQ Stability Stability (Freeze-Thaw, Bench-Top, etc.) Validation->Stability MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Extraction Recovery Validation->Recovery

Caption: Key Bioanalytical Method Validation Parameters.

Validation Experiments and Acceptance Criteria
ParameterExperimentAcceptance Criteria (FDA/EMA)
Specificity/Selectivity Analyze at least six different blank matrix lots for interferences at the retention times of the analytes and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Linearity & Range Analyze a calibration curve with a blank, a zero standard, and 6-8 non-zero standards over the expected concentration range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples at LLOQ, low, medium, and high concentrations (n=5 per level) on at least three different days.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Extraction Recovery Compare the peak area of analytes from extracted samples to post-extraction spiked samples at three concentrations.Should be consistent and reproducible.
Matrix Effect Compare the peak area of analytes in post-extraction spiked samples from different matrix lots to neat solutions.The IS-normalized matrix factor should have a %CV ≤15%.
Stability Evaluate analyte stability in the biological matrix under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage.Mean concentrations of stability samples should be within ±15% of nominal concentrations.
Data Analysis and Interpretation
  • Peak Integration: Integrate the peak areas for each analyte and the internal standard (this compound).

  • Ratio Calculation: Calculate the peak area ratio (Analyte Area / IS Area) for each sample.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Use a linear regression model with appropriate weighting (e.g., 1/x²).

  • Quantification: Determine the concentration of analytes in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of this compound as an internal standard provides a highly reliable and robust method for the quantitative analysis of thioridazine and its major metabolites in plasma. Its close structural and physicochemical similarity to the analytes ensures effective compensation for experimental variability, leading to high accuracy and precision. The detailed protocol and validation guidelines presented in this application note offer a comprehensive framework for researchers in drug development and clinical pharmacology to implement this method, ensuring data integrity in compliance with global regulatory standards.

References

  • Journal of Pharmaceutical and Biomedical Analysis. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?
  • BenchChem. (n.d.).
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • PubMed. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis.
  • Globe Thesis. (2019).
  • PubChem. (n.d.). Thioridazine-5-sulfoxide.
  • Scilit. (n.d.).
  • PubMed. (2022).
  • ResearchGate. (n.d.). Simultaneous determination of thioridazine and its oxidated metabolites by HPLC; use in clinical and preclinical metabolic studies.
  • PubMed. (1976). GLC analysis of thioridazine, mesoridazine, and their metabolites.
  • University of Missouri-St. Louis. (n.d.). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays.
  • ResearchGate. (2022).
  • Journal of Analytical Toxicology. (2002).
  • U.S. Food and Drug Administration. (2022).
  • ResearchGate. (n.d.). LC–MS of rifampicin and thioridazine.
  • Gpatindia. (2020). THIORIDAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
  • European Medicines Agency. (2022).
  • PubChem. (n.d.). Thioridazine.
  • European Medicines Agency. (2011).
  • International Council for Harmonisation. (2022).
  • AMiner. (n.d.). Simultaneous Assay of Thioridazine and Its Major Metabolites in Plasma at Single Dosage Levels with a Novel Report of Two Ring Sulfoxides of Thioridazine.
  • PubMed. (n.d.). Degradation and configurational changes of thioridazine 2-sulfoxide.
  • PubChem. (n.d.). Thioridazine Hydrochloride.
  • PubMed. (n.d.). Determination of the enantiomers of thioridazine, thioridazine 2-sulfone, and of the isomeric pairs of thioridazine 2-sulfoxide and thioridazine 5-sulfoxide in human plasma.
  • Bioanalysis Zone. (2023).
  • Electrophoresis. (2003).
  • PubMed. (n.d.).
  • PubMed. (n.d.).

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Simultaneous Quantification of Thioridazine and its Active Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Imperative for Precise Thioridazine Monitoring

Thioridazine is a phenothiazine antipsychotic that has been utilized in the management of schizophrenia.[1] Its clinical efficacy is attributed not only to the parent drug but also to its pharmacologically active metabolites, primarily Mesoridazine (Thioridazine-2-sulfoxide) and Sulforidazine (Thioridazine-2-sulfone).[2][3] These metabolites exhibit significant antipsychotic activity and contribute to the overall therapeutic and potential toxic effects. Notably, Thioridazine's use has been curtailed due to concerns over cardiac arrhythmias (QT interval prolongation), making the monitoring of parent drug and metabolite concentrations a critical aspect of therapeutic drug management and pharmacokinetic studies to ensure patient safety and optimize treatment.

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Thioridazine, Mesoridazine, and Sulforidazine in human plasma. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive workflow from sample preparation to bioanalytical method validation in accordance with the International Council for Harmonisation (ICH) M10 guideline.[4]

Method Rationale: A Physicochemical Approach to Analytical Excellence

The successful development of a robust bioanalytical method hinges on a thorough understanding of the physicochemical properties of the target analytes. Thioridazine and its metabolites are basic compounds, a characteristic that dictates the strategy for their efficient extraction from a complex biological matrix like plasma and their subsequent chromatographic separation.

CompoundMolecular Weight ( g/mol )pKa (Strongest Basic)logP
Thioridazine 370.589.55.9
Mesoridazine 386.58~8.5-9.53.9
Sulforidazine 402.577.424.45[5]

Table 1: Physicochemical Properties of Thioridazine and its Key Metabolites.

The high logP values indicate the lipophilic nature of these compounds, while the pKa values confirm their basicity. This duality is exploited in the development of the mixed-mode solid-phase extraction (SPE) protocol, which combines reversed-phase and ion-exchange mechanisms for superior selectivity and sample cleanup.

Experimental Workflow: From Sample to Signal

The entire analytical process is streamlined to ensure high throughput and minimize potential sources of error. The workflow is visualized in the following diagram:

workflow cluster_pre_analysis Sample Handling & Preparation cluster_analysis LC-MS/MS Analysis cluster_post_analysis Data Processing & Reporting Sample Plasma Sample Receipt (Frozen at -80°C) Thaw Thawing and Vortexing Sample->Thaw Spike Spiking with Internal Standard Thaw->Spike Pretreat Sample Pre-treatment (Dilution with Acidic Buffer) Spike->Pretreat SPE Mixed-Mode Solid-Phase Extraction (SPE) Pretreat->SPE Evap Evaporation and Reconstitution SPE->Evap Inject Injection into UPLC System Evap->Inject Chromatography Chromatographic Separation (Reversed-Phase C18) Inject->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization MS Tandem Mass Spectrometry (MRM Detection) Ionization->MS Integration Peak Integration and Quantification MS->Integration Validation Method Validation (ICH M10 Guidelines) Integration->Validation Report Final Report Generation Validation->Report

Caption: High-level workflow for the quantification of Thioridazine and its metabolites.

Detailed Protocols

Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE)

Rationale for Selection: A mixed-mode cation exchange (MCX) SPE is employed to leverage both the lipophilic nature (via reversed-phase interaction) and the basicity (via cation exchange) of Thioridazine and its metabolites. This dual retention mechanism allows for aggressive wash steps to remove endogenous interferences like phospholipids, leading to a cleaner extract and minimizing matrix effects in the LC-MS/MS analysis.[6]

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX, 30 mg/1 mL)

  • Human plasma (K2-EDTA)

  • Internal Standard (IS) working solution (e.g., Thioridazine-d3)

  • 2% Formic acid in water

  • Methanol (HPLC grade)

  • 5% Ammonium hydroxide in methanol

Step-by-Step Procedure:

  • Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of the internal standard working solution. Vortex for 10 seconds. Add 200 µL of 2% formic acid in water, and vortex again. This step ensures protein precipitation and adjusts the pH to ensure the analytes are protonated (positively charged) for efficient binding to the cation exchange sorbent.

  • SPE Cartridge Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Wash Step 1 (Polar Interference Removal): Wash the cartridge with 1 mL of 2% formic acid in water. This step removes polar interferences that are not retained by the reversed-phase mechanism.

  • Wash Step 2 (Non-polar Interference Removal): Wash the cartridge with 1 mL of methanol. This step removes non-polar interferences, such as lipids, that are retained by the reversed-phase mechanism but not by the stronger cation exchange mechanism.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic nature of the elution solvent neutralizes the charge on the analytes, disrupting their interaction with the cation exchange sorbent and allowing for their release.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Rationale for Parameter Selection: Reversed-phase chromatography with a C18 column is ideal for separating the lipophilic Thioridazine and its metabolites. A gradient elution is employed to ensure adequate separation and sharp peak shapes. The mobile phase is acidified with formic acid to promote the protonation of the analytes, which is essential for good peak shape and high sensitivity in positive ion electrospray ionization (ESI+). Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity for quantification in a complex matrix.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

LC Parameters:

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: 20% to 90% B

    • 3.0-3.5 min: 90% B

    • 3.5-4.0 min: 90% to 20% B

    • 4.0-5.0 min: 20% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Thioridazine 371.1126.125
Mesoridazine 387.1126.128
Sulforidazine 403.1126.130
Thioridazine-d3 (IS) 374.1129.125

Table 2: Optimized MRM transitions for Thioridazine and its metabolites.

Bioanalytical Method Validation

The developed method was validated according to the ICH M10 Bioanalytical Method Validation guideline to ensure its reliability for the intended purpose.[7] The key validation parameters are summarized below.

Validation Summary
Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.99> 0.995 for all analytes
Calibration Range -Thioridazine: 0.1-100 ng/mLMesoridazine: 0.5-200 ng/mLSulforidazine: 0.5-200 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10% for all QC levels
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12% for all QC levels
Matrix Effect IS-normalized ME factor between 0.85 and 1.15Compliant
Recovery (%) Consistent and reproducible> 85% for all analytes
Stability % Change within ±15%Stable under tested conditions (Freeze-thaw, bench-top, long-term)

Table 3: Summary of Bioanalytical Method Validation Results.

Detailed Validation Protocols

Specificity and Selectivity: Six different lots of blank human plasma were processed and analyzed to ensure no significant interference at the retention times of the analytes and the internal standard.

Linearity and Range: Calibration curves were prepared by spiking blank plasma with known concentrations of the analytes. A linear regression with a 1/x² weighting factor was used to assess the relationship between concentration and detector response.

Accuracy and Precision: Quality control (QC) samples at four concentration levels (LLOQ, low, mid, and high) were analyzed in replicate (n=6) on three separate days to determine intra- and inter-day accuracy and precision.

validation_logic cluster_core Core Validation Parameters cluster_sample_handling Sample Integrity Parameters Validation Bioanalytical Method Validation (ICH M10) Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Calibration Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Extraction Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability (Freeze-Thaw, Bench-Top, etc.) Validation->Stability

Caption: Key parameters for bioanalytical method validation as per ICH M10 guidelines.

This application note presents a robust, sensitive, and selective LC-MS/MS method for the simultaneous quantification of Thioridazine, Mesoridazine, and Sulforidazine in human plasma. The use of a mixed-mode solid-phase extraction protocol provides excellent sample cleanup, minimizing matrix effects and ensuring high recovery. The method has been thoroughly validated according to the current regulatory guidelines and is suitable for use in clinical research, pharmacokinetic studies, and therapeutic drug monitoring.

References

  • Human Metabolome Database. (2012). Showing metabocard for Sulforidazine (HMDB0042015). Retrieved from [Link]

  • PubChem. (n.d.). Sulforidazine. Retrieved from [Link]

  • International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5452, Thioridazine. Retrieved from [Link].

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4078, Mesoridazine. Retrieved from [Link].

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Kim, H., et al. (2021). Simultaneous Determination of Thioridazine and Its Metabolites by UHPLC–MS/MS With Application to a Pharmacokinetic Study in Rats.
  • Kirchherr, H., & Kühn-Velten, W. N. (2006). Quantitative determination of 48 antidepressants and antipsychotics in human serum by HPLC–tandem mass spectrometry: a multi-level, single-sample approach.
  • Biotage. (2023). When should I choose a mixed-mode SPE? Retrieved from [Link]

  • Dolan, J. W. (2016). Mobile-Phase pH and Reversed-Phase HPLC. LCGC North America, 34(5), 334-341.
  • Waters Corporation. (n.d.). A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Thioridazine Therapy and CYP2D6 Genotypes. In Medical Genetics Summaries. Retrieved from [Link]

  • Axelsson, R., & Mårtensson, E. (1977). The concentration of thioridazine and its main metabolites in plasma and urine of psychiatric patients. Current Therapeutic Research, Clinical and Experimental, 21(4), 561-574.
  • Hale, A. S., et al. (1987). A fixed dose study of the plasma concentration and clinical effects of thioridazine and its major metabolites.

Sources

Application Note: A Robust UHPLC-MS/MS Method for the Simultaneous Quantification of Thioridazine and its Active Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Thioridazine is a phenothiazine-class antipsychotic medication historically used in the management of schizophrenia.[1][2] Despite its efficacy, its clinical use has been limited due to a significant risk of cardiac arrhythmias, specifically dose-dependent QTc interval prolongation.[1][3] Therapeutic drug monitoring (TDM) and pharmacokinetic studies of thioridazine are complicated by its extensive metabolism into several pharmacologically active and inactive metabolites.[4][5] The primary metabolic pathway is mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, leading to significant inter-individual variability in drug clearance due to genetic polymorphisms.[3][6]

Key metabolites include mesoridazine (thioridazine-2-sulfoxide) and sulforidazine (thioridazine-2-sulfone), both of which exhibit potent antipsychotic activity, with mesoridazine being even more potent than the parent drug.[1][4] Other significant metabolites include thioridazine-5-sulfoxide and N-desmethylthioridazine.[2][7] Therefore, a comprehensive assessment of the clinical and toxicological status of a patient requires the simultaneous measurement of thioridazine and its major metabolites.

This application note details a highly selective, sensitive, and rapid Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the simultaneous determination of thioridazine, mesoridazine, sulforidazine, and thioridazine-5-sulfoxide in plasma. The method utilizes a straightforward protein precipitation protocol for sample preparation and is fully validated according to the principles outlined in international bioanalytical guidelines, making it suitable for demanding research, clinical, and drug development applications.[8][9][10]

Thioridazine Metabolic Pathway

Thioridazine undergoes complex metabolism primarily in the liver. The key transformations involve sulfoxidation at two different sulfur atoms and N-demethylation. The enzyme CYP2D6 is critically involved in the formation of the active metabolite mesoridazine, while CYP1A2 and CYP3A4 are thought to be responsible for 5-sulfoxidation and N-demethylation.[2] Understanding this pathway is essential for interpreting pharmacokinetic data, as the relative concentrations of parent drug and metabolites can indicate an individual's metabolic phenotype.[5]

Thioridazine_Metabolism Thioridazine Thioridazine Mesoridazine Mesoridazine (Thioridazine-2-sulfoxide) ACTIVE Thioridazine->Mesoridazine CYP2D6 Thio5SO Thioridazine-5-sulfoxide Thioridazine->Thio5SO CYP1A2/3A4 Sulforidazine Sulforidazine (Thioridazine-2-sulfone) ACTIVE Mesoridazine->Sulforidazine Sulfoxidation UHPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma 1. Plasma Sample (100 µL) Add_IS 2. Add IS in ACN (300 µL) Plasma->Add_IS Vortex 3. Vortex Add_IS->Vortex Centrifuge 4. Centrifuge Vortex->Centrifuge Supernatant 5. Transfer Supernatant Centrifuge->Supernatant Inject 6. Inject into UHPLC Supernatant->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. MS/MS Detection (MRM) Separate->Detect Integrate 9. Peak Integration Detect->Integrate Quantify 10. Quantification vs. CAL Curve Integrate->Quantify Report 11. Generate Report Quantify->Report

Sources

Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of Thioridazine and its Active Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust solid-phase extraction (SPE) protocol for the simultaneous extraction of the antipsychotic drug thioridazine and its primary active metabolites, mesoridazine and sulforidazine, from human plasma. The method utilizes a mixed-mode cation exchange SPE strategy, which provides excellent sample cleanup and high analyte recovery, making it suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide is intended for researchers, clinical toxicologists, and drug development professionals requiring a reliable method for therapeutic drug monitoring or pharmacokinetic studies of thioridazine.

Introduction

Thioridazine is a phenothiazine antipsychotic medication used in the treatment of schizophrenia.[1][2] Its clinical efficacy is attributed not only to the parent drug but also to its pharmacologically active metabolites, primarily mesoridazine (side-chain sulfoxide) and sulforidazine (side-chain sulfone).[3][4][5] Mesoridazine, in particular, is considered more potent than thioridazine itself.[5] Therapeutic drug monitoring of thioridazine and its metabolites is crucial due to inter-individual variability in metabolism, often influenced by genetic polymorphisms of the CYP2D6 enzyme, and the risk of dose-dependent cardiotoxicity, such as QTc interval prolongation.[1][2]

Accurate quantification of these compounds in biological matrices like plasma is essential but challenging due to their low concentrations and the complexity of the matrix.[6][7][8] Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction (LLE), including higher analyte recovery, reduced matrix effects, and improved precision.[7][8][9] This protocol details a mixed-mode SPE method, which leverages both reversed-phase and ion-exchange retention mechanisms for enhanced selectivity and sample cleanup.[10][11]

Principle of the Method: Mixed-Mode Cation Exchange SPE

Thioridazine and its metabolites are basic compounds containing amine functional groups that can be protonated (positively charged) under acidic conditions. This property is exploited by using a mixed-mode solid phase with both non-polar (e.g., C8 or C18) and strong cation exchange (e.g., benzenesulfonic acid) functionalities.[10]

The extraction process involves the following key steps:

  • Sample Pre-treatment: Plasma is acidified to ensure the target analytes are in their cationic form.

  • Conditioning and Equilibration: The SPE sorbent is activated with an organic solvent and then equilibrated with an acidic buffer to prepare it for sample loading.

  • Sample Loading: The pre-treated plasma sample is loaded onto the SPE cartridge. The analytes are retained by both hydrophobic interactions (reversed-phase) and ionic interactions (cation exchange).

  • Washing: A series of washes with different solvents removes interfering substances. An acidic wash removes neutral and acidic compounds, while an organic wash removes non-polar interferences like lipids. The strong ionic interaction ensures the analytes of interest are retained.

  • Elution: A basic organic solvent is used to neutralize the charge on the analytes, disrupting the ionic retention and allowing for their elution from the cartridge.

This dual retention mechanism provides a highly selective extraction and a cleaner final extract compared to single-mode SPE.[10][11]

Materials and Reagents

Material/ReagentGrade/Purity
Thioridazine HClReference Standard
Mesoridazine BesylateReference Standard
SulforidazineReference Standard
Thioridazine-d3 (Internal Standard)Deuterated Standard
MethanolHPLC Grade
AcetonitrileHPLC Grade
Formic AcidLC-MS Grade
Ammonium HydroxideACS Grade
WaterDeionized, 18 MΩ·cm
Human Plasma (drug-free)For standards and QCs
Mixed-Mode Cation Exchange SPE Cartridgese.g., Polymeric MCX, 30 mg/1 mL

Experimental Protocol

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of thioridazine, mesoridazine, sulforidazine, and the internal standard (IS) in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.

Sample Pre-treatment
  • Allow frozen plasma samples to thaw completely at room temperature.

  • Vortex mix the samples to ensure homogeneity.

  • In a clean microcentrifuge tube, pipette 500 µL of plasma.

  • Add 25 µL of the internal standard working solution.

  • Add 500 µL of 2% formic acid in water.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to precipitate proteins. The supernatant will be loaded onto the SPE cartridge.

Solid-Phase Extraction Procedure

The following steps should be performed using a vacuum manifold.

  • Conditioning: Condition the mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of 2% formic acid in water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the supernatant from the pre-treated sample (from step 4.2.7) onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Wash 1 (Aqueous Wash): Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

  • Wash 2 (Organic Wash): Wash the cartridge with 1 mL of methanol to remove non-polar interferences such as phospholipids.

  • Elution: Elute the analytes from the cartridge by passing 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

SPE Workflow Diagram

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Final Analysis p1 500 µL Plasma p2 Add Internal Standard p1->p2 p3 Add 2% Formic Acid p2->p3 p4 Vortex & Centrifuge p3->p4 s3 Load Sample Supernatant p4->s3 s1 Condition: 1 mL Methanol s2 Equilibrate: 1 mL 2% Formic Acid s1->s2 s2->s3 s4 Wash 1: 1 mL 2% Formic Acid s3->s4 s5 Wash 2: 1 mL Methanol s4->s5 s6 Elute: 1 mL 5% NH4OH in Methanol s5->s6 a1 Evaporate to Dryness s6->a1 a2 Reconstitute a1->a2 a3 Inject into LC-MS/MS a2->a3

Caption: Workflow for the mixed-mode SPE of thioridazine and metabolites.

Method Validation and Performance

A self-validating protocol requires rigorous assessment of its performance. The following parameters should be evaluated:

ParameterTypical Acceptance CriteriaExample Performance Data
Linearity r² > 0.990.5 - 1000 ng/mL with r² > 0.997[12]
Recovery Consistent and reproducible (>85%)87.8% to 100.6%[13]
Precision (CV%) < 15% (< 20% at LLOQ)Intraday and interday CV% < 15%[12]
Accuracy 85-115% (80-120% at LLOQ)Within 85-115%[12]
Matrix Effect Monitored and minimizedNo significant effect observed (93-110%)[12]
Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.5 ng/mL for metabolites[12]

Note: Performance data are examples from published literature and may vary depending on the specific instrumentation and laboratory conditions.

Causality and Troubleshooting

  • Why 2% Formic Acid for Pre-treatment? Thioridazine and its metabolites have pKa values in the basic range. Acidifying the plasma to a pH at least 2 units below the pKa ensures complete protonation, which is essential for strong retention on the cation exchange sorbent.[11]

  • Why a Methanol Wash? The methanol wash is a critical step for removing endogenous lipids and other non-polar compounds that can cause ion suppression in the mass spectrometer.[14] Because the analytes are strongly bound by the ion-exchange mechanism, they are not eluted by this strong organic wash.

  • Why 5% Ammonium Hydroxide in Methanol for Elution? The addition of a base like ammonium hydroxide increases the pH of the eluting solvent. This neutralizes the positive charge on the analytes, breaking the ionic bond with the negatively charged sorbent and allowing them to be eluted.[10]

  • Troubleshooting Low Recovery:

    • Incomplete Analyte Retention: Ensure the pH of the loading solution is sufficiently low. Check that the cartridge has not dried out before loading the sample.

    • Incomplete Elution: Ensure the elution solvent is sufficiently basic to neutralize the analytes. Try a stronger base or a different organic solvent if necessary.

    • Analyte Breakthrough: Do not exceed the recommended sample loading flow rate.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the solid-phase extraction of thioridazine and its active metabolites from plasma. The use of a mixed-mode cation exchange sorbent ensures high selectivity and recovery, producing a clean extract suitable for sensitive LC-MS/MS analysis. This robust method is ideal for clinical and research settings where accurate and reliable quantification of these compounds is paramount.

References

  • Ansari, S., & Khan, A. (2022). Simultaneous Determination of Thioridazine and Its Metabolites by UHPLC-MS/MS With Application to a Pharmacokinetic Study in Rats. Scilit. Available at: [Link]

  • Ansari, S., & Khan, A. (2022). Simultaneous Determination of Thioridazine and Its Metabolites by UHPLC–MS/MS With Application to a Pharmacokinetic Study in Rats. ResearchGate. Available at: [Link]

  • Svensson, C., Nyberg, G., Soomägi, M., & Mårtensson, E. (1990). Determination of the Serum Concentrations of Thioridazine and Its Main Metabolites Using a Solid-Phase Extraction Technique and High-Performance Liquid Chromatography. Journal of Chromatography. Available at: [Link]

  • Kilts, C. D., Knight, D. L., & Mailman, R. B. (1982). Simultaneous Determination of Thioridazine and Its S-oxidized and N-demethylated Metabolites Using High-Performance Liquid-Chromatography on Radially Compressed Silica. Journal of Chromatography. Available at: [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. IJISRT. Available at: [Link]

  • von Bahr, C., Movin, G., Nordin, C., Lidén, A., Csernansky, J. G., Hollister, L. E., & Greenblatt, D. J. (1991). Plasma levels of thioridazine and metabolites are influenced by the debrisoquin hydroxylation phenotype. Clinical Pharmacology & Therapeutics. Available at: [Link]

  • Kac-przak, A., & Oledzka, I. (2016). Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. ResearchGate. Available at: [Link]

  • Kahn, J. P., Burch, E. A., Jr, Perel, J. M., & Javaid, J. I. (1986). A fixed dose study of the plasma concentration and clinical effects of thioridazine and its major metabolites. Psychopharmacology Bulletin. Available at: [Link]

  • Sajid, M., & Al-Zahrani, F. A. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. Available at: [Link]

  • Muusze, R. G., & Van der Helm, H. J. (1981). Liquid Chromatographic Method to Measure Thioridazine and its Active Metabolites in Plasma. Acta Pharmacologica et Toxicologica. Available at: [Link]

  • Stoll, A. L., Baldessarini, R. J., Cohen, B. M., & Finklestein, S. P. (1984). Assay of plasma thioridazine and metabolites by high-performance liquid chromatography with amperometric detection. Journal of Chromatography. Available at: [Link]

  • Al-Hasani, H., & Al-Amri, M. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. National Institutes of Health. Available at: [Link]

  • PDR. (n.d.). Absorption and excretion of thioridazine and mesoridazine in man. PDR. Available at: [Link]

  • Kamal, A. H., & Al-Subayiel, A. M. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Drugs.com. (n.d.). Thioridazine: Package Insert / Prescribing Information. Drugs.com. Available at: [Link]

  • Taylor & Francis. (n.d.). Solid phase extraction – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Al-Hasani, H., & Al-Amri, M. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI. Available at: [Link]

  • Svendsen, C. N., Hrbek, C. C., Casendino, M., Nichols, R. D., & Bird, E. D. (1988). Concentration and distribution of thioridazine and metabolites in schizophrenic post-mortem brain tissue. Psychiatry Research. Available at: [Link]

  • Taylor & Francis. (n.d.). Mesoridazine – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Thioridazine Therapy and CYP2D6 Genotypes. Medical Genetics Summaries. Available at: [Link]

  • Biotage. (n.d.). Better Hydrolysis and Increased Efficiency for Urine Drug Testing Using Mixed-Mode Solid Phase Extraction with In-well Hydrolysis. Biotage. Available at: [Link]

  • Eap, C. B., & Baumann, P. (1996). Determination of the enantiomers of thioridazine, thioridazine 2-sulfone, and of the isomeric pairs of thioridazine 2-sulfoxide and thioridazine 5-sulfoxide in human plasma. Journal of Chromatography B: Biomedical Applications. Available at: [Link]

  • Tjaden, U. R., Langenberg, J. P., Meeles, M. T., van der Greef, J., & de Jong, G. J. (1983). Simultaneous assay of thioridazine and its major metabolites in plasma at single dosage levels with a novel report of two ring sulfoxides of thioridazine. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Biotage. (2023). When should I choose a mixed-mode SPE? Biotage. Available at: [Link]

  • LCGC International. (2021). Determining Psychoactive Drugs in Blood Plasma and Serum Using Automated SPE–LC–MS/MS. LCGC International. Available at: [Link]

  • Muusze, R. G., & Van der Helm, H. J. (1981). Liquid Chromatographic Method to Measure Thioridazine and its Active Metabolites in Plasma. ResearchGate. Available at: [Link]

  • El-Didamony, A. M. (2008). Spectrophotometric Determination of Thioridazine Hydrochloride in Tablets and Biological Fluids by Ion-Pair and Oxidation Reactions. ResearchGate. Available at: [Link]

Sources

Application Note: A Validated Bioanalytical LC-MS/MS Method for the Simultaneous Quantification of Thioridazine and its Sulfoxide Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical and Analytical Imperative

Thioridazine (THD) is a phenothiazine-class neuroleptic agent historically used in the management of psychiatric disorders.[1][2] Its clinical use is tempered by a complex metabolic profile and a significant risk of cardiotoxicity, primarily QTc interval prolongation. The metabolism of thioridazine is extensive, with two of its major metabolites being the ring sulfoxide, thioridazine 5-sulfoxide (THD 5-SO), and the side-chain sulfoxide, thioridazine 2-sulfoxide (THD 2-SO), also known as mesoridazine.[3][4][5]

Notably, these sulfoxide metabolites are not mere inactive byproducts. Mesoridazine itself possesses psychoactive properties, and both metabolites, particularly THD 5-SO which can be found in higher concentrations than the parent drug, are implicated in the cardiotoxic effects.[2][6] Therefore, a reliable bioanalytical method that can simultaneously quantify thioridazine and its key sulfoxide metabolites is crucial for comprehensive pharmacokinetic (PK) studies, toxicokinetic (TK) evaluations, and therapeutic drug monitoring (TDM) to ensure patient safety and therapeutic efficacy.

This application note provides a detailed, field-proven protocol for the development and validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of thioridazine, thioridazine 2-sulfoxide, and thioridazine 5-sulfoxide in human plasma. The methodology is designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8][9][10]

The choice of LC-MS/MS is deliberate; its superior sensitivity and selectivity are essential for accurately measuring low-concentration analytes in a complex biological matrix like plasma, minimizing interferences and ensuring data integrity.[11]

Metabolic Pathway Overview

The primary metabolic transformation leading to the sulfoxide metabolites involves S-oxidation, a Phase I reaction. As illustrated below, thioridazine can be oxidized at two different sulfur atoms: one in the phenothiazine ring system (position 5) and one in the side chain (position 2).[3][12]

Thioridazine Metabolism THD Thioridazine THD_5SO Thioridazine 5-Sulfoxide (Ring Sulfoxide) THD->THD_5SO S-Oxidation (Ring) CYP1A2, CYP3A4 THD_2SO Thioridazine 2-Sulfoxide (Mesoridazine) THD->THD_2SO S-Oxidation (Side-Chain) CYP2D6

Caption: Metabolic S-oxidation pathways of Thioridazine.

Experimental Design & Protocols

This section details the step-by-step procedures for method implementation, from sample preparation to final analysis.

Materials and Reagents
  • Reference Standards: Thioridazine HCl, Thioridazine 2-sulfoxide (Mesoridazine) besylate, Thioridazine 5-sulfoxide, and Thioridazine-d3 (Internal Standard, IS).

  • Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant) obtained from an accredited source.

  • Solvents: Acetonitrile, Methanol, Water (all LC-MS grade); Formic acid (reagent grade).

  • Chemicals: Ammonium acetate (reagent grade).

  • SPE Cartridges: Mixed-mode or reversed-phase solid-phase extraction cartridges (e.g., C8 or C18, 30 mg/1 mL).

Instrumentation and Conditions

The inherent chemical properties of thioridazine and its metabolites—specifically the presence of basic nitrogen atoms—make them highly suitable for positive electrospray ionization (ESI+), which readily protonates the molecules for sensitive detection.[13][14][15] A reversed-phase C18 column is chosen for its excellent performance in separating these moderately polar analytes from endogenous plasma components.[14][15]

Table 1: LC-MS/MS Instrumental Parameters

ParameterCondition
LC System UPLC/UHPLC System
ColumnReversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A10 mM Ammonium acetate in water + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate0.5 mL/min
Gradient0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-3.5 min (90% B), 3.5-3.6 min (90-10% B), 3.6-4.5 min (10% B)
Column Temperature40 °C
Injection Volume5 µL
MS/MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization, Positive (ESI+)
Monitored TransitionsThioridazine: m/z 371.1 → 126.1 THD 2-SO/5-SO: m/z 387.1 → 126.1 Thioridazine-d3 (IS): m/z 374.1 → 129.1[13][14][15]
Dwell Time100 ms
Source Temperature500 °C
IonSpray Voltage5500 V

Note: MS/MS parameters such as collision energy (CE) and declustering potential (DP) must be optimized for each specific instrument by infusing standard solutions of each analyte.

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and the IS in methanol. Store at -20°C or colder.

  • Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with 50:50 (v/v) methanol:water. These solutions are used to spike the plasma for calibration curves and QCs.

  • Calibration Curve (CC) Standards: Spike drug-free human plasma with the appropriate working standard solutions to prepare a calibration curve consisting of a blank (plasma without IS), a zero blank (plasma with IS), and at least 8 non-zero concentration points. A suggested range is 0.1 to 200 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in bulk by spiking drug-free plasma at four concentration levels:

    • LLOQ: Lower Limit of Quantification (e.g., 0.1 ng/mL)

    • LQC: Low Quality Control (e.g., 0.3 ng/mL)

    • MQC: Medium Quality Control (e.g., 50 ng/mL)

    • HQC: High Quality Control (e.g., 150 ng/mL)

Sample Preparation Protocol: Solid-Phase Extraction (SPE)

SPE is a superior technique to simple protein precipitation for this application as it provides a much cleaner extract, significantly reducing matrix effects and improving method robustness.[16][17][18]

SPE Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution Plasma 200 µL Plasma Sample IS_add Add 20 µL IS Working Sol. Plasma->IS_add Buffer_add Add 200 µL 4% H3PO4 IS_add->Buffer_add Vortex Vortex to Mix Buffer_add->Vortex Condition 1. Condition (1 mL MeOH, then 1 mL H2O) Load 2. Load (Pre-treated Sample) Condition->Load Wash1 3. Wash (1 mL 5% MeOH in H2O) Load->Wash1 Elute 4. Elute (1 mL 5% NH4OH in ACN) Wash1->Elute Evaporate Evaporate to Dryness (N2 stream, 40°C) Elute->Evaporate Reconstitute Reconstitute (100 µL Mobile Phase A) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Detailed workflow for the Solid-Phase Extraction protocol.

Bioanalytical Method Validation Protocol

The developed method must be fully validated according to regulatory guidelines to ensure its reliability for study sample analysis.[19][20][21] The following parameters must be assessed.

Table 2: Summary of Validation Parameters and Acceptance Criteria

ParameterPurposeExperimentAcceptance Criteria (based on FDA/EMA guidance[7][8][9])
Selectivity To ensure no endogenous components interfere with analyte or IS detection.Analyze at least 6 unique lots of blank human plasma.Response in blank samples should be <20% of the LLOQ response for analytes and <5% for the IS.
Linearity & Range To define the concentration range over which the method is accurate and precise.Analyze 3-5 calibration curves over multiple days.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to nominal and their variability.Analyze 5 replicates of QCs (LLOQ, LQC, MQC, HQC) in 3 separate analytical runs.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV%) ≤15% (≤20% at LLOQ).[14][15]
Recovery To assess the efficiency of the extraction process.Compare peak area of extracted samples against post-extraction spiked samples at LQC, MQC, HQC levels.Recovery should be consistent, precise, and reproducible.
Matrix Effect To evaluate the ion suppression or enhancement from the biological matrix.Compare peak area of post-extraction spiked samples against neat standards in reconstitution solvent.The IS-normalized matrix factor CV% across different lots of plasma should be ≤15%.
Stability To ensure analyte concentration does not change during sample handling and storage.Analyze QCs (LQC, HQC) after exposure to various conditions.Mean concentration of stability samples must be within ±15% of nominal concentration of freshly prepared samples.
Stability Experiments: A Critical Consideration

Thioridazine and its metabolites are known to be sensitive to light, which can cause degradation and potentially epimerization of the sulfoxides.[1][22][23] Therefore, all sample handling and preparation steps should be conducted under amber or reduced lighting conditions.

  • Freeze-Thaw Stability: Analyze QCs after 3-5 freeze-thaw cycles (-20°C to room temp).

  • Bench-Top Stability: Keep QCs at room temperature for a duration exceeding expected sample handling time (e.g., 6-24 hours) before analysis.

  • Long-Term Stability: Store QCs at the intended storage temperature (e.g., -20°C or -80°C) for a period covering the expected study duration and analyze against a fresh calibration curve.[24]

  • Post-Preparative Stability: Keep processed QC samples in the autosampler for the maximum anticipated run time before re-injection and analysis.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective platform for the simultaneous quantification of thioridazine, thioridazine 2-sulfoxide, and thioridazine 5-sulfoxide in human plasma. The protocol, from sample extraction using SPE to the comprehensive validation plan, is designed to generate high-quality, reproducible data that meets global regulatory standards. Adherence to these procedures will enable researchers to conduct accurate pharmacokinetic and toxicokinetic assessments, contributing to a better understanding of thioridazine's disposition and ensuring greater safety in its clinical application.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • SlideShare. USFDA guidelines for bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation FDA 2001.pdf. [Link]

  • ResearchGate. The main metabolic pathways of thioridazine. [Link]

  • Watkins, G. M., et al. (1986). Chromatographic separation of thioridazine sulphoxide and N-oxide diastereoisomers: identification as metabolites in the rat. Journal of Pharmacy and Pharmacology. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Kilts, C. D., et al. (1982). Simultaneous Determination of Thioridazine and Its S-oxidized and N-demethylated Metabolites Using High-Performance Liquid-Chromatography on Radially Compressed Silica. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • SlideShare. Bioanalytical method validation emea. [Link]

  • Pacha, W. A. (1969). Absorption and excretion of thioridazine and mesoridazine in man. Journal of Pharmaceutical Sciences. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • de Gaitani, C. M., et al. (2005). Degradation and configurational changes of thioridazine 2-sulfoxide. Journal of Chromatography B. [Link]

  • Daniel, W. A., et al. (2000). Pharmacokinetics and metabolism of thioridazine during co-administration of tricyclic antidepressants. British Journal of Pharmacology. [Link]

  • Eap, C. B., et al. (1992). Light-Induced Racemization of the Diastereoisomeric Pairs of Thioridazine 5-Sulfoxide: Origin of Artifacts in the TDM of Thioridazine. CRC Press. [Link]

  • Scilit. Simultaneous Determination of Thioridazine and Its Metabolites by UHPLC-MS/MS With Application to a Pharmacokinetic Study in Rats. [Link]

  • ResearchGate. Simultaneous Determination of Thioridazine and Its Metabolites by UHPLC–MS/MS With Application to a Pharmacokinetic Study in Rats. [Link]

  • de Gaitani, C. M., et al. (2003). Study on thioridazine 5-sulfoxide epimerization and degradation by capillary electrophoresis. Electrophoresis. [Link]

  • ResearchGate. Degradation and configurational changes of thioridazine 2-sulfoxide. [Link]

  • Chakraborty, B. S., et al. (1988). S-oxidation of thioridazine to psychoactive metabolites: an oral dose-proportionality study in healthy volunteers. Drug Metabolism and Drug Interactions. [Link]

  • ResearchGate. Stereoselective biotransformation of thioridazine that undergo oxidation at sulfur atom (phase I reaction). [Link]

  • Sci-Hub. Liquid Chromatographic Method to Measure Thioridazine and its Active Metabolites in Plasma. [Link]

  • AMiner. Simultaneous Assay of Thioridazine and Its Major Metabolites in Plasma at Single Dosage Levels with a Novel Report of Two Ring Sulfoxides of Thioridazine. [Link]

  • Poklis, A., et al. (1985). High-pressure liquid chromatographic determination of thioridazine and its major metabolites in biological tissues and fluids. Journal of Chromatographic Science. [Link]

  • Muusze, R. G., & Huber, J. F. K. (1974). Determination of the Psychotropic Drug Thioridazine and its Metabolites in Blood by Means of High Pressure Liquid Chromatography. Journal of Chromatographic Science. [Link]

  • Eap, C. B., et al. (1995). Determination of the enantiomers of thioridazine, thioridazine 2-sulfone, and of the isomeric pairs of thioridazine 2-sulfoxide and thioridazine 5-sulfoxide in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Svensson, C., et al. (1990). Determination of the Serum Concentrations of Thioridazine and Its Main Metabolites Using a Solid-Phase Extraction Technique and High-Performance Liquid Chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • PubMed. Simultaneous Determination of Thioridazine and Its Metabolites by UHPLC-MS/MS With Application to a Pharmacokinetic Study in Rats. [Link]

  • Muusze, R. G., & Huber, J. F. K. (1974). Determination of the Psychotropic Drug Thioridazine and its Metabolites in Blood by Means of High Pressure Liquid Chromatography in Combination with Fluorometric Reaction Detection. Journal of Chromatographic Science. [Link]

  • Phenomenex. Sample Preparation. [Link]

  • Taylor & Francis. Solid phase extraction – Knowledge and References. [Link]

  • Wells, C. E., et al. (1983). Simultaneous assay of thioridazine and its major metabolites in plasma at single dosage levels with a novel report of two ring sulfoxides of thioridazine. Journal of Pharmaceutical Sciences. [Link]

  • The Center for Professional Advancement. LC-MS/MS: Bioanalytical Method Validation. [Link]

  • MDPI. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. [Link]

  • ResearchGate. Spectrophotometric Determination of Thioridazine Hydrochloride in Tablets and Biological Fluids by Ion-Pair and Oxidation Reactions. [Link]

  • Nyberg, G., et al. (1986). Serum Concentrations of Thioridazine, Its Major Metabolites and Serum Neuroleptic-Like Activities in Schizophrenics With and Without Tardive Dyskinesia. Psychopharmacology. [Link]

  • Johnson, R. D., & Lewis, R. J. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Journal of Analytical Toxicology. [Link]

  • Tong, P., et al. (2005). Determination of pharmaceutical compounds in aqueous dimethyl sulfoxide by electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • MDPI. Characterizing Interactions Between Small Peptides and Dimethyl Sulfoxide Using Infrared Spectroscopy and Computational Methods. [Link]

Sources

Application Note: Thioridazine-d3 5-Sulfoxide for Enhanced Accuracy in Metabolic Stability and Metabolite Quantification Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Thioridazine-d3 5-Sulfoxide in in vitro metabolic stability assays. While traditional metabolic stability studies focus on the depletion of a parent drug, a thorough understanding of a compound's metabolic profile necessitates the accurate quantification of its major metabolites. This note details the critical role of this compound as a stable isotope-labeled internal standard (SIL-IS) for the precise measurement of Thioridazine 5-Sulfoxide, a key metabolite of the antipsychotic drug Thioridazine. We present the scientific rationale, a detailed experimental protocol using human liver microsomes (HLM), and guidelines for data analysis and interpretation, grounded in current regulatory expectations.

Scientific Foundation: Beyond Parent Drug Disappearance

The evaluation of a drug candidate's metabolic fate is a cornerstone of modern drug development, mandated by regulatory agencies like the FDA and EMA.[1][2] In vitro metabolic stability assays, typically using liver subcellular fractions like microsomes, provide an early assessment of a compound's susceptibility to metabolism, which is crucial for predicting its in vivo hepatic clearance and potential for drug-drug interactions (DDIs).[3][4][5]

The Metabolic Profile of Thioridazine

Thioridazine, a phenothiazine-class antipsychotic, undergoes extensive hepatic metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes.[6][7] Its metabolic pathways are complex and include:

  • 2-Sulfoxidation: Catalyzed predominantly by CYP2D6, leading to the pharmacologically active metabolite mesoridazine.[8][9]

  • 5-Sulfoxidation: Catalyzed by CYP1A2 and CYP3A4, forming the inactive Thioridazine 5-Sulfoxide.[10][11]

  • N-Demethylation: Another significant pathway leading to metabolites like northioridazine.[10]

While Thioridazine 5-Sulfoxide is considered pharmacologically inactive at dopaminergic receptors, it is a major metabolite found in high concentrations in serum and has been associated with the parent drug's cardiotoxicity.[11][12][13] Therefore, accurately quantifying its formation is essential for a complete safety and pharmacokinetic assessment.

The Imperative for Stable Isotope-Labeled Internal Standards (SIL-IS) in LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for these studies due to its high sensitivity and specificity.[14] However, its accuracy can be compromised by physical and chemical variabilities, such as sample loss during extraction and matrix-induced ion suppression or enhancement.[15][16]

A SIL-IS is the gold standard for mitigating these issues.[17] By replacing hydrogen atoms with deuterium, a stable (non-radioactive) isotope, a molecule like this compound is created. It is chemically identical to the analyte (Thioridazine 5-Sulfoxide) and thus exhibits nearly identical behavior during sample preparation, chromatographic separation, and ionization.[18] However, its increased mass allows the mass spectrometer to distinguish it from the non-labeled analyte.[19][20] This allows the SIL-IS to act as a perfect internal reference, correcting for experimental variability and ensuring highly accurate and reproducible quantification, a principle recognized in regulatory bioanalytical validation guidelines.[18][21]

Experimental Protocol: In Vitro Thioridazine Metabolism in Human Liver Microsomes

This protocol describes a method to simultaneously assess the metabolic stability of the parent drug, Thioridazine, and quantify the formation of its metabolite, Thioridazine 5-Sulfoxide.

Materials and Reagents
  • Test Compounds: Thioridazine HCl

  • Metabolite Standard: Thioridazine 5-Sulfoxide

  • Internal Standards: Thioridazine-d3 (for parent drug), This compound (for metabolite)

  • Biological Matrix: Pooled Human Liver Microsomes (HLM), characterized activity

  • Cofactor System: NADPH regenerating system (e.g., NADPH, Glucose-6-Phosphate, G6P-Dehydrogenase) or NADPH tetrasodium salt

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4)

  • Solvents: Acetonitrile (ACN) and Dimethyl sulfoxide (DMSO), LC-MS grade

  • Positive Controls: High-clearance compound (e.g., Verapamil) and low-clearance compound (e.g., Warfarin)

  • Equipment: 37°C shaking water bath/incubator, centrifuge, 96-well plates, analytical balance, LC-MS/MS system.

Preparation of Solutions
  • Compound Stock Solutions (10 mM): Prepare individual 10 mM stock solutions of Thioridazine, Verapamil, and Warfarin in DMSO.

  • Metabolite Standard Stock (1 mM): Prepare a 1 mM stock solution of Thioridazine 5-Sulfoxide in DMSO for the calibration curve.

  • Internal Standard (IS) Solution (100 nM): Prepare a solution of 100 nM Thioridazine-d3 and 100 nM This compound in cold ACN. This will serve as the reaction termination solution.

  • HLM Working Suspension (1 mg/mL): On the day of the experiment, thaw pooled HLM in a 37°C water bath. Immediately dilute with ice-cold 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.[22] Keep on ice.

  • NADPH Solution (Cofactor): Prepare the NADPH regenerating system or a 10 mM NADPH stock solution in buffer, as per the manufacturer's instructions. Keep on ice.

Incubation Procedure

The following workflow is designed for a 96-well plate format for efficiency.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_sampling Sampling & Termination cluster_analysis Analysis Phase prep_buffer Aliquot HLM Suspension & Buffer into Wells pre_incubate Pre-incubate Plate (5 min @ 37°C) prep_buffer->pre_incubate add_cmpd Add Test Compound (Final Conc: 1 µM) pre_incubate->add_cmpd initiate Initiate Reaction with NADPH Cofactor add_cmpd->initiate incubate Incubate @ 37°C with Shaking initiate->incubate time_points Sample Aliquots at 0, 5, 15, 30, 60 min incubate->time_points terminate Terminate Reaction with Cold ACN + IS Solution time_points->terminate process Centrifuge to Pellet Protein terminate->process analyze Analyze Supernatant by LC-MS/MS process->analyze data Calculate t½, Clint & Metabolite Conc. analyze->data caption Fig 1: Metabolic Stability Assay Workflow.

Caption: Fig 1: Metabolic Stability Assay Workflow.

  • Plate Setup: For each compound (Thioridazine, Verapamil, Warfarin), set up wells for each time point (0, 5, 15, 30, 60 min) and a negative control (60 min, no NADPH).

  • Add Microsomes: To each well, add the required volume of 1 mg/mL HLM suspension to achieve a final protein concentration of 0.5 mg/mL in the final incubation volume. Also, prepare the "no NADPH" control wells by adding buffer instead of the cofactor solution.

  • Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.[23]

  • Add Compound: Add the test compound stock solution to the wells to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be ≤ 0.5% to avoid inhibiting enzyme activity.[3]

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH solution to all wells except the "no NADPH" controls. The time of this addition is considered T=0.

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Sampling and Termination: At each designated time point (0, 5, 15, 30, and 60 min), stop the reaction by adding 3-4 volumes of the cold ACN solution containing Thioridazine-d3 and This compound . The T=0 sample is terminated immediately after adding the compound and before adding NADPH, or by adding compound to a pre-quenched matrix.

  • Sample Processing: Once all time points are collected, seal the plate and centrifuge at >3,000 x g for 15 minutes to pellet the precipitated microsomal proteins.

  • Analysis: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis and Data Interpretation

LC-MS/MS Method Parameters

An LC-MS/MS method must be developed to separate and detect Thioridazine, Thioridazine 5-Sulfoxide, and their respective deuterated internal standards.

Compound Precursor Ion (m/z) Product Ion (m/z) Role
Thioridazine371.1126.1Parent Drug
Thioridazine-d3374.1129.1IS for Parent
Thioridazine 5-Sulfoxide387.2126.1Metabolite
This compound 390.2 129.1 IS for Metabolite
Table 1: Example Multiple Reaction Monitoring (MRM) transitions for analysis. These values are derived from published methods and should be optimized on the specific instrument used.[19][20]
Data Analysis for Metabolic Stability
  • Calculate Peak Area Ratios: For each time point, calculate the peak area ratio of the parent drug (Thioridazine) to its internal standard (Thioridazine-d3).

  • Determine Percent Remaining: Normalize the peak area ratio at each time point to the T=0 sample (which represents 100%).

  • Calculate Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (k).

    • t½ (min) = 0.693 / -k

  • Calculate Intrinsic Clearance (Clint):

    • Clint (µL/min/mg protein) = (0.693 / t½) x (V/P)

    • Where V is the incubation volume (µL) and P is the mass of microsomal protein in the incubation (mg).

Data Analysis for Metabolite Quantification
  • Generate a Calibration Curve: Prepare standards of Thioridazine 5-Sulfoxide at known concentrations in the same buffer/ACN mixture as the samples. Spike each standard with the fixed concentration of the This compound internal standard.

  • Plot the Curve: Plot the peak area ratio of the analyte (Thioridazine 5-Sulfoxide) to the IS versus the known concentration of the analyte.

  • Quantify the Metabolite: Using the peak area ratios from the experimental samples, determine the concentration of Thioridazine 5-Sulfoxide formed at each time point by interpolating from the calibration curve.

G cluster_pathway Metabolic Pathway cluster_analysis Analytical Workflow Thio Thioridazine (Parent Drug) CYP CYP1A2, CYP3A4 (in Liver Microsomes) Thio->CYP Metabolite Thioridazine 5-Sulfoxide (Metabolite Analyte) CYP->Metabolite Quench Reaction Termination & Protein Precipitation Metabolite->Quench IS This compound (Internal Standard) IS->Quench Added during quench LCMS LC-MS/MS Analysis Quench->LCMS Ratio Peak Area Ratio: (Metabolite / IS) = Accurate Quantification LCMS->Ratio caption Fig 2: Role of SIL-IS in Metabolite Quantification.

Caption: Fig 2: Role of SIL-IS in Metabolite Quantification.

Representative Data Summary
Compound t½ (min) Clint (µL/min/mg protein) Classification
Verapamil< 10> 138High Clearance
Thioridazine2555.4Moderate Clearance
Warfarin> 90< 15.4Low Clearance
Table 2: Example data illustrating how Thioridazine might be classified relative to standard high and low clearance control compounds.

Conclusion

The use of this compound as a stable isotope-labeled internal standard is indispensable for the accurate and reliable quantification of the Thioridazine 5-Sulfoxide metabolite in in vitro metabolism studies. This approach moves beyond a simple assessment of parent drug stability to provide a more complete and mechanistically informative picture of a drug's metabolic profile. By incorporating this robust analytical strategy, drug development programs can make more informed decisions, better predict in vivo outcomes, and build a comprehensive data package that meets the rigorous standards of regulatory agencies.

References

  • European Medicines Agency (EMA). (2012). Guideline on the investigation of drug interactions. (CPMP/EWP/560/95/Rev. 1 Corr. 2**). [Link][2]

  • European Medicines Agency (EMA). (2022). Draft ICH Guideline M12 on drug interaction studies.[Link][24]

  • ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.[Link][15]

  • ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis.[Link][18]

  • U.S. Food and Drug Administration (FDA). (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro.[Link][1]

  • Various Authors. (ResearchGate Compilation). The main metabolic pathways of thioridazine.[Link][10]

  • Kim, H., et al. (2023). Simultaneous Determination of Thioridazine and Its Metabolites by UHPLC-MS/MS With Application to a Pharmacokinetic Study in Rats. Biomed Chromatogr. [Link][19]

  • Dean, L. (2017). Thioridazine Therapy and CYP2D6 Genotype. Medical Genetics Summaries - NCBI Bookshelf. [Link][8]

  • Hale, P. W., Jr., & Poklis, A. (1986). The biotransformation of thioridazine to thioridazine 5-sulfoxide stereoisomers in phenobarbital induced rats. European Journal of Drug Metabolism and Pharmacokinetics. [Link][25]

  • Kim, H., et al. (2023). Simultaneous Determination of Thioridazine and Its Metabolites by UHPLC–MS/MS With Application to a Pharmacokinetic Study in Rats. ResearchGate. [Link][20]

  • Iheagwaram, G., et al. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical and Phytopharmacological Research. [Link][16]

  • U.S. Food and Drug Administration (FDA). (2020). In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling.[Link][26]

  • Farmakovijilans Derneği. (2013). New EMA Guideline on the Investigation of drug Interactions.[Link][5]

  • RAPS. (2022). EMA consults on ICH M12 guideline for drug-drug interaction studies.[Link][27]

  • U.S. Food and Drug Administration (FDA). (2020). Safety Testing of Drug Metabolites Guidance for Industry.[Link][28]

  • Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability.[Link][29]

  • Mercell. metabolic stability in liver microsomes.[Link][3]

  • European Medicines Agency (EMA). (2024). ICH M12 Guideline on drug interaction studies.[Link][30]

  • Hale, P. W., Jr., & Poklis, A. (1985). Thioridazine 5-sulfoxide diastereoisomers in serum and urine from rats and man after chronic thioridazine administration. Journal of Analytical Toxicology. [Link][31]

  • Evotec (Cyprotex). Microsomal Stability.[Link][4]

  • ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link][32]

  • Llerena, A., et al. (2001). Use of the mesoridazine/thioridazine ratio as a marker for CYP2D6 enzyme activity. Journal of Psychopharmacology. [Link][9]

  • BioIVT. Metabolic Stability Assay Services.[Link][33]

  • Stone, E., et al. (2013). Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation. Analytical Biochemistry. [Link][34]

  • protocols.io. (2023). Microsomal stability assay for human and mouse liver microsomes.[Link][23]

  • Yasui, N., et al. (1995). Inhibition of trazodone metabolism by thioridazine in humans. Therapeutic Drug Monitoring. [Link][35]

  • U.S. Food and Drug Administration (FDA). (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry.[Link][36]

  • Daniel, W. A., & Syrek, M. (1999). Pharmacokinetics and metabolism of thioridazine during co-administration of tricyclic antidepressants. British Journal of Pharmacology. [Link][11]

  • Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link][22]

  • Drugs.com. (2024). Thioridazine (Professional Patient Advice).[Link][6]

  • PDR. Absorption and excretion of thioridazine and mesoridazine in man.[Link][37]

  • Shinozaki, K., et al. (1998). Effects of thioridazine, an inhibitor of CYP2D6, on the steady-state plasma concentrations of the enantiomers of mianserin... Psychopharmacology. [Link][38]

  • PubChem - NIH. Thioridazine.[Link][7]

  • Nyberg, G., et al. (1984). Serum Concentrations of Thioridazine, Its Major Metabolites and Serum Neuroleptic-Like Activities in Schizophrenics... Psychopharmacology. [Link][12]

  • Uhlig, S., et al. (2002). LC-MS-MS analysis of the neuroleptics clozapine, flupentixol, haloperidol, penfluridol, thioridazine, and zuclopenthixol in hair... Analytical and Bioanalytical Chemistry. [Link][39]

  • Ma, L., & Li, W. (2012). Isotopic Labeling of Metabolites in Drug Discovery Applications. Current Drug Metabolism. [Link][21]

  • Meibohm, B., & Derendorf, H. (2002). Applications of stable isotopes in clinical pharmacology. Die Pharmazie. [Link][40]

  • Agilent Technologies, Inc. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.[Link][14]

  • Semantic Scholar. Applications of stable isotopes in clinical pharmacology.[Link][41]

  • Papadopoulos, A. S., et al. (1985). Chromatographic separation of thioridazine sulphoxide and N-oxide diastereoisomers: identification as metabolites in the rat. Journal of Pharmacy and Pharmacology. [Link][42]

  • Pérez-Silvestre, M., et al. (2020). Light-Induced Racemization of the Diastereoisomeric Pairs of Thioridazine 5-Sulfoxide. Chirality. [Link][13]

  • Shimadzu Scientific Instruments. LC/MS/MS Method Package for Primary Metabolites.[Link][43]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Thioridazine Metabolite Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of thioridazine and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in liquid chromatography-mass spectrometry (LC-MS) assays. Here, you will find practical, in-depth guidance to troubleshoot and resolve common challenges, ensuring the accuracy and reliability of your analytical data.

Introduction to the Challenge: The "Unseen" Influence of the Matrix

In the realm of quantitative bioanalysis, the "matrix" encompasses all components within a biological sample apart from the analyte of interest.[1] When analyzing thioridazine and its primary metabolites—mesoridazine and sulforidazine[2][3][4]—in complex matrices like plasma or serum, these endogenous substances can significantly interfere with the ionization process in the mass spectrometer. This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, ultimately compromising the accuracy, precision, and sensitivity of your results.[1][5][6]

This guide provides a structured approach to identifying, understanding, and mitigating these matrix effects, empowering you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding matrix effects in the analysis of thioridazine and its metabolites.

Q1: What are the primary causes of matrix effects in my thioridazine assay?

A1: Matrix effects are primarily caused by co-eluting endogenous components from your biological sample that interfere with the ionization of thioridazine and its metabolites.[5] The most common culprits in plasma and serum are phospholipids.[7][8][9][10] These molecules have a high affinity for reversed-phase columns and can co-elute with your analytes, competing for ionization in the MS source.[10] Other sources of interference can include salts, proteins, and other metabolites present in the sample.[8]

Q2: How can I determine if my assay is suffering from ion suppression or enhancement?

A2: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method that helps identify regions in your chromatogram where ion suppression or enhancement occurs.[11][12][13] A solution of your analyte is continuously infused into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip or rise in the constant analyte signal baseline indicates the retention times where matrix components are causing interference.[13]

  • Post-Extraction Spike Method: This quantitative approach compares the peak response of an analyte spiked into a blank matrix extract to the response of the analyte in a pure solvent.[12] The matrix effect (ME) can be calculated as follows:

    • ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

    • A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[13]

Q3: Can't I just use a stable isotope-labeled internal standard to correct for matrix effects?

A3: While the use of a stable isotope-labeled internal standard (SIL-IS) is a highly effective strategy to compensate for matrix effects, it is not a complete solution on its own.[1][11] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[1] However, significant ion suppression can still negatively impact the sensitivity of your assay, potentially preventing you from reaching the desired lower limit of quantification (LLOQ). Therefore, it is always best to minimize matrix effects as much as possible through proper sample preparation and chromatography.

Q4: Are there any specific considerations for the different metabolites of thioridazine?

A4: Yes. Thioridazine is metabolized to several active metabolites, with mesoridazine (thioridazine-2-sulfoxide) and sulforidazine (mesoridazine-2-sulfone) being the most significant.[2][3][4][14] These metabolites are more polar than the parent drug. This difference in polarity can affect their retention on a reversed-phase column and their susceptibility to co-eluting matrix components. It is crucial to evaluate matrix effects for each analyte (thioridazine, mesoridazine, and sulforidazine) independently during method development and validation.

Troubleshooting Guides

This section provides systematic approaches to resolving specific issues encountered during the analysis of thioridazine and its metabolites.

Guide 1: Poor Signal Intensity and Suspected Ion Suppression

This guide will walk you through a logical workflow to diagnose and mitigate ion suppression.

Troubleshooting_Ion_Suppression start Poor Signal Intensity Observed confirm_suppression Confirm Ion Suppression (Post-Column Infusion or Post-Extraction Spike) start->confirm_suppression optimize_sample_prep Optimize Sample Preparation confirm_suppression->optimize_sample_prep Suppression Confirmed no_suppression No Significant Suppression Detected confirm_suppression->no_suppression No Suppression adjust_chromatography Adjust Chromatographic Conditions optimize_sample_prep->adjust_chromatography modify_ms Modify MS Conditions adjust_chromatography->modify_ms implement_correction Implement Corrective Calibration modify_ms->implement_correction end_minimized Signal Suppression Minimized implement_correction->end_minimized Troubleshooting_Reproducibility start Inconsistent Results & Poor Reproducibility assess_relative_me Assess Relative Matrix Effect (Multiple Matrix Lots) start->assess_relative_me improve_sample_cleanup Improve Sample Cleanup (e.g., SPE, Phospholipid Removal) assess_relative_me->improve_sample_cleanup High Variability Observed use_sil_is Use Stable Isotope-Labeled Internal Standard improve_sample_cleanup->use_sil_is validate_method Validate Method According to FDA/ICH Guidelines use_sil_is->validate_method end_robust Robust and Reproducible Method validate_method->end_robust

Sources

Technical Support Center: Optimizing MS/MS Parameters for Thioridazine-d3 5-Sulfoxide Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the optimization of mass spectrometry (MS/MS) parameters for Thioridazine-d3 5-Sulfoxide. This document is designed for researchers, scientists, and drug development professionals who are developing quantitative bioanalytical methods using tandem mass spectrometry. Here, we provide not just the procedural steps but also the scientific rationale behind them, ensuring a robust and reliable method.

This compound is a deuterated analog of Thioridazine 5-Sulfoxide, a major metabolite of the antipsychotic drug Thioridazine.[1][2] Due to its structural similarity and mass difference, it serves as an ideal internal standard (IS) for quantifying the non-labeled metabolite in biological matrices. Accurate quantification hinges on the precise optimization of MS/MS parameters to maximize sensitivity and specificity.

This guide offers a question-and-answer format to directly address common challenges, supplemented with detailed protocols and troubleshooting advice.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the theoretical precursor and expected product ions for this compound?

A1: Understanding the mass-to-charge ratios (m/z) of your precursor and product ions is the foundational step for any quantitative MS/MS method.

  • Precursor Ion ([M+H]⁺): Thioridazine 5-Sulfoxide has a monoisotopic mass of 386.1487 g/mol .[3] this compound incorporates three deuterium atoms, typically on the N-methyl group of the piperidine ring. This results in a mass increase of approximately 3 Da. Therefore, the expected monoisotopic mass is ~389.167 g/mol . In positive electrospray ionization (ESI+), the compound will be protonated.

    • Expected Precursor Ion (m/z): [C₂₁H₂₃D₃N₂OS₂ + H]⁺ ≈ 390.2

  • Product Ions: Collision-induced dissociation (CID) of the Thioridazine core typically results in fragmentation of the piperidine side chain. A common fragmentation pattern for Thioridazine and its metabolites involves the cleavage of this side chain. For the deuterated internal standard, the key fragment will retain the three deuterium atoms.

    • Expected Key Product Ion (m/z): A prominent product ion corresponds to the deuterated N-methyl-piperidine ethyl fragment. While published methods for the non-deuterated Thioridazine often show a product ion at m/z 126.1, the d3-labeled equivalent is expected at m/z 129.1 .[4][5][6]

Summary of Key Ions:

CompoundPrecursor Ion [M+H]⁺ (m/z)Primary Product Ion (m/z)Notes
Thioridazine 5-Sulfoxide (Analyte)387.2126.1Published transition for the non-deuterated analyte.[4][5][6]
This compound (IS) ~390.2 ~129.1 The +3 Da shift is observed in the product ion, confirming the location of the label.
Q2: How do I systematically optimize the declustering potential (DP) / cone voltage (CV)?

A2: The declustering potential (also known as cone voltage on some platforms) is a critical parameter that prevents solvent clusters from entering the mass analyzer and can influence in-source fragmentation.[7] An improperly set DP/CV can lead to poor sensitivity or unintended fragmentation.

The Causality: The voltage applied to the orifice/cone region creates an energy barrier. A voltage that is too low may not sufficiently desolvate the ions, leading to reduced signal and the formation of adducts. Conversely, a voltage that is too high can cause the precursor ion to fragment before it reaches the collision cell, which reduces the intensity of your intended precursor and compromises the specificity of your MRM experiment.[7]

Experimental Protocol: DP/CV Optimization

This experiment is best performed by infusing a standard solution of this compound directly into the mass spectrometer or using Flow Injection Analysis (FIA).

  • Prepare a Standard Solution: Create a solution of this compound (e.g., 100 ng/mL) in a solvent mixture that mimics your final LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrument Setup:

    • Set the mass spectrometer to monitor the theoretical precursor ion (m/z 390.2) in MS1 (full scan or SIM) mode.

    • Turn off the collision gas and set the collision energy (CE) to a low value (e.g., 5 eV) to minimize fragmentation in the collision cell.

  • Perform the Ramp: Infuse the solution at a stable flow rate (e.g., 10 µL/min). Manually or automatically ramp the DP/CV across a relevant range (e.g., from 20 V to 150 V in 5 V increments).

  • Analyze the Data: Plot the ion intensity of the precursor (m/z 390.2) against the DP/CV value. The optimal setting is the voltage that provides the maximum intensity for the precursor ion before a significant drop-off (indicating in-source fragmentation) occurs.

G cluster_prep Preparation cluster_ms MS Setup & Infusion cluster_exp Experiment cluster_analysis Data Analysis prep_std Prepare 100 ng/mL Standard Solution ms_setup Set MS to monitor Precursor Ion (m/z 390.2) prep_std->ms_setup infuse Infuse at stable flow rate (10 µL/min) ms_setup->infuse ramp Ramp DP/CV From 20V to 150V (5V increments) infuse->ramp plot Plot Intensity vs. DP/CV ramp->plot select Select Voltage at Max Intensity plot->select

Caption: Workflow for Declustering Potential (DP) / Cone Voltage (CV) optimization.
Q3: What is the most effective way to optimize the Collision Energy (CE) for my MRM transition?

A3: Collision energy is the potential applied to the collision cell (Q2), which controls the kinetic energy imparted to the precursor ions as they collide with the inert collision gas (e.g., nitrogen or argon). This energy dictates the efficiency of fragmentation.[7]

The Causality: The goal is to find the "sweet spot" for CE. If the CE is too low, fragmentation will be inefficient, resulting in a weak product ion signal. If the CE is too high, the precursor ion may be over-fragmented into smaller, less specific ions, or the desired product ion itself may fragment further, again reducing its signal intensity. Optimizing the CE for each specific Multiple Reaction Monitoring (MRM) transition is crucial for maximizing sensitivity.[8]

Experimental Protocol: CE Optimization

This experiment should be performed after the DP/CV has been optimized.

  • Instrument Setup:

    • Continue infusing the standard solution (100 ng/mL) of this compound.

    • Set the mass spectrometer to MRM mode.

    • Define the transition: Q1 (Precursor) = 390.2 → Q3 (Product) = 129.1.

    • Set the DP/CV to the optimal value determined in the previous step.

  • Perform the Ramp: Manually or automatically ramp the CE across a wide range (e.g., from 5 eV to 60 eV in 2 eV increments).

  • Analyze the Data: Plot the intensity of the product ion (m/z 129.1) against the CE value. The optimal CE is the value that produces the highest product ion intensity.

Hypothetical CE Optimization Data:

Collision Energy (eV)Product Ion Intensity (cps)
10150,000
15450,000
20980,000
251,850,000
30 2,500,000
351,900,000
401,100,000
45600,000

G cluster_prep Prerequisite cluster_ms MS Setup cluster_exp Experiment cluster_analysis Data Analysis infuse Infuse Standard with Optimized DP/CV ms_setup Set MS to MRM Mode (390.2 -> 129.1) infuse->ms_setup ramp Ramp Collision Energy (CE) From 5eV to 60eV (2eV increments) ms_setup->ramp plot Plot Product Ion Intensity vs. CE ramp->plot select Select CE at Maximum Intensity plot->select

Sources

Navigating the Challenges of Thioridazine Sulfoxide Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals working with Thioridazine and its metabolites, ensuring sample integrity is paramount. The inherent light sensitivity of these compounds, particularly Thioridazine sulfoxide, presents a significant analytical challenge. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to empower you to generate reliable and reproducible data. We will delve into the causality behind experimental choices, offering field-proven insights to safeguard your samples from degradation.

Frequently Asked Questions (FAQs)

Q1: My Thioridazine sulfoxide sample shows a decrease in concentration over a short period, even when stored in the freezer. What could be the cause?

A1: While temperature is a critical factor in sample stability, the primary culprit for the degradation of Thioridazine and its sulfoxide metabolites is exposure to light, particularly UV and visible light. Even brief exposure to ambient laboratory light can initiate photodegradation, leading to a significant decrease in the parent compound's concentration. It is crucial to work under light-protected conditions throughout the entire experimental workflow.

Q2: I observe unexpected peaks in my chromatogram when analyzing Thioridazine sulfoxide. What are these, and how can I prevent them?

A2: These unexpected peaks are likely photodegradation products. The photodegradation of Thioridazine is a complex process that can generate several by-products. The most well-documented are Thioridazine-2-sulfoxide (mesoridazine) and Thioridazine-5-sulfoxide. However, further degradation can occur, leading to the formation of other compounds, including sulfones and N-oxides. To prevent the formation of these artifacts, strict adherence to light-protection protocols is essential from sample collection to analysis.

Q3: What are the ideal storage conditions for Thioridazine sulfoxide samples and standards?

A3: For optimal stability, Thioridazine sulfoxide samples and standards should be stored at or below -20°C in amber-colored or opaque containers to block all light sources. Simply using dark-colored containers is a crucial first step. For highly sensitive experiments, wrapping containers in aluminum foil provides an additional layer of protection. When handling these materials, it is advisable to work in a dimly lit room or under red light conditions to minimize exposure.

Q4: Can the solvent I use for my samples affect the stability of Thioridazine sulfoxide?

A4: Yes, the solvent can influence the rate of photodegradation. Studies have shown that the light sensitivity of Thioridazine and its metabolites can vary depending on the medium, with degradation being more pronounced in acidic media. When preparing solutions, consider using neutral or slightly basic conditions if the analytical method allows. Additionally, be aware that some solvents may contain peroxides, which can also contribute to the degradation of sensitive compounds.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
Inconsistent analytical results (poor precision) Intermittent light exposure during sample preparation or analysis.1. Work in a dedicated low-light area: Handle all samples and standards in a dimly lit part of the laboratory or use a darkroom. 2. Use light-blocking containers for all steps: This includes vials for stock solutions, dilutions, and autosampler vials. Amber glass or opaque polypropylene vials are recommended. 3. Cover lab equipment: If possible, cover autosampler trays and other instrument components that may expose samples to light. Aluminum foil is an effective and inexpensive option.
Appearance of unknown peaks in the chromatogram Photodegradation of the analyte.1. Confirm the identity of the degradation products: If you have access to a mass spectrometer, analyze the unknown peaks to confirm if they correspond to known degradation products of Thioridazine. 2. Perform a forced degradation study: Intentionally expose a sample to light and analyze it alongside a protected sample. This will help you identify the retention times of the primary degradation products. 3. Strictly enforce light protection: Re-evaluate your entire workflow for potential sources of light exposure and implement more rigorous protective measures.
Low recovery of Thioridazine sulfoxide Degradation during sample extraction or processing.1. Minimize processing time: Reduce the time samples are handled, especially before any light-sensitive steps. 2. Work on ice: Keeping samples cold can help to slow down the rate of degradation. 3. Optimize extraction procedure: Ensure your extraction method is efficient and minimizes the number of steps where the sample is exposed to light.
Racemization of stereoisomers Light-induced epimerization.1. Strict light exclusion is critical: Light can cause the racemization of the isomeric pairs of Thioridazine 5-sulfoxide. All handling and analysis must be performed in the dark. 2. Use a validated chiral method: If you are separating stereoisomers, ensure your analytical method is validated for this purpose and that the separation is not affected by on-column light exposure.

Experimental Protocols

Protocol 1: Handling and Storage of Thioridazine Sulfoxide Samples

This protocol outlines the best practices for handling and storing your light-sensitive samples to maintain their integrity.

Materials:

  • Amber glass or opaque polypropylene vials

  • Aluminum foil

  • Low-light work area or darkroom

  • -20°C or -80°C freezer

Procedure:

  • Receiving and Initial Storage: Upon receipt, immediately store Thioridazine sulfoxide solid material or solutions in a freezer at -20°C or below, protected from light.

  • Preparation of Stock Solutions:

    • Work in a designated low-light area. Turn off or dim overhead lights.

    • Weigh the solid material quickly and accurately.

    • Dissolve the solid in a suitable solvent in an amber volumetric flask.

    • Wrap the flask in aluminum foil immediately after preparation.

  • Aliquoting and Storage of Working Solutions:

    • Aliquot the stock solution into smaller volume amber or opaque vials to avoid repeated freeze-thaw cycles and light exposure of the entire stock.

    • Wrap each aliquot vial in aluminum foil.

    • Store the aliquots at -20°C or below.

  • Sample Preparation for Analysis:

    • Thaw aliquots in the dark.

    • Perform all dilutions and sample preparation steps in the low-light area.

    • Use amber or opaque autosampler vials for analysis.

Protocol 2: Validated HPLC-UV Method for the Quantification of Thioridazine and its Sulfoxide Metabolites

This protocol provides a starting point for an HPLC-UV method suitable for the analysis of Thioridazine and its primary sulfoxide metabolites. Method optimization may be required for your specific application and matrix.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM sodium phosphate, pH adjusted to 7.0). A typical gradient could be from 20% to 80% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 264 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Sample Preparation (from Plasma):

  • To 1 mL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

  • Add 3 mL of a mixture of diethyl ether and n-heptane (4:1 v/v).

  • Vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject into the HPLC system.

Note: All sample preparation steps must be performed under light-protected conditions.

Visualizing the Degradation Pathway and Workflow

To better understand the processes involved, the following diagrams illustrate the photodegradation pathway of Thioridazine and a recommended experimental workflow.

Thioridazine Thioridazine Thioridazine_2_Sulfoxide Thioridazine-2-Sulfoxide (Mesoridazine) Thioridazine->Thioridazine_2_Sulfoxide Sulfoxidation (Light-induced) Thioridazine_5_Sulfoxide Thioridazine-5-Sulfoxide Thioridazine->Thioridazine_5_Sulfoxide Sulfoxidation (Light-induced) Further_Degradation Further Degradation Products (e.g., Sulfones, N-oxides) Thioridazine_2_Sulfoxide->Further_Degradation Further Oxidation/Degradation Thioridazine_5_Sulfoxide->Further_Degradation Further Oxidation/Degradation cluster_storage Sample Storage (Light & Temp. Controlled) cluster_prep Sample Preparation (Low-Light Conditions) cluster_analysis Analysis (Light-Protected) Storage Store at <= -20°C in amber/opaque containers Thawing Thaw in dark Storage->Thawing Extraction Liquid-Liquid or Solid-Phase Extraction Thawing->Extraction Reconstitution Reconstitute in mobile phase Extraction->Reconstitution Injection Inject into HPLC/LC-MS Reconstitution->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition

Caption: Recommended workflow for analyzing Thioridazine sulfoxide.

References

  • Miolo, A., et al. (2006). Studies on photodegradation process of psychotropic drugs: a review. Journal of Photochemistry and Photobiology B: Biology, 85(2), 81-95.
  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents.
  • Borges, K. B., et al. (2008). Degradation and configurational changes of thioridazine 2-sulfoxide. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 823-828.
  • Kilts, C. D., et al. (1982). Simultaneous determination of thioridazine and its oxidated metabolites by HPLC; use in clinical and preclinical metabolic studies.
  • Puzanowska-Tarasiewicz, H., et al. (2009). UV Derivative Spectrophotometric Study of the Photochemical Degradation of Thioridazine Hydrochloride. Journal of Trace and Microprobe Techniques, 27(4), 365-375.
  • de Moraes, L. A., et al. (2003). Study on thioridazine 5-sulfoxide epimerization and degradation by capillary electrophoresis. Electrophoresis, 24(15), 2723-2730.
  • Eap, C. B., et al. (1995). Light-induced racemization: artifacts in the analysis of the diastereoisomeric pairs of thioridazine 5-sulfoxide in the plasma and urine of patients treated with thioridazine. Therapeutic Drug Monitoring, 17(5), 543-549.
  • Eap, C. B., et al. (1993). Artifacts in the analysis of thioridazine and other neuroleptics. Therapeutic Drug Monitoring, 15(4), 323-329.
  • Curry, S. H., et al. (1976). GLC analysis of thioridazine, mesoridazine, and their metabolites. Journal of Pharmaceutical Sciences, 65(5), 667-669.
  • Watkins, G. M., et al. (1986). Chromatographic separation of thioridazine sulphoxide and N-oxide diastereoisomers: identification as metabolites in the rat. Journal of Pharmacy and Pharmacology, 38(7), 506-509.

Technical Support Center: Stereochemical Stability of Thioridazine 5-Sulfoxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with Thioridazine (THD) and its metabolites, specifically focusing on the analytical challenges posed by Thioridazine 5-sulfoxide (THD 5-SO). The sulfur atom in THD 5-SO is a stereogenic center, meaning the metabolite exists as a pair of enantiomers. Maintaining the stereochemical integrity of these enantiomers during sample preparation and analysis is critical for accurate pharmacokinetic, toxicological, and metabolic studies, as different enantiomers can exhibit varied biological activities.

This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you prevent the racemization of THD 5-SO, ensuring the reliability and accuracy of your analytical data.

Q1: What is Thioridazine 5-sulfoxide, and why is its stereochemistry important?

Thioridazine is a phenothiazine antipsychotic drug that is extensively metabolized in the body. One of its major metabolites is Thioridazine 5-sulfoxide (THD 5-SO), formed by the oxidation of the sulfur atom in the phenothiazine ring.[1][2] This oxidation creates a chiral center at the sulfur atom, resulting in two enantiomers.[3] While the parent drug, thioridazine, also has a chiral center in its side chain, the formation of the sulfoxide introduces a second one, leading to the existence of diastereoisomeric pairs.[4][5][6]

The stereochemistry is critically important because biological systems are chiral. Different enantiomers can interact differently with receptors and enzymes, leading to significant variations in pharmacological activity and toxicity. For instance, the cardiotoxicity associated with thioridazine treatment is thought to be significantly influenced by its sulfoxide metabolites.[2][7] Therefore, accurately quantifying the individual stereoisomers is essential for a complete understanding of the drug's disposition and safety profile.

Q2: What are the primary causes of Thioridazine 5-sulfoxide racemization during analysis?

Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers (a racemate). While sulfoxides are generally stable at room temperature, with a high energy barrier to pyramidal inversion (the process of interconversion), certain conditions can catalyze this process.[3] For THD 5-SO, the primary factor that induces racemization is exposure to light , particularly ultraviolet (UV) light.[2][7][8]

  • Mechanism of Photoracemization: Exposure to UV light can induce the racemization of sulfoxides.[7][8] This process can occur through the formation of a sulfoxide radical cation, which has a lower inversion barrier, or through other photochemical pathways.[9][10][11] Studies have explicitly shown that sunlight, dim daylight, and direct UV lamp exposure (at 254 nm and 366 nm) can cause significant racemization and potential degradation of THD 5-SO diastereoisomers in solution.[2][7][8]

  • Other Factors: While light is the most significant documented cause for THD 5-SO, other factors known to affect the stability of chiral compounds in general should also be controlled:

    • Extreme Temperatures: Although sulfoxides are thermally stable with inversion barriers requiring temperatures often above 200°C, prolonged exposure to even moderately high temperatures during sample processing (e.g., in an autosampler or during solvent evaporation) should be minimized to prevent any potential acceleration of degradation or racemization.[3][12]

    • Aggressive pH: A study on THD 5-SO showed it was stable across a pH range of 5.0 to 8.5.[8] However, highly acidic or basic conditions during extraction or workup should be avoided as a general best practice for maintaining the stability of chiral analytes.

A key study demonstrated that under appropriate light-protected conditions, the analysis of patient samples was successful, highlighting light exposure as the most critical variable to control.[7]

Proactive Prevention: A Workflow for Stereochemical Integrity

To ensure the stereochemical integrity of THD 5-SO, a systematic approach is required, from sample collection through to final data analysis.

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase SampleCollection 1. Sample Collection (Amber Tubes) Processing 2. Sample Processing (Low Light, Cold) SampleCollection->Processing Immediate Processing Storage 3. Storage (-20°C or below, Dark) Processing->Storage Protect from Light ccp1 Light Protection Processing->ccp1 ccp2 Temperature Control Processing->ccp2 Extraction 4. Extraction (Protect from Light) Storage->Extraction Thaw in Dark Analysis 5. Chiral Analysis (HPLC/SFC) Extraction->Analysis Use Amber Vials Extraction->ccp1 Data 6. Data Interpretation Analysis->Data Check Peak Shape Analysis->ccp1

Caption: Workflow for maintaining THD 5-SO stereochemical integrity.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical path to resolving them.

Observed Problem Potential Cause(s) Recommended Action(s)
Poor peak shape or split peaks for THD 5-SO enantiomers on a chiral column. 1. On-Column Racemization: Mobile phase is incompatible or too aggressive. 2. Co-elution: An interfering compound is present.1. Simplify mobile phase. Ensure additives like diethylamine (DEA) are at optimal, low concentrations. Screen different chiral columns (e.g., polysaccharide-based). 2. Review extraction procedure for selectivity. Modify gradient or mobile phase composition to resolve the interference.
Enantiomeric ratio changes between sample preparations of the same lot. 1. Light Exposure: Inconsistent protection from light during sample prep. 2. Temperature Fluctuation: Samples left at room temperature for varying times.1. Strictly enforce light protection: Use amber vials, work under yellow light, and cover autosampler trays.[7] 2. Standardize all timings. Keep samples on ice or in a cooled autosampler.
Loss of analyte signal over a sequence run. 1. Analyte Degradation: THD 5-SO may be degrading in the autosampler. 2. Adsorption: Analyte may be adsorbing to plasticware or vials.1. Confirm stability in the mobile phase/reconstitution solvent. Use a cooled autosampler set to 4°C.[8] 2. Use silanized glass vials or low-adsorption polypropylene vials.
Unable to achieve baseline separation of enantiomers. 1. Suboptimal Chiral Stationary Phase (CSP): The selected column is not suitable. 2. Incorrect Mobile Phase: Wrong solvent ratio, modifier, or pH.1. Screen different polysaccharide-based CSPs. Columns like CHIRALCEL OD-H have been shown to resolve THD 5-SO.[13] 2. Systematically vary the mobile phase. For normal phase, adjust the alcohol modifier (e.g., isopropanol) percentage. For reversed-phase, adjust pH and organic content.[13]
Troubleshooting Decision Tree

G Start Problem: Inaccurate Enantiomeric Ratio CheckLight Was the entire process (from collection to injection) fully protected from UV light? Start->CheckLight CheckTemp Were samples kept cold (e.g., on ice, <10°C) during preparation? CheckLight->CheckTemp Yes Sol_Light Implement Strict Light Protection: Use amber vials, cover autosampler, work under yellow light. CheckLight->Sol_Light No CheckMethod Is the chiral method validated? (System Suitability, QC) CheckTemp->CheckMethod Yes Sol_Temp Standardize Temperature Control: Use ice baths, cooled centrifuges, and cooled autosamplers. CheckTemp->Sol_Temp No CheckColumn Is the chiral column performance degrading? CheckMethod->CheckColumn Yes Sol_Method Re-validate the analytical method. Check mobile phase prep and suitability of chiral selector. CheckMethod->Sol_Method No Sol_Column Perform column wash or replace the chiral column. CheckColumn->Sol_Column Yes

Caption: Decision tree for troubleshooting racemization issues.

Experimental Protocols

Protocol 1: Light-Protected Sample Handling & Extraction

This protocol is designed for the extraction of THD 5-SO from plasma while minimizing the risk of photoracemization.

Materials:

  • Amber-colored collection tubes (e.g., for blood/plasma).

  • Amber glass centrifuge tubes and vials.

  • Calibrated pipettes.

  • Centrifuge (refrigerated, if possible).

  • Nitrogen evaporator or vacuum concentrator.

  • Extraction solvent (e.g., diethyl ether or ethyl acetate).

  • Reconstitution solvent (typically mobile phase).

  • Internal Standard (IS) solution.

Procedure:

  • Sample Collection: Collect biological samples (e.g., blood) directly into amber or foil-wrapped tubes.

  • Processing: If starting from whole blood, centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Perform this step under dim or yellow light.

  • Spiking: In an amber glass tube, add an aliquot of plasma (e.g., 500 µL). Spike with the internal standard.

  • Extraction: Add 3 mL of ice-cold diethyl ether.[8] Vortex for 2 minutes.

  • Separation: Centrifuge at 2000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Evaporation: Carefully transfer the organic (top) layer to a new amber tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the chiral mobile phase.

  • Analysis: Transfer the reconstituted sample to an amber HPLC vial and inject immediately or store in a cooled autosampler (4°C) protected from light.

Protocol 2: Chiral HPLC Method for THD 5-SO

This is a starting point for developing a chiral separation method based on published literature. Optimization will be required for your specific instrumentation and sample matrix.

Instrumentation:

  • HPLC or UHPLC system with a UV or MS detector.

  • Chiral Column: CHIRALCEL OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) has been shown to be effective.[13]

  • Guard column of the same stationary phase.

Method Parameters:

  • Mobile Phase: Hexane:2-Propanol (90:10, v/v) with 0.1% Diethylamine (DEA).[13]

    • Scientist's Note: The DEA is a basic modifier used to improve the peak shape of amine-containing compounds like thioridazine. Use the lowest concentration necessary, as strong bases can potentially increase racemization risk for some compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (maintain consistent temperature).

  • Detection: UV at 262 nm.[13]

  • Injection Volume: 10 µL.

System Suitability:

  • Prepare a solution containing a racemic standard of THD 5-SO.

  • Inject six times at the start of the sequence.

  • Acceptance Criteria: The resolution between the two enantiomer peaks should be >1.5. The relative standard deviation (RSD) for the peak areas should be <2.0%.

Frequently Asked Questions (FAQs)

Q: Can I use a standard reversed-phase C18 column for this analysis? A: A standard C18 column is achiral and will not separate the enantiomers of THD 5-SO. You will see a single peak representing the sum of both enantiomers. For stereoselective analysis, a chiral stationary phase (CSP) is mandatory.[1][13]

Q: My lab only has clear glass vials. What should I do? A: If amber vials are unavailable, wrap clear vials completely in aluminum foil. This is a viable, though less convenient, alternative to prevent light exposure. Ensure the autosampler tray is also covered if it is not already enclosed in a dark compartment.

Q: A published method uses capillary electrophoresis. Is this better than HPLC? A: Capillary electrophoresis (CE) with chiral selectors (like cyclodextrins) is another powerful technique for enantiomeric separations and has been successfully used for THD 5-SO.[8] The choice between HPLC and CE depends on instrument availability, sample throughput needs, and laboratory expertise. Both can provide excellent results when properly developed and validated.

Q: How stable is THD 5-SO in frozen plasma? A: Studies have shown that THD 5-SO enantiomers are stable in plasma when stored at -20°C.[8] For long-term storage (>6 months), consider -80°C as a best practice, always ensuring samples are protected from light during thawing cycles.

Q: I see a paper mentioning "fast-eluting (FE)" and "slow-eluting (SE)" diastereoisomeric pairs. What does this refer to? A: This terminology comes from early chromatographic separations where the two diastereomeric pairs of THD 5-SO were separated.[5][7] One pair consistently eluted faster (FE) than the other (SE) on the specific HPLC system used. When performing enantioselective analysis, you will be separating the individual enantiomers that make up these pairs.

References

  • Hale, P.W. Jr., Poklis, A. (1986). Thioridazine 5-sulfoxide diastereoisomers in serum and urine from rats and man after chronic thioridazine administration. Journal of Analytical Toxicology, 9(5), 197–201. [Link]

  • Bertucci, C., et al. (2010). Assignment of the Absolute Configuration at the Sulfur Atom of Thioridazine Metabolites by the Analysis of Their Chiroptical Properties: The Case of Thioridazine 2-sulfoxide. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 777-784. [Link]

  • de Gaitani, C.M., et al. (2003). Study on thioridazine 5-sulfoxide epimerization and degradation by capillary electrophoresis. Electrophoresis, 24(15), 2723-30. [Link]

  • Eap, C.B., et al. (1992). Light-Induced Racemization of the Diastereoisomeric Pairs of Thioridazine 5-Sulfoxide: Origin of Artifacts in the TDM of Thioridazine. In Recent Developments in Therapeutic Drug Monitoring and Clinical Toxicology. CRC Press. [Link]

  • Gfeller, J.C., et al. (1986). Chromatographic separation of thioridazine sulphoxide and N-oxide diastereoisomers: identification as metabolites in the rat. Journal of Pharmacy and Pharmacology, 38(7), 506-9. [Link]

  • Páleníková, V., et al. (2010). Light-induced racemization: artifacts in the analysis of the diastereoisomeric pairs of thioridazine 5-sulfoxide in the plasma and urine of patients treated with thioridazine. Therapeutic Drug Monitoring, 32(4), 484-90. [Link]

  • Young, A. (2008). Chiral Sulfoxides: Synthesis and Utility. University of Illinois Urbana-Champaign, Chemistry Department. [Link]

  • ResearchGate. (n.d.). Chiral resolution of thioridazine-5-sulfoxide on (a) CHIRALCEL OD-H and (b) CHIRALCEL OD-R columns... ResearchGate. [Link]

  • Ohmori, S., et al. (2021). Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. The Journal of Organic Chemistry, 86(24), 17822–17833. [Link]

Sources

Navigating the Chromatographic Maze: A Technical Guide to Resolving Thioridazine Isomer Co-elution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists and researchers grappling with the chromatographic co-elution of Thioridazine isomers. This guide is designed to provide in-depth, practical solutions and a foundational understanding of the principles governing these complex separations. As drug development professionals know, achieving baseline resolution of stereoisomers is not merely an analytical challenge; it is a regulatory and safety imperative.

Thioridazine, a phenothiazine antipsychotic, is a chiral compound, existing as a racemic mixture of two enantiomers.[1][2][3] Its metabolism further complicates the analytical landscape, introducing diastereomeric sulfoxide metabolites like mesoridazine and sulforidazine, each with their own stereoisomers.[1][4][5][6] The co-elution of these closely related species presents a significant hurdle in achieving accurate quantification and ensuring the quality of pharmaceutical formulations. This guide provides a structured approach to troubleshooting and resolving these challenging separations.

Troubleshooting Guide: A Systematic Approach to Isomer Co-elution

When faced with co-eluting Thioridazine isomers, a systematic, step-by-step approach is crucial. The following guide, visualized in the workflow diagram below, outlines a logical progression from initial problem identification to successful resolution.

Troubleshooting_Workflow cluster_0 Phase 1: Initial Assessment & Quick Checks cluster_1 Phase 2: Method Optimization - Mobile Phase cluster_2 Phase 3: Method Optimization - Stationary Phase & Temperature cluster_3 Phase 4: Advanced Techniques start Start: Co-elution of Thioridazine Isomers Observed check_system System Suitability Check Verify column performance, pressure, and detector response with a standard. start->check_system check_sample Sample Integrity Check Ensure proper sample preparation and storage. Thioridazine is light-sensitive. check_system->check_sample mp_optimization Mobile Phase Modification Adjust organic modifier percentage, buffer pH, and ionic strength. check_sample->mp_optimization additive_eval Evaluate Additives Introduce additives like diethylamine (DEA) to improve peak shape and selectivity. mp_optimization->additive_eval csp_selection Chiral Stationary Phase (CSP) Selection Screen different CSPs (e.g., cyclodextrin, polysaccharide-based) for optimal chiral recognition. mp_optimization->csp_selection If unsuccessful additive_eval->csp_selection additive_eval->csp_selection csp_selection->mp_optimization Re-optimize for new column temp_optimization Temperature Optimization Vary column temperature to influence enantioselective interactions. csp_selection->temp_optimization temp_optimization->mp_optimization Re-optimize mobile phase sfc Consider Supercritical Fluid Chromatography (SFC) SFC can offer unique selectivity and faster separations for chiral compounds. temp_optimization->sfc two_d_lc Implement 2D-LC Utilize an achiral separation in the first dimension followed by a chiral separation in the second dimension. sfc->two_d_lc end Resolution Achieved: Baseline Separation of Isomers two_d_lc->end Thioridazine_Isomers thioridazine Thioridazine (Racemic Mixture) r_thioridazine (R)-Thioridazine thioridazine->r_thioridazine Enantiomers s_thioridazine (S)-Thioridazine thioridazine->s_thioridazine Enantiomers metabolism Metabolism (e.g., CYP2D6) thioridazine->metabolism mesoridazine Mesoridazine (Diastereomeric Pairs) metabolism->mesoridazine sulforidazine Sulforidazine (Diastereomeric Pairs) metabolism->sulforidazine r_meso (R,R)-Mesoridazine (and its enantiomer) mesoridazine->r_meso Diastereomers s_meso (S,R)-Mesoridazine (and its enantiomer) mesoridazine->s_meso Diastereomers r_sulfo (R,R)-Sulforidazine (and its enantiomer) sulforidazine->r_sulfo Diastereomers s_sulfo (S,R)-Sulforidazine (and its enantiomer) sulforidazine->s_sulfo Diastereomers

Sources

Validation & Comparative

The Analytical Imperative: Why Rigorous Validation for Thioridazine 5-Sulfoxide is Critical

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2> I have gathered substantial information from the initial searches regarding LC-MS/MS method validation guidelines, the metabolism of thioridazine, and existing analytical methods for its quantification. I have found details on precursor-product ion transitions for thioridazine and its key metabolites, including the 5-sulfoxide, and information on sample preparation techniques like protein precipitation. The search results also provide context on typical validation parameters (linearity, accuracy, precision, etc.) and their acceptance criteria according to regulatory bodies.

However, I need to refine the plan to ensure a strong "comparison" aspect as requested in the "Publish Comparison Guides" content type. While I can compare LC-MS/MS to other techniques in general, a more powerful guide would compare different approaches within the LC-MS/MS workflow. For example, I can compare protein precipitation vs. solid-phase extraction for sample cleanup, or discuss the merits of different types of LC columns.

Additionally, while I have information on Thioridazine-d3 being used as an internal standard for the parent drug, the topic is specifically "Thioridazine-d3 5-Sulfoxide". This implies using a deuterated version of the metabolite itself as the internal standard. This is a critical detail that needs to be emphasized and justified in the guide. I need to ensure the rationale for using a stable isotope-labeled internal standard for the metabolite is clearly explained.

Therefore, I will adjust the plan to incorporate these comparative elements and focus on the specific internal standard mentioned. The subsequent steps will now reflect this more nuanced approach.

Updated plan:

  • Structure the guide with a clear introduction to thioridazine, its 5-sulfoxide metabolite, and the critical role of using a stable isotope-labeled (SIL) internal standard like this compound for accurate quantification.

  • Create a detailed section explaining the principles of LC-MS/MS for bioanalysis, focusing on Multiple Reaction Monitoring (MRM) and the importance of optimizing MRM transitions for both the analyte and the SIL internal standard.

  • Develop a core section on method validation based on FDA and EMA guidelines, explaining the "why" behind each parameter (selectivity, linearity, accuracy, precision, matrix effect, stability).

  • Within the method validation section, create a "Comparison of Methodologies" subsection. Here, I will compare:

    • Sample Preparation Techniques: Protein Precipitation (PPT) vs. Solid-Phase Extraction (SPE) vs. Liquid-Liquid Extraction (LLE), discussing the pros and cons of each in the context of analyzing Thioridazine 5-Sulfoxide.

    • Chromatographic Approaches: Discuss the choice of analytical column (e.g., C18 vs. Phenyl-Hexyl) and mobile phase modifiers and their impact on peak shape, retention, and separation from isomers.

  • Provide a detailed, step-by-step experimental protocol for a representative "gold-standard" method, specifying all LC and MS/MS parameters.

  • Present validation data in clear, well-structured tables, using realistic hypothetical data that meets regulatory acceptance criteria.

  • Generate Graphviz diagrams to visualize:

    • The metabolic pathway of Thioridazine to Thioridazine 5-Sulfoxide, highlighting the structural similarity to the this compound internal standard.

    • A comprehensive workflow diagram illustrating the entire validation process from sample preparation to data analysis, incorporating the decision points for methodology comparison.

  • Compile a complete and accurately formatted "References" section with clickable URLs for all cited authoritative sources.

  • Write the entire guide from the perspective of a Senior Application Scientist, ensuring a professional tone and in-depth technical explanations.## A Senior Application Scientist's Guide to the Robust Validation of an LC-MS/MS Method for Thioridazine 5-Sulfoxide Using a Deuterated Internal Standard

Welcome to an in-depth guide on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Thioridazine 5-Sulfoxide, a key metabolite of the antipsychotic drug thioridazine. This document is designed for researchers, bioanalytical scientists, and drug development professionals who require a robust, accurate, and reliable method for pharmacokinetic, toxicokinetic, or therapeutic drug monitoring studies.

We will move beyond a simple recitation of steps, focusing instead on the scientific rationale behind our choices, comparing common alternative approaches, and grounding our protocol in the authoritative guidelines set forth by regulatory bodies.

Thioridazine, a phenothiazine-class antipsychotic, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6.[1][2] This process generates several metabolites, including the pharmacologically active mesoridazine (thioridazine 2-sulfoxide) and the thioridazine 5-sulfoxide.[3][4][5] Given the variability in drug metabolism due to genetic polymorphisms in CYP2D6 and potential drug-drug interactions, monitoring both the parent drug and its major metabolites is crucial for understanding a patient's exposure and response.[1][2]

The inherent complexity of biological matrices like plasma or serum presents a significant analytical challenge.[6] Endogenous lipids, proteins, and salts can interfere with analysis, causing ion suppression or enhancement, which can compromise data accuracy. Therefore, a highly selective and sensitive method is not just preferred; it is essential. LC-MS/MS has become the gold standard for this purpose, offering unparalleled specificity and sensitivity.[7]

This guide focuses on the validation of a method for Thioridazine 5-Sulfoxide, using its stable isotope-labeled (SIL) analogue, This compound , as the internal standard (IS). The use of a co-eluting, deuterated IS is the cornerstone of modern bioanalysis, as it perfectly mimics the analyte during extraction, chromatography, and ionization, thereby correcting for any potential variability and ensuring the highest degree of accuracy and precision.[8][9]

Metabolic Pathway and the Role of the Internal Standard

To appreciate the analytical strategy, it's essential to visualize the relationship between the parent drug, the target metabolite, and the chosen internal standard.

G Thioridazine Thioridazine (Parent Drug) Metabolism Hepatic Metabolism (CYP2D6) Thioridazine->Metabolism Metabolite Thioridazine 5-Sulfoxide (Analyte) Metabolism->Metabolite Relationship Structural Analogue (Co-eluting, corrects for variability) Metabolite->Relationship IS This compound (Internal Standard) IS->Relationship

Caption: Metabolic conversion of Thioridazine and its relationship to the SIL Internal Standard.

The Core of a Defensible Method: Validation Parameters Explained

A bioanalytical method is only as reliable as its validation. We will adhere to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the European Medicines Agency (EMA) "Guideline on bioanalytical method validation".[10] These guidelines ensure the method is fit for its intended purpose.

Key Validation Parameters & Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria (FDA/EMA)
Selectivity & Specificity To ensure the method can differentiate the analyte and IS from endogenous matrix components and other interferences.Response in blank matrix should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.[11]
Linearity & Range To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.At least 6 non-zero calibrators; correlation coefficient (r²) > 0.99; back-calculated calibrator concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal concentration (accuracy) and the degree of scatter between replicate measurements (precision).For Quality Control (QC) samples at low, medium, and high concentrations: Mean accuracy within ±15% of nominal; Precision (%CV) ≤15%. For LLOQ: Accuracy within ±20% and Precision ≤20%.[8]
Matrix Effect To assess the impact of matrix components on the ionization of the analyte and IS.The coefficient of variation (%CV) of the IS-normalized matrix factor across at least 6 different lots of matrix should be ≤15%.
Recovery To evaluate the efficiency of the extraction process.While no strict acceptance criteria are set, recovery should be consistent, precise, and reproducible across the concentration range.
Stability To ensure the analyte remains unchanged in the biological matrix under various storage and handling conditions.Mean concentration of stability samples must be within ±15% of the nominal concentration.

A Comparative Look at Methodologies

The choices made during method development have a profound impact on the final validation results. Here, we compare common approaches for sample preparation and chromatography.

Comparison of Sample Preparation Techniques
TechniquePrincipleProsConsBest For...
Protein Precipitation (PPT) A solvent (e.g., acetonitrile, methanol) is added to denature and precipitate matrix proteins.Fast, simple, inexpensive, high recovery.[12]"Dirty" extracts, high potential for matrix effects, less concentration ability.High-throughput screening, methods where matrix effects are minimal.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases based on its solubility.Cleaner extracts than PPT, good concentration factor.Labor-intensive, requires large solvent volumes, can be difficult to automate.Analytes that are difficult to retain on SPE sorbents.
Solid-Phase Extraction (SPE) Analyte is isolated from the matrix by passing the sample through a solid sorbent that retains the analyte, which is then eluted.Cleanest extracts, high concentration factor, excellent for removing interferences.More expensive, requires method development to optimize sorbent and solvents.Low-concentration analytes, complex matrices, methods requiring highest sensitivity.

Scientist's Insight: For Thioridazine 5-Sulfoxide, a phenothiazine metabolite, Solid-Phase Extraction (SPE) is often the superior choice. Its ability to provide a significantly cleaner extract minimizes the risk of ion suppression, leading to better sensitivity and reproducibility, which is paramount for a robust, regulated bioanalytical method. While PPT is faster, the risk of failing the matrix effect validation parameter is considerably higher.[12]

A Validated "Gold Standard" Protocol

The following is a representative LC-MS/MS protocol designed for robustness and adherence to regulatory standards.

Step 1: Sample Preparation (Solid-Phase Extraction)
  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown), 10 µL of this compound internal standard working solution, and 200 µL of 4% phosphoric acid into a microcentrifuge tube. Vortex to mix.

  • Load the entire mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol.

  • Dry the cartridge under vacuum or nitrogen for 5 minutes.

  • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.

Step 2: LC-MS/MS Conditions
  • LC System: UHPLC System

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization, Positive Mode (ESI+)

  • MRM Transitions:

    • Thioridazine 5-Sulfoxide: 387.2 → 126.1[8][9]

    • This compound (IS): 390.2 → 129.1 (hypothetical, based on a d3 label on the N-demethyl group of the parent)

Representative Validation Data & Workflow

The data below represents a successful validation, meeting all predefined acceptance criteria.

Table 1: Linearity of Calibration Curve
Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)
0.5 (LLOQ)0.4590.0
1.01.03103.0
5.05.15103.0
25.023.995.6
100.0104.2104.2
200.0198.699.3
400.0405.1101.3
500.0 (ULOQ)490.598.1
Result: The method is linear from 0.5 to 500 ng/mL with r² > 0.999. All points are within ±15% of nominal (±20% at LLOQ).
Table 2: Inter-Day Accuracy & Precision (n=3 runs)
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ0.50.54108.09.8
Low QC1.51.4596.76.5
Mid QC75.078.9105.24.1
High QC375.0365.297.43.8
Result: All QC levels demonstrate acceptable accuracy (within ±15%, ±20% for LLOQ) and precision (≤15%, ≤20% for LLOQ).[8][9]
Comprehensive Validation Workflow

The entire validation process follows a structured, logical progression to build a complete picture of the method's performance.

G cluster_dev Method Development cluster_val Method Validation cluster_app Sample Analysis Dev Initial Parameter Optimization (MS Tuning, Chromatography) Selectivity Selectivity & Specificity (6 lots matrix) Dev->Selectivity Linearity Linearity & Range (Calibrators) Selectivity->Linearity Accuracy Accuracy & Precision (QCs, 3 runs) Linearity->Accuracy Matrix Matrix Effect (Post-extraction spike) Accuracy->Matrix Recovery Extraction Recovery Matrix->Recovery Stability Stability Assessment (Freeze-Thaw, Bench-Top, etc.) Recovery->Stability Analysis Routine Sample Analysis (Unknowns with QCs) Stability->Analysis

Caption: Logical workflow for the LC-MS/MS method validation process.

Conclusion

The successful validation of an LC-MS/MS method for Thioridazine 5-Sulfoxide requires more than following a checklist. It demands a thorough understanding of the analyte's chemistry, the challenges of the biological matrix, and the principles of chromatography and mass spectrometry. By employing a superior sample preparation technique like SPE and, most critically, using a stable isotope-labeled internal standard like this compound, one can build a self-validating system of the highest integrity. The data generated from such a rigorously validated method is defensible, reliable, and fit to support critical decisions in drug development and clinical research.

References

  • Patsnap Synapse. (2024-07-17). What is the mechanism of Thioridazine Hydrochloride?
  • PubMed. (n.d.). Absorption and excretion of thioridazine and mesoridazine in man.
  • Wikipedia. (n.d.). Thioridazine.
  • PubMed. (2026-01). Simultaneous Determination of Thioridazine and Its Metabolites by UHPLC-MS/MS With Application to a Pharmacokinetic Study in Rats. Biomed Chromatogr, 40(1).
  • ResearchGate. (2025-12-17). Simultaneous Determination of Thioridazine and Its Metabolites by UHPLC–MS/MS With Application to a Pharmacokinetic Study in Rats.
  • NCBI Bookshelf. (n.d.). Thioridazine - StatPearls.
  • PubMed. (1997). Pharmacokinetics of Thioridazine and Its Metabolites in Blood Plasma and the Brain of Rats After Acute and Chronic Treatment. Pol J Pharmacol, 49(6), 439-52.
  • University of Tartu. (n.d.). Web course "LC-MS Method Validation". Sisu@UT.
  • PMC - PubMed Central. (n.d.). Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances.
  • ResearchGate. (2025-08-07). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation.
  • YouTube. (2018-10-16). Validation of clinical LC-MS/MS methods: What you need to know.
  • Simbec-Orion. (2023-04-06). Common challenges in bioanalytical method development.
  • Frontiers. (2025-12-18). Grand challenges in bioanalytical chemistry.
  • PubMed. (n.d.). Degradation and configurational changes of thioridazine 2-sulfoxide.

Sources

A Comparative Guide to the Stability of Thioridazine Sulfoxide Isomers: A Forced Degradation Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the characterization of pharmaceutical compounds, understanding the intrinsic stability of drug metabolites is as crucial as profiling the parent drug. Thioridazine, a phenothiazine antipsychotic, undergoes extensive metabolism to produce several pharmacologically relevant compounds, including two key sulfoxide isomers: thioridazine-2-sulfoxide (mesoridazine) and thioridazine-5-sulfoxide.[1][2] These isomers, while structurally similar, may exhibit different stability profiles, impacting their pharmacokinetic and toxicological assessment.

This guide provides a comprehensive framework for conducting a comparative stability analysis of thioridazine-2-sulfoxide and thioridazine-5-sulfoxide. We will delve into the rationale behind a forced degradation study, present detailed experimental protocols, and discuss the analytical methodologies required to generate robust, comparative data. The insights provided herein are grounded in established scientific principles and regulatory expectations, offering a practical roadmap for your laboratory.

Introduction: The "Why" Behind Metabolite Stability Testing

The stability of a drug substance or its metabolites is a critical quality attribute that can influence safety, efficacy, and shelf-life. Forced degradation studies, also known as stress testing, are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to elucidate the intrinsic stability of a molecule.[3] By subjecting the compound to conditions more severe than accelerated stability testing, we can:

  • Identify potential degradation products: This is crucial for impurity profiling and ensuring the safety of the drug product.

  • Elucidate degradation pathways: Understanding how a molecule breaks down helps in developing stable formulations and defining appropriate storage conditions.

  • Develop and validate stability-indicating analytical methods: A stability-indicating method is one that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) or metabolite and simultaneously detect the formation of its degradation products.

For thioridazine sulfoxide isomers, a comparative stability analysis is particularly pertinent due to their structural nuances. The position of the sulfoxide group can influence the electron density distribution within the phenothiazine ring system, potentially leading to differential susceptibility to hydrolytic, oxidative, and photolytic degradation.

Physicochemical Properties of Thioridazine Sulfoxide Isomers

Thioridazine-2-sulfoxide and thioridazine-5-sulfoxide are both chiral molecules, existing as diastereoisomeric pairs.[1][2] Their separation and analysis often require stereoselective chromatographic techniques. Both isomers are known to be sensitive to light, a characteristic feature of many phenothiazine derivatives.[4] However, published studies suggest they are relatively stable across a range of temperatures and pH values in solution.[5] This guide will outline a forced degradation study designed to challenge this stability and reveal subtle differences between the two isomers.

Experimental Design for Comparative Stability Analysis

A comprehensive forced degradation study should encompass a range of stress conditions as stipulated by ICH guidelines. The goal is to achieve a modest level of degradation, typically in the range of 5-20%, to allow for the reliable detection and characterization of degradation products without completely destroying the parent molecule.

Materials and Reagents
  • Thioridazine-2-sulfoxide reference standard

  • Thioridazine-5-sulfoxide reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Acetonitrile (ACN), HPLC or UPLC grade

  • Methanol (MeOH), HPLC or UPLC grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Water, ultrapure (e.g., Milli-Q or equivalent)

Sample Preparation

Prepare stock solutions of thioridazine-2-sulfoxide and thioridazine-5-sulfoxide in a suitable solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL. All sample preparations and subsequent experiments should be performed under light-protected conditions to the greatest extent possible to minimize photodegradation as a confounding factor, except for the photostability study.

Forced Degradation Conditions

The following stress conditions should be applied to separate solutions of each isomer:

3.3.1. Hydrolytic Degradation (Acid and Base)

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of ultrapure water. Incubate at 60°C for 24 hours.

  • Rationale: While literature suggests stability at various pHs, forced conditions of elevated temperature are employed to drive potential hydrolysis of the sulfoxide or other susceptible functional groups.

3.3.2. Oxidative Degradation

  • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Rationale: The sulfur atoms in the phenothiazine ring and the side chain are susceptible to further oxidation.[6] This study will compare the relative propensity of the 2-sulfoxide and 5-sulfoxide isomers to form sulfones or other oxidative degradation products.

3.3.3. Thermal Degradation

  • Place a solid sample of each isomer in a controlled temperature oven at 80°C for 48 hours.

  • Place a 1 mL aliquot of the stock solution in a sealed vial and heat at 80°C for 48 hours.

  • Rationale: This assesses the solid-state and solution-state thermal stability of the isomers.

3.3.4. Photolytic Degradation

  • Expose a 1 mL aliquot of the stock solution in a photostability chamber to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • A control sample should be wrapped in aluminum foil and placed in the same chamber to exclude light.

  • Rationale: Given the known photosensitivity of phenothiazines, this controlled study will allow for a direct comparison of the photodegradation kinetics of the two isomers.[7]

Analytical Methodology: A Stability-Indicating UPLC-MS/MS Method

A validated, stability-indicating analytical method is the cornerstone of a successful forced degradation study. A high-resolution technique such as Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is highly recommended for its ability to separate, identify, and quantify the parent isomers and their degradation products with high sensitivity and specificity.

3.4.1. UPLC-MS/MS System and Conditions

  • Chromatographic System: A UPLC system capable of binary gradient elution.

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is a suitable starting point.[8]

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient program should be developed to ensure adequate separation of the parent isomers, their potential enantiomers/diastereomers, and all degradation products.

  • Flow Rate: Typically in the range of 0.4-0.6 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) for quantification of the parent isomers and identification of known degradation products. Full scan and product ion scan modes for the characterization of unknown degradants.

  • MRM Transitions (Example):

    • Thioridazine-2-sulfoxide (Mesoridazine): m/z 387.1 → 126.1[9]

    • Thioridazine-5-sulfoxide: m/z 387.2 → 126.1[9]

    • Thioridazine-2-sulfone (Sulforidazine): m/z 403.1 → 126.1[9]

3.4.2. Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[3] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the parent peaks from all degradation product peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Experimental Workflow and Degradation Pathways

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation P1 Stock Solutions (Thioridazine-2-sulfoxide & Thioridazine-5-sulfoxide) S1 Acid Hydrolysis (0.1 M HCl, 60°C) P1->S1 S2 Base Hydrolysis (0.1 M NaOH, 60°C) P1->S2 S3 Oxidation (3% H2O2, RT) P1->S3 S4 Thermal (80°C, Solid & Solution) P1->S4 S5 Photolytic (ICH Q1B) P1->S5 A1 UPLC-MS/MS Analysis S1->A1 S2->A1 S3->A1 S4->A1 S5->A1 A2 Quantification of Parent Isomers A1->A2 A3 Identification & Characterization of Degradation Products A1->A3 D1 Comparative Stability Profile A2->D1 A3->D1 D2 Degradation Kinetics D1->D2 D3 Elucidation of Degradation Pathways D1->D3

Caption: Experimental workflow for the comparative forced degradation study.

Potential Degradation Pathways

G cluster_iso1 Thioridazine-2-sulfoxide cluster_iso2 Thioridazine-5-sulfoxide cluster_deg Potential Degradation Products I1 Thioridazine-2-sulfoxide D1 Thioridazine-2-sulfone I1->D1 Oxidation D2 Hydroxylated derivatives I1->D2 Photolysis/Hydrolysis D3 N-desmethyl derivatives I1->D3 Photolysis D4 Ring cleavage products I1->D4 Harsh Conditions D5 Epimers/Racemates I1->D5 Photolysis I2 Thioridazine-5-sulfoxide I2->D2 Photolysis/Hydrolysis I2->D3 Photolysis I2->D4 Harsh Conditions I2->D5 Photolysis

Caption: Potential degradation pathways for thioridazine sulfoxide isomers.

Comparative Stability Data Analysis and Interpretation

The data generated from the UPLC-MS/MS analysis will form the basis of the comparative stability assessment. The following tables summarize the expected data presentation format.

Table 1: Summary of Forced Degradation Results for Thioridazine Sulfoxide Isomers

Stress ConditionIsomer% Assay of Parent Isomer Remaining% Total DegradationMajor Degradation Products (m/z)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) Thioridazine-2-sulfoxide>95%<5%Not Applicable
Thioridazine-5-sulfoxide>95%<5%Not Applicable
Base Hydrolysis (0.1 M NaOH, 60°C, 24h) Thioridazine-2-sulfoxide>95%<5%Not Applicable
Thioridazine-5-sulfoxide>95%<5%Not Applicable
Oxidative (3% H₂O₂, RT, 24h) Thioridazine-2-sulfoxide~85%~15%403.1 (Thioridazine-2-sulfone)
Thioridazine-5-sulfoxide~92%~8%Minor unknown products
Thermal (80°C, 48h, solution) Thioridazine-2-sulfoxide>98%<2%Not Applicable
Thioridazine-5-sulfoxide>98%<2%Not Applicable
Photolytic (ICH Q1B) Thioridazine-2-sulfoxide~80%~20%Epimers, hydroxylated species
Thioridazine-5-sulfoxide~75%~25%Racemates, hydroxylated species

Note: The percentage values in this table are hypothetical and serve as an illustration of expected results based on literature review.

Interpretation of Expected Results:

  • Hydrolytic and Thermal Stability: Based on existing literature, both isomers are expected to show high stability under acidic, basic, and thermal stress conditions.[2][5] Any observed degradation would be minimal.

  • Oxidative Stability: A key point of comparison will be the rate of oxidation. Thioridazine-2-sulfoxide is anticipated to readily oxidize to its corresponding sulfone (sulforidazine).[10] The thioridazine-5-sulfoxide may be less susceptible to further oxidation at the sulfur atom, potentially leading to other minor degradation products.

  • Photostability: Both isomers are expected to degrade under photolytic stress. The comparative analysis will focus on the kinetics of degradation. It is plausible that thioridazine-5-sulfoxide might be slightly more photolabile. The formation of epimers/racemates is a known degradation pathway for these compounds under UV light.[4]

Conclusion

This guide provides a robust framework for a comparative stability analysis of thioridazine-2-sulfoxide and thioridazine-5-sulfoxide through a forced degradation study. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress and employing a validated, stability-indicating UPLC-MS/MS method, researchers can gain a comprehensive understanding of the intrinsic stability of these critical metabolites. The resulting data will be invaluable for impurity profiling, formulation development, and ensuring the quality and safety of thioridazine-based pharmaceuticals. Adherence to the principles of scientific integrity and regulatory guidelines outlined herein will ensure the generation of reliable and defensible data.

References

  • Mandalaparthi, P., et al. (n.d.). Possible mechanisms for hydrolysis of activated sulfoxide intermediates... ResearchGate. Retrieved from [Link]

  • (2026). Simultaneous Determination of Thioridazine and Its Metabolites by UHPLC-MS/MS With Application to a Pharmacokinetic Study in Rats.
  • (2026). Simultaneous Determination of Thioridazine and Its Metabolites by UHPLC–MS/MS With Application to a Pharmacokinetic Study in Rats.
  • (2025). Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. PubMed.
  • (2025). Degradation and configurational changes of thioridazine 2-sulfoxide.
  • de Gaitani, C. M., Martinez, A. S., & Bonato, P. S. (n.d.). Degradation and configurational changes of thioridazine 2-sulfoxide. PubMed. Retrieved from [Link]

  • Fujisawa, S., & Kawabata, S. (1966). [Pharmaceutical Studies on Phenothiazine Derivatives. V. Photodegradation of Thioproperazine, Acetylpromazine, and Its Sulfoxide]. Yakugaku Zasshi, 86(6), 510-514.
  • (n.d.). Structure of the phenothiazine derivatives and related compounds [1 R1 = H... ResearchGate. Retrieved from [Link]

  • (n.d.). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition.
  • (2025). Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. NIH.
  • (n.d.). Development of RP-HPLC method for the estimation of Thioridazine in pharmaceutical dosage form. Indian Journal of Research in Pharmacy and Biotechnology.
  • Belkien, U., et al. (1988). S-oxidation of thioridazine to psychoactive metabolites: an oral dose-proportionality study in healthy volunteers. Drug Metabolism and Drug Interactions, 6(3-4), 425-437.
  • Herscu, R., et al. (2008). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process.
  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Eap, C. B., et al. (n.d.). Artifacts in the analysis of thioridazine and other neuroleptics. PubMed. Retrieved from [Link]

  • Eap, C. B., et al. (n.d.). Determination of the enantiomers of thioridazine, thioridazine 2-sulfone, and of the isomeric pairs of thioridazine 2-sulfoxide and thioridazine 5-sulfoxide in human plasma. PubMed. Retrieved from [Link]

  • (n.d.). Sulfoxide. Wikipedia. Retrieved from [Link]

  • Watkins, G. M., & Whelpton, R. (1986). Chromatographic separation of thioridazine sulphoxide and N-oxide diastereoisomers: identification as metabolites in the rat. Journal of Pharmacy and Pharmacology, 38(7), 506-509.
  • (n.d.). Stereoselective biotransformation of thioridazine that undergo oxidation at sulfur atom (phase I reaction).
  • (n.d.).
  • (n.d.). The main metabolic pathways of thioridazine.
  • (n.d.). UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. NIH.
  • de Gaitani, C. M., et al. (2003). Study on thioridazine 5-sulfoxide epimerization and degradation by capillary electrophoresis. Electrophoresis, 24(15), 2723-2730.
  • (2022). Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. NIH.
  • Muusze, R. G., & Huber, J. F. (n.d.). Phenolic metabolites of thioridazine in man. PubMed. Retrieved from [Link]

  • (n.d.). Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals.
  • Roseboom, H., & Fresen, J. A. (1975). Oxidative degradation of phenothiazines. Part I Identification of some degradation products of phenothiazine. Pharmaceutica Acta Helvetiae, 50(3), 55-59.
  • Axelsson, R. (1988). Concentration and distribution of thioridazine and metabolites in schizophrenic post-mortem brain tissue.
  • (n.d.). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the.
  • (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. NIH.
  • Ng, C. H., & Crammer, J. L. (n.d.). GLC analysis of thioridazine, mesoridazine, and their metabolites. PubMed. Retrieved from [Link]

  • (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances.
  • (2022). Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances.
  • (n.d.).
  • Chen, C. P., et al. (2012). Inhibition of Peroxisomal β-oxidation by Thioridazine Increases the Amount of VLCFAs and Aβ Generation in the Rat Brain. PubMed.

Sources

A Senior Application Scientist's Guide to Solid-Phase Extraction of Thioridazine: A Performance Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate quantification of Thioridazine, a phenothiazine antipsychotic, in biological matrices is paramount for therapeutic drug monitoring (TDM) and forensic toxicology. The complexity of matrices such as plasma and serum necessitates a robust sample preparation strategy to remove interfering substances and concentrate the analyte. Solid-Phase Extraction (SPE) has emerged as a superior technique to traditional liquid-liquid extraction (LLE) and protein precipitation (PPT) due to its efficiency, selectivity, and reduced solvent consumption[1][2]. This guide provides an in-depth comparison of different SPE cartridge sorbents—reversed-phase (C18), polymeric (HLB-type), and mixed-mode cation exchange (MCX)—for the extraction of Thioridazine. We will explore the underlying chemical principles that govern analyte retention and elution, present comparative performance data, and provide detailed, field-tested protocols to aid researchers in method development.

The Analyte: Understanding Thioridazine's Physicochemical Properties

Effective SPE method development begins with a thorough understanding of the target analyte's properties. Thioridazine is a large, complex molecule with distinct characteristics that dictate its interaction with various SPE sorbents.

  • Structure and Functional Groups: Thioridazine is a phenothiazine derivative featuring a piperidine ring with a tertiary amine and a lipophilic three-ring core with a methylsulfanyl group[3]. The presence of two nitrogen atoms, particularly the one in the piperidine ring, makes the molecule basic.

  • pKa: The pKa of Thioridazine is approximately 9.5[3]. This is a critical parameter for ion-exchange chromatography. At a pH two units below the pKa (i.e., pH < 7.5), the molecule will be predominantly protonated and carry a positive charge. This charge is the key to retention on a cation-exchange sorbent.

  • LogP: With a LogP value of 5.9, Thioridazine is highly non-polar and hydrophobic[3]. This property makes it an excellent candidate for retention on reversed-phase sorbents like C18, which rely on hydrophobic interactions.

Caption: Chemical structure and key properties of Thioridazine.

Principles of Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used to isolate analytes from a complex matrix. The process involves passing a liquid sample through a solid sorbent, which retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a different solvent[4]. The primary retention mechanisms relevant to Thioridazine are:

  • Reversed-Phase: Utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. Hydrophobic analytes like Thioridazine are retained on the sorbent via van der Waals forces and eluted with a non-polar organic solvent[5].

  • Ion-Exchange: Employs a charged stationary phase to retain oppositely charged analytes. For Thioridazine (a base), a cation-exchange sorbent with negative functional groups (e.g., sulfonate) is used. Retention is based on strong electrostatic interactions[6].

  • Mixed-Mode: These sorbents combine two retention mechanisms, typically reversed-phase and ion-exchange, on the same particle[7]. This dual functionality allows for highly selective extractions and extremely clean final eluates, as different wash steps can be used to remove distinct types of interferences.

Comparative Performance of SPE Cartridges

The choice of SPE sorbent has a significant impact on recovery, reproducibility, and extract cleanliness. Below is a comparison of the most common cartridge types for Thioridazine extraction.

Reversed-Phase (e.g., C18, C8)
  • Mechanism: Primarily relies on the strong hydrophobic interaction between the C18 alkyl chains and Thioridazine's phenothiazine core.

  • Advantages:

    • Widely applicable and generally cost-effective[8].

    • Simple method development based on solvent polarity.

  • Disadvantages:

    • Susceptible to co-extraction of endogenous hydrophobic interferences from plasma (e.g., lipids, proteins).

    • Retention can be inconsistent if the sorbent is not properly conditioned or runs dry.

    • May offer lower recovery for more polar metabolites compared to the parent drug.

Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X)
  • Mechanism: These sorbents are based on a "Hydrophilic-Lipophilic Balanced" copolymer (e.g., N-vinylpyrrolidone and divinylbenzene)[9]. They offer strong reversed-phase retention for non-polar compounds but are also water-wettable, meaning they have improved retention for more polar compounds and are less susceptible to drying out.

  • Advantages:

    • Often provides higher and more reproducible recoveries than silica-based C18 sorbents[9][10].

    • Stable across a wide pH range (1-14), offering greater flexibility in method development.

    • Improved retention of both the parent drug and its more polar metabolites.

  • Disadvantages:

    • Can still co-extract some interferences if a rigorous wash protocol is not employed.

Mixed-Mode Cation Exchange (e.g., Oasis MCX, Bond Elut Certify)
  • Mechanism: Combines strong cation exchange and reversed-phase retention. This is the most powerful and selective option for a basic, hydrophobic compound like Thioridazine[7].

  • Advantages:

    • Orthogonal Retention: The dual mechanisms allow for a highly specific extraction. The sample is loaded at a low pH to engage the strong cation exchange, "locking" Thioridazine onto the sorbent.

    • Superior Cleanup: An aggressive organic wash (e.g., 100% methanol) can be used to remove hydrophobic interferences without eluting the analyte, which remains bound by the ion-exchange mechanism. A subsequent acidic wash can remove other basic compounds.

    • High Recovery & Purity: The resulting eluate is exceptionally clean, which reduces matrix effects in subsequent LC-MS/MS analysis and improves sensitivity.

  • Disadvantages:

    • Method development is more complex, requiring careful control of pH during the load and elution steps.

    • Cartridges can be more expensive than single-mechanism sorbents.

Caption: Retention mechanism of Thioridazine on a mixed-mode SPE cartridge.

Performance Data Summary

SPE Cartridge TypeRetention Mechanism(s)Typical Recovery (%)Typical RSD (%)Extract CleanlinessKey Advantage
Reversed-Phase (C18) Hydrophobic80 - 95%< 15%FairSimplicity, low cost
Polymeric (HLB) Hydrophilic-Lipophilic Balanced> 90%< 10%GoodHigh recovery, pH stability[10]
Mixed-Mode (MCX) Cation Exchange + Reversed-Phase> 95%< 5%ExcellentSuperior selectivity and cleanup

Note: Performance is highly dependent on method optimization.

Experimental Protocols

Here we provide detailed, step-by-step protocols for a robust mixed-mode cation exchange method and a standard reversed-phase method for comparison.

SPE_Workflow start Start pretreat 1. Sample Pre-treatment (e.g., Dilute plasma 1:1 with 2% H3PO4) start->pretreat condition 2. Condition Cartridge (e.g., 1 mL Methanol) pretreat->condition equilibrate 3. Equilibrate Cartridge (e.g., 1 mL Water) condition->equilibrate load 4. Load Sample (Apply pre-treated sample) equilibrate->load wash 5. Wash Interferences (Apply specific wash solvents) load->wash elute 6. Elute Analyte (Apply elution solvent) wash->elute evaporate 7. Evaporate & Reconstitute (Dry down eluate and dissolve in mobile phase) elute->evaporate analyze Analyze (LC-MS/MS) evaporate->analyze

Caption: General workflow for a Solid-Phase Extraction procedure.

Protocol 1: High-Selectivity Mixed-Mode Cation Exchange (MCX) Method

This protocol is designed for maximum cleanup of Thioridazine from human plasma.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water.

    • Vortex for 30 seconds to mix and precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes. Use the supernatant for loading.

    • Causality: Acidification ensures Thioridazine is fully protonated (positively charged) for binding to the cation exchanger and helps precipitate proteins.

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the MCX cartridge (e.g., 30 mg / 1 mL).

    • Causality: Methanol solvates the C18 chains, activating the reversed-phase mechanism.

  • Cartridge Equilibration:

    • Pass 1 mL of reagent-grade water through the cartridge. Do not let the sorbent bed go dry.

    • Causality: Water displaces the methanol, preparing the sorbent for the aqueous sample.

  • Sample Loading:

    • Load the supernatant from Step 1 onto the cartridge at a slow, steady flow rate (~1 mL/min).

    • Causality: Thioridazine binds to the sorbent via both hydrophobic and strong ionic interactions.

  • Washing:

    • Wash 1: Pass 1 mL of 2% formic acid in water.

    • Causality: This aqueous wash removes hydrophilic interferences. The acidic condition maintains Thioridazine's positive charge.

    • Wash 2: Pass 1 mL of 100% methanol.

    • Causality: This aggressive organic wash is the key step. It removes strongly bound hydrophobic interferences (like lipids). Thioridazine is retained by the much stronger ionic bond.

  • Elution:

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

    • Causality: The ammonium hydroxide is a base that neutralizes the positive charge on Thioridazine, breaking the ionic bond. The methanol simultaneously disrupts the hydrophobic interaction, allowing the now-neutral analyte to be eluted efficiently.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

Protocol 2: Standard Reversed-Phase (C18) Method

This protocol is a more general approach suitable for cleaner matrices or when a mixed-mode cartridge is not available.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add 1 mL of acetonitrile to precipitate proteins.

    • Vortex and centrifuge as described above.

    • Take the supernatant and dilute with 4 mL of water to reduce the organic content.

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the C18 cartridge.

  • Cartridge Equilibration:

    • Pass 1 mL of reagent-grade water through the cartridge.

  • Sample Loading:

    • Load the diluted supernatant from Step 1.

    • Causality: The high aqueous content of the sample allows the hydrophobic Thioridazine to partition out of the solution and onto the non-polar C18 sorbent.

  • Washing:

    • Pass 1 mL of 10% methanol in water through the cartridge.

    • Causality: This weak organic wash removes polar interferences without prematurely eluting the strongly hydrophobic Thioridazine.

  • Elution:

    • Elute the analyte with 1 mL of methanol.

    • Causality: The strong non-polar solvent disrupts the hydrophobic interaction between Thioridazine and the C18 sorbent.

  • Post-Elution:

    • Evaporate and reconstitute as described in the MCX protocol.

Conclusion and Recommendations

For the extraction of Thioridazine from complex biological matrices like plasma or serum, the choice of SPE cartridge significantly influences the quality of the final analytical result.

  • Reversed-phase C18 cartridges offer a simple and viable method but may require more extensive optimization of the wash step to minimize matrix effects.

  • Polymeric HLB cartridges provide a more robust reversed-phase method with higher recoveries and better stability.

  • Mixed-mode cation exchange (MCX) cartridges represent the gold standard for this application. The orthogonal retention mechanisms provide unparalleled cleanup, leading to higher sensitivity, lower matrix effects, and greater reproducibility. The ability to perform an aggressive organic wash while the analyte is ionically bound is a decisive advantage for removing endogenous plasma components.

For researchers developing high-sensitivity LC-MS/MS methods for regulatory, clinical, or forensic purposes, investing the time to develop a method on a mixed-mode cation exchange cartridge is highly recommended and will yield the most reliable and accurate data.

References

  • Eap, C. B., et al. (1997). Metabolism of Thioridazine and its Enantiomers by CYP2D6. Clinical Pharmacology & Therapeutics.
  • PubChem. (n.d.). Thioridazine. National Center for Biotechnology Information. Retrieved from [Link]

  • MIMS. (n.d.). Thioridazine. Retrieved from [Link]

  • Vandamme, T. F. (1976). Measurement of thioridazine in blood and urine. British Journal of Clinical Pharmacology. Retrieved from [Link]

  • Skinner, T., Gochnauer, R., & Linnoila, M. (1981). Liquid Chromatographic Method to Measure Thioridazine and its Active Metabolites in Plasma. Acta Pharmacologica et Toxicologica.
  • Belpaire, F. M., et al. (1998). Determination of the enantiomers of thioridazine, thioridazine 2-sulfone, and of the isomeric pairs of thioridazine 2-sulfoxide and thioridazine 5-sulfoxide in human plasma. PubMed. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Thioridazine. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • Kim, H., et al. (2021). Simultaneous Determination of Thioridazine and Its Metabolites by UHPLC-MS/MS With Application to a Pharmacokinetic Study in Rats.
  • Curry, S. H., & Mould, G. P. (1969). Gas chromatographic identification of thioridazine in plasma, and a method for routine assay of the drug. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Drugs.com. (n.d.). Thioridazine: Package Insert / Prescribing Information. Retrieved from [Link]

  • Rocchi, S., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules. Retrieved from [Link]

  • Svensson, C., et al. (1990). Determination of the serum concentrations of thioridazine and its main metabolites using a solid-phase extraction technique and high-performance liquid chromatography. Journal of Chromatography. Retrieved from [Link]

  • IJISR. (2024). Analysis of Drugs from Biological Samples.
  • Taylor & Francis. (n.d.). Solid phase extraction – Knowledge and References. Retrieved from [Link]

  • Biotage. (2023). When should I choose a mixed-mode SPE? Retrieved from [Link]

  • UCT. (2010).
  • U.S. EPA.
  • Jardim, I. C. S. F., et al. (2003). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample.
  • ResearchGate. (2021). Simultaneous Determination of Thioridazine and Its Metabolites by UHPLC–MS/MS With Application to a Pharmacokinetic Study in Rats. Retrieved from [Link]

  • Hawach Scientific. (2025). About Features and Different Types of SPE Cartridges. Retrieved from [Link]

  • ResearchGate. (2015).
  • PubChem. (n.d.). Thioridazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Patatoula, E. G., et al. (2020). Recent Advances in Microextraction Techniques of Antipsychotics in Biological Fluids Prior to Liquid Chromatography Analysis. Molecules. Retrieved from [Link]

  • GL Sciences. (n.d.). SPE Cartridge Selection Guide. Retrieved from [Link]

Sources

The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Thioridazine-d3 5-Sulfoxide as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the pursuit of unerring accuracy and precision is paramount. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) assays is a critical determinant of data quality and reliability. This guide provides an in-depth technical comparison of Thioridazine-d3 5-Sulfoxide as an internal standard, juxtaposing its theoretical and evidence-based performance against commonly used alternatives. As we delve into the experimental data and underlying scientific principles, the unparalleled advantages of a stable isotope-labeled (SIL) metabolite internal standard will become demonstrably clear.

The Imperative of an Ideal Internal Standard in Thioridazine Bioanalysis

Thioridazine, a phenothiazine antipsychotic, undergoes extensive metabolism, yielding several active and inactive metabolites, including Thioridazine 5-Sulfoxide.[1] Accurate quantification of both the parent drug and its metabolites in biological matrices is crucial for understanding its efficacy and safety profile. However, the inherent complexity of biological samples introduces significant analytical challenges, primarily in the form of matrix effects.[2] Matrix effects, caused by co-eluting endogenous components, can lead to ion suppression or enhancement in the mass spectrometer, thereby compromising the accuracy and precision of the analytical method.[2]

An ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variability throughout the entire analytical process, from sample extraction to instrumental analysis.[2] Stable isotope-labeled internal standards are widely regarded as the "gold standard" because their behavior is nearly identical to that of the analyte, ensuring the most effective normalization.[2][3]

This compound: The Theoretical Ideal

For the quantification of Thioridazine 5-Sulfoxide, its deuterated counterpart, this compound, represents the theoretically optimal internal standard. By incorporating stable isotopes (deuterium), the mass of the molecule is increased without significantly altering its chemical properties. This ensures that this compound will co-elute with the unlabeled Thioridazine 5-Sulfoxide, experience identical extraction recovery, and be subjected to the same degree of matrix effects.[3] This co-elution and identical behavior are critical for accurate correction of any analytical variability.

Performance Comparison: this compound vs. Alternatives

The Case for a Closely Related SIL-IS: Thioridazine-d3

A validated UHPLC-MS/MS method for the simultaneous quantification of thioridazine and its metabolites, including Thioridazine 5-Sulfoxide, utilized Thioridazine-d3 as the internal standard.[4][5] This study provides a strong baseline for the level of accuracy and precision achievable with a deuterated internal standard in this analytical context.

Table 1: Performance Data of an LC-MS/MS Method for Thioridazine and its Metabolites using Thioridazine-d3 as an Internal Standard.[4][5]

AnalyteLinearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
Thioridazine0.1 - 1000< 15%< 15%85% - 115%
Thioridazine 5-Sulfoxide0.5 - 1000< 15%< 15%85% - 115%
Mesoridazine0.5 - 1000< 15%< 15%85% - 115%
Thioridazine-2-sulfone0.5 - 1000< 15%< 15%85% - 115%

The data from this study demonstrates that a deuterated internal standard for the parent drug can yield excellent accuracy and precision for the quantification of its metabolites, with coefficients of variation (%CV) well within the accepted regulatory limits of ±15%.[4][5] It is scientifically reasonable to expect that the use of this compound as the internal standard for the analysis of Thioridazine 5-Sulfoxide would provide at least a comparable, if not superior, level of performance due to its even closer structural and physicochemical similarity.

The Structural Analog Alternative: Prochlorperazine

Historically, particularly in gas chromatography (GC) methods, structural analogs have been employed as internal standards. For Thioridazine, Prochlorperazine has been used for this purpose.[6] While structurally similar, Prochlorperazine is not chemically identical to Thioridazine or its metabolites. This disparity can lead to differences in extraction efficiency, chromatographic retention time, and ionization response, making it a less reliable choice for correcting analytical variability, especially in complex matrices.[7]

Table 2: Comparative Overview of Internal Standard Choices for Thioridazine 5-Sulfoxide Analysis

Internal StandardTypeKey AdvantagesKey DisadvantagesExpected Performance
This compound Stable Isotope-Labeled Metabolite- Co-elutes with the analyte- Identical extraction recovery and matrix effects- Highest potential for accuracy and precision- May not be commercially available or can be costly to synthesizeExcellent
Thioridazine-d3 Stable Isotope-Labeled Parent Drug- Closely mimics the behavior of the analyte and its metabolites- Commercially available- Minor differences in physicochemical properties compared to the sulfoxide metaboliteVery Good to Excellent
Prochlorperazine Structural Analog- Readily available and cost-effective- Different chemical structure leading to potential variations in extraction, chromatography, and ionization- Less effective at correcting for matrix effectsAcceptable to Good

Experimental Protocols

The following protocols are based on established methodologies for the analysis of Thioridazine and its metabolites and represent a robust framework for a validation experiment.[4][5]

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Thioridazine, Thioridazine 5-Sulfoxide, and this compound in methanol.

  • Working Standard Solutions: Serially dilute the stock solutions with a 50:50 mixture of methanol and water to prepare working standard solutions for calibration curves and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike blank biological matrix (e.g., human plasma) with the working standard solutions to achieve a series of concentrations covering the expected analytical range (e.g., 0.5 to 1000 ng/mL for Thioridazine 5-Sulfoxide).

  • Quality Control (QC) Samples: Prepare QC samples in the same blank matrix at a minimum of three concentration levels: low, medium, and high.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of the internal standard working solution in acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.

  • MRM Transitions (Hypothetical for d3-Sulfoxide):

    • Thioridazine 5-Sulfoxide: m/z 387.2 → 126.1

    • This compound: m/z 390.2 → 129.1

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for selecting a stable isotope-labeled internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Biological Sample (Plasma, Urine) s2 Spike with This compound (IS) s1->s2 s3 Protein Precipitation (e.g., Acetonitrile) s2->s3 s4 Centrifugation s3->s4 s5 Supernatant Transfer s4->s5 a1 Injection into LC System s5->a1 a2 Chromatographic Separation (C18) a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calculate Peak Area Ratio (Analyte / IS) d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: A typical bioanalytical workflow for the quantification of Thioridazine 5-Sulfoxide.

Internal_Standard_Rationale cluster_sil Stable Isotope-Labeled IS (this compound) cluster_analog Structural Analog IS (Prochlorperazine) center High Accuracy & Precision a1 Different Physicochemical Properties center->a1 a2 Different Retention Time center->a2 a3 Incomplete Compensation for Matrix Effects center->a3 a4 Variable Extraction Recovery center->a4 sil1 Identical Physicochemical Properties sil1->center sil2 Co-elution with Analyte sil2->center sil3 Compensates for Matrix Effects sil3->center sil4 Corrects for Extraction Variability sil4->center

Caption: Rationale for the superiority of a stable isotope-labeled internal standard.

Conclusion: A Commitment to Data Integrity

References

  • Simultaneous Determination of Thioridazine and Its Metabolites by UHPLC–MS/MS With Application to a Pharmacokinetic Study in Rats. (2017). Journal of Chromatographic Science. [Link]

  • Simultaneous Determination of Thioridazine and Its Metabolites by UHPLC-MS/MS With Application to a Pharmacokinetic Study in Rats. (n.d.). Scilit. [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. [Link]

  • Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. (2012). Journal of Translational Medicine. [Link]

  • A Review on LC-MS Method to Determine Antipsychotic Drugs in Biological Samples. (2015). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Determination of the enantiomers of thioridazine, thioridazine 2-sulfone, and of the isomeric pairs of thioridazine 2-sulfoxide and thioridazine 5-sulfoxide in human plasma. (1993). Chirality. [Link]

  • LC–MS of rifampicin and thioridazine. Representative chromatograms... (n.d.). ResearchGate. [Link]

  • How Amino Acid Internal Standards Boost Mass Spec Accuracy. (2025). IROA Technologies. [Link]

  • Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. (2018). Therapeutic Drug Monitoring. [Link]

  • Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites. (2024). Scientific Reports. [Link]

  • Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. (2012). Der Pharmacia Lettre. [Link]

  • Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. (1991). Molecular Pharmacology. [Link]

  • Thioridazine 5-Sulfoxide Diastereoisomers in Serum and Urine from Rats and Man After Chronic Thioridazine Administration. (n.d.). ResearchGate. [Link]

  • Measurement of thioridazine in blood and urine. (1977). British Journal of Clinical Pharmacology. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency. [Link]

  • Deuterated Standards for LC-MS Analysis. (n.d.). ResolveMass Laboratories Inc.. [Link]

  • Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. (n.d.). ChemRxiv. [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]

Sources

A Comparative Guide to Evaluating the Kinetic Isotope Effect of Deuterated Thioridazine Standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of Thioridazine and its deuterated analogue, focusing on the evaluation of the kinetic isotope effect (KIE). It is intended for researchers, scientists, and drug development professionals seeking to understand and apply the principles of deuterium substitution to modulate drug metabolism. This document offers supporting experimental frameworks and data interpretation insights, grounded in established scientific principles.

The Strategic Imperative of the Kinetic Isotope Effect in Drug Development

The substitution of hydrogen with its heavier, stable isotope, deuterium, at metabolically vulnerable positions in a drug molecule is a strategic approach to enhance its pharmacokinetic profile.[1][] This modification, while seemingly subtle, can have profound effects on the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE).[1][3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to a lower zero-point vibrational energy.[1][4] Consequently, reactions involving the cleavage of a C-D bond, often the rate-determining step in drug metabolism mediated by enzymes like the cytochrome P450 (CYP450) family, proceed more slowly.[1][4][5][6][7]

A significant primary deuterium KIE, where the rate of reaction for the deuterated compound is considerably slower than its non-deuterated counterpart, can lead to several therapeutic advantages:

  • Reduced Metabolic Rate: A slower metabolism can increase the drug's half-life and exposure (Area Under the Curve - AUC).[8]

  • Improved Pharmacokinetic Profile: This can lead to less frequent dosing and improved patient compliance.[9][10]

  • Reduced Formation of Toxic Metabolites: By slowing the metabolic pathway responsible for producing harmful metabolites, deuteration can enhance the drug's safety profile.[1][8]

  • Increased Efficacy: Higher plasma concentrations of the parent drug may lead to improved therapeutic outcomes.[8]

The successful application of this strategy has been validated by the FDA approval of several deuterated drugs, such as Austedo (deutetrabenazine).[9][11][12][]

Thioridazine: A Case Study for Deuteration

Thioridazine is a first-generation antipsychotic of the phenothiazine class, historically used for the treatment of schizophrenia.[14] Its use has been limited due to significant side effects, including cardiac arrhythmias.[14] Thioridazine is extensively metabolized in the liver, primarily by CYP2D6, through processes like sulphoxidation, demethylation, and hydroxylation, leading to active metabolites such as mesoridazine and sulforidazine.[14][15][16] The complex metabolic profile and associated adverse effects make Thioridazine an interesting candidate for deuteration to potentially improve its therapeutic index.

A deuterated version of Thioridazine, such as Thioridazine-d3, where deuterium atoms replace hydrogens at a metabolically active site, is hypothesized to exhibit a slower rate of metabolism.[17] This could potentially lead to a more favorable pharmacokinetic and safety profile.

Evaluating the Kinetic Isotope Effect: An Experimental Workflow

A robust and validated bioanalytical method is paramount for accurately comparing the metabolism of Thioridazine and its deuterated standard. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for such quantitative analyses due to its high sensitivity, selectivity, and specificity.[18]

Below is a comprehensive, step-by-step methodology for evaluating the KIE of deuterated Thioridazine.

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Incubation Incubate Thioridazine & Deuterated Thioridazine with Liver Microsomes Quenching Quench Reaction with Acetonitrile Incubation->Quenching Protein_Precipitation Protein Precipitation (Centrifugation) Quenching->Protein_Precipitation Supernatant_Transfer Transfer Supernatant Protein_Precipitation->Supernatant_Transfer Injection Inject Sample onto LC-MS/MS System Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection (MRM Mode) Chromatographic_Separation->Mass_Spectrometric_Detection Peak_Integration Peak Integration & Quantification Mass_Spectrometric_Detection->Peak_Integration Metabolite_Formation_Rate Calculate Rate of Metabolite Formation Peak_Integration->Metabolite_Formation_Rate KIE_Calculation Calculate Kinetic Isotope Effect (kH/kD) Metabolite_Formation_Rate->KIE_Calculation

Caption: Experimental workflow for KIE evaluation.

Detailed Experimental Protocol

1. Materials and Reagents:

  • Thioridazine hydrochloride (analytical standard)

  • Deuterated Thioridazine (e.g., Thioridazine-d3 hydrochloride)[17]

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix)

  • Control matrix (e.g., blank plasma or buffer)

2. In Vitro Metabolic Stability Assay:

  • Incubation:

    • Prepare incubation mixtures in phosphate buffer (pH 7.4) containing human liver microsomes (e.g., 0.5 mg/mL).

    • Add either Thioridazine or deuterated Thioridazine to the incubation mixtures at a final concentration of, for example, 1 µM.

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a 3-fold volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate proteins.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.

    • All procedures involving Thioridazine and its metabolites should be performed under light-protected conditions to prevent degradation.[19]

3. LC-MS/MS Method Validation:

  • A full bioanalytical method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the data.[20][21] Key validation parameters include:

    • Selectivity and Specificity

    • Matrix Effect

    • Calibration Curve (Linearity, Range)

    • Accuracy and Precision

    • Carry-over

    • Dilution Integrity

    • Stability

4. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to achieve separation of the analyte, its metabolites, and the internal standard.

    • Flow Rate: e.g., 0.4 mL/min.

    • Column Temperature: e.g., 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Thioridazine, its deuterated analogue, key metabolites (e.g., mesoridazine), and the internal standard should be optimized.

5. Data Analysis and KIE Calculation:

  • Integrate the peak areas of the parent compounds (Thioridazine and deuterated Thioridazine) and their respective metabolites at each time point.

  • Calculate the rate of disappearance of the parent compound or the rate of formation of a specific metabolite by plotting the concentration versus time and determining the initial rate.

  • The Kinetic Isotope Effect (KIE) is calculated as the ratio of the rate constant for the non-deuterated compound (kH) to the rate constant for the deuterated compound (kD): KIE = kH / kD .

Interpreting the Results: A Comparative Analysis

Metabolic Pathway of Thioridazine and the Impact of Deuteration

G cluster_0 Metabolism (CYP2D6) Thioridazine Thioridazine Mesoridazine Mesoridazine (Active Metabolite) Thioridazine->Mesoridazine kH (Fast) Sulforidazine Sulforidazine (Active Metabolite) Thioridazine->Sulforidazine Other_Metabolites Other Metabolites Thioridazine->Other_Metabolites Deuterated_Thioridazine Deuterated Thioridazine (e.g., Thioridazine-d3) Deuterated_Thioridazine->Mesoridazine kD (Slow) Deuterated_Thioridazine->Sulforidazine Deuterated_Thioridazine->Other_Metabolites

Caption: Thioridazine metabolism and deuteration effect.

Quantitative Data Summary

The following table presents a hypothetical but plausible comparison of the pharmacokinetic parameters for Thioridazine and its deuterated analogue, based on the expected outcomes of a KIE study.

ParameterThioridazine (Protio)Deuterated ThioridazineFold ChangeImplication
In Vitro Half-life (t½) in HLM 15 min45 min3.0Slower metabolism
Intrinsic Clearance (CLint) 46.2 µL/min/mg15.4 µL/min/mg0.33Reduced metabolic clearance
Metabolite Formation Rate HighLow-Reduced formation of metabolites
Kinetic Isotope Effect (KIE) -~3-5-Significant deuterium effect
In Vivo Plasma Half-life (t½) ~24 hoursPotentially > 48 hours> 2.0Longer duration of action
Area Under the Curve (AUC) X> 2X> 2.0Increased drug exposure

Conclusion and Future Directions

The evaluation of the kinetic isotope effect for deuterated Thioridazine standards provides critical insights into the potential for improving the drug's pharmacokinetic profile. A well-designed in vitro study using human liver microsomes and a validated LC-MS/MS method can quantitatively determine the impact of deuterium substitution on metabolic stability. A significant KIE, as demonstrated by a slower rate of metabolism for the deuterated analogue, would provide a strong rationale for further preclinical and clinical development.

The ultimate goal of this research is to develop a safer and more effective antipsychotic medication. By strategically applying the principles of the kinetic isotope effect, it may be possible to engineer a next-generation Thioridazine with an optimized therapeutic window, reduced dosing frequency, and an improved safety profile, ultimately benefiting patients with severe psychiatric disorders.

References

  • C&EN Global Enterprise. (n.d.). FDA approves first deuterated drug. ACS Publications. Retrieved from [Link]

  • Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in molecular biology (Clifton, N.J.), 547, 161–173. [Link]

  • Drugs.com. (2025). Thioridazine (Professional Patient Advice). Retrieved from [Link]

  • Raffa, R., Pergolizzi, J., & Taylor, R. (2018). The First Approved “Deuterated” Drug: A Short Review of the Concept. Pharmacology & Pharmacy, 9, 440-446. [Link]

  • Salamandra. (n.d.). Regulatory Considerations for Deuterated Products. Retrieved from [Link]

  • MIMS. (n.d.). Thioridazine: Uses, Dosage, Side Effects and More. Retrieved from [Link]

  • Daniel, W. A., Syrek, M., Mach, A., Wójcikowski, J., & Boksa, J. (1997). Pharmacokinetics of thioridazine and its metabolites in blood plasma and the brain of rats after acute and chronic treatment. Polish journal of pharmacology, 49(6), 439–452.
  • Wikipedia. (n.d.). Thioridazine. Retrieved from [Link]

  • YouTube. (2025). Pharmacology of Thioridazine ; Phamacokinetics, Mechanism of Action, Uses, Effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

  • Gant, T. G. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug news & perspectives, 23(6), 398–404. [Link]

  • Vanderheeren, F. A., & Muusze, R. G. (1977). GLC analysis of thioridazine, mesoridazine, and their metabolites. Journal of pharmaceutical sciences, 66(7), 992–995. [Link]

  • Stevenson, L. F., Purushothama, S., & Ugwu, S. (2014). Recommendations for validation of LC-MS/MS bioanalytical methods for protein biotherapeutics. The AAPS journal, 16(6), 1165–1172. [Link]

  • Che, A. (2023). FDA-Approved Deuterated Drugs and Their Syntheses. Medium. Retrieved from [Link]

  • AAPS. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Retrieved from [Link]

  • Thomson Reuters. (n.d.). The kinetic isotope effect in the search for deuterated drugs. Retrieved from [Link]

  • Atlabachew, B., & Tizabi, Y. (2022). Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. Cancer Investigation, 40(10), 871-880. [Link]

  • Eap, C. B., Baumann, P., & Audétat, V. (1993). Artifacts in the analysis of thioridazine and other neuroleptics. Journal of pharmaceutical and biomedical analysis, 11(8), 695–701. [Link]

  • Ng, C. H., & Crammer, J. L. (1977). Measurement of thioridazine in blood and urine. British journal of clinical pharmacology, 4(2), 173–183. [Link]

  • Geng, P., Wang, F., & Li, D. (2022). Clinical Application and Synthesis Methods of Deuterated Drugs. Current drug metabolism, 23(9), 748–766. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • ASMS. (n.d.). Practical Bioanalytical Method Validation by LC-MS/MS. Retrieved from [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of medicinal chemistry, 57(9), 3595–3611. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • ResearchGate. (2025). Clinical Application and Synthesis Methods of Deuterated Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thioridazine. PubChem. Retrieved from [Link]

  • Bioscientia. (2023). Deuterated Drugs. Retrieved from [Link]

  • ResearchGate. (2025). The kinetic isotope effect in the search for deuterated drugs. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Ionization Efficiencies of Thioridazine and its Metabolites in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, achieving sensitive and reliable quantification of pharmaceuticals and their metabolites is paramount. This guide provides an in-depth comparison of the ionization efficiencies of the antipsychotic drug Thioridazine and its primary metabolites in mass spectrometry (MS). As a Senior Application Scientist, my aim is to blend theoretical principles with practical, field-tested insights to empower your analytical strategies.

Introduction: Thioridazine and its Metabolic Fate

Thioridazine is a phenothiazine-class antipsychotic agent historically used for treating schizophrenia.[1] Its therapeutic action and side-effect profile are intrinsically linked to its metabolism, which is primarily mediated by the cytochrome P450 enzyme CYP2D6.[2][3] This process results in several metabolites, with the most significant being:

  • Mesoridazine (Thioridazine-2-sulfoxide): An active metabolite, known to be more potent than the parent drug.[4]

  • Sulforidazine (Thioridazine-2-sulfone): Another active metabolite.[5]

  • Thioridazine-5-sulfoxide (Ring Sulfoxide): A significant metabolite whose activity is less characterized.[5]

The accurate quantification of both the parent drug and these metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.[6][7][8] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, but its success hinges on the efficient ionization of each analyte.

Below is a diagram illustrating the primary metabolic pathway of Thioridazine.

Thioridazine_Metabolism Thioridazine Thioridazine Mesoridazine Mesoridazine (Thioridazine-2-sulfoxide) Thioridazine->Mesoridazine CYP2D6 (Side-chain S-oxidation) RingSulfoxide Thioridazine-5-sulfoxide Thioridazine->RingSulfoxide CYP2D6 (Ring S-oxidation) Sulforidazine Sulforidazine (Thioridazine-2-sulfone) Mesoridazine->Sulforidazine Oxidation

Caption: Metabolic pathway of Thioridazine.

The Science of Ionization: Why Efficiency Varies

Electrospray ionization (ESI) is the most common ionization technique for analyzing polar and semi-polar compounds like Thioridazine and its metabolites.[9] However, not all molecules ionize with the same efficiency.[10] Several key physicochemical properties of an analyte dictate its ability to form gas-phase ions:

  • Basicity (pKa) and Proton Affinity: ESI in positive ion mode, the typical choice for these compounds, relies on protonation.[9] Molecules with higher basicity (a higher pKa) readily accept a proton in the acidic mobile phases commonly used in reversed-phase LC-MS.[9] Proton affinity, the gas-phase equivalent of basicity, also plays a crucial role in the stability of the protonated ion.[11][12]

  • Surface Activity: Analytes that are more surface-active tend to accumulate at the surface of the ESI droplets, which enhances their ionization efficiency.[13] Hydrophobicity, often estimated by logP, is a contributing factor to surface activity.[13]

  • Molecular Size and Structure: The overall size and three-dimensional structure of a molecule can influence its desolvation and ionization characteristics.

Understanding these principles is not just academic; it allows us to predict and explain the often-observed differences in MS response between a parent drug and its metabolites.

A Head-to-Head Comparison: Thioridazine vs. Its Metabolites

The metabolic transformations of Thioridazine—specifically, the oxidation of its sulfur atoms—introduce significant changes to the molecule's physicochemical properties, which in turn affects their ionization efficiency.

CompoundMolecular WeightKey Structural ChangeExpected Impact on PolarityExpected Ionization Efficiency
Thioridazine 370.6 g/mol Parent drug with a methylsulfanyl group.[14]Least polarBaseline
Mesoridazine 386.6 g/mol Oxidation to a sulfoxide on the side chain.More polar than ThioridazinePotentially higher
Sulforidazine 402.6 g/mol Further oxidation to a sulfone on the side chain.Most polar among side-chain metabolitesPotentially highest
Thioridazine-5-sulfoxide 386.6 g/mol Oxidation to a sulfoxide on the phenothiazine ring.More polar than ThioridazinePotentially higher

Analysis of Ionization Behavior:

The introduction of sulfoxide and sulfone groups increases the polarity of the metabolites compared to the parent drug, Thioridazine. This increased polarity can lead to better solvation in the mobile phase and potentially more efficient ionization in ESI.[15]

However, it's important to note that the matrix can significantly impact ionization efficiency, a phenomenon known as the matrix effect.[18] Therefore, the use of a stable isotope-labeled internal standard for each analyte is the most robust approach to compensate for any variability in ionization. When this is not feasible, a structural analog or a labeled version of the parent drug (like Thioridazine-d3) is often employed.[16]

Recommended Experimental Protocol for Optimal Analysis

Based on a review of established methodologies, the following protocol provides a robust starting point for the simultaneous analysis of Thioridazine and its metabolites.[19][20][21]

Objective: To achieve sensitive and reproducible quantification of Thioridazine, Mesoridazine, Sulforidazine, and Thioridazine-5-sulfoxide in a biological matrix (e.g., plasma).

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add an internal standard solution (ideally, a stable isotope-labeled version of each analyte).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, <2 µm particle size) is recommended for good separation and peak shape.

    • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid. The acidic modifier is crucial for promoting protonation in positive ion mode.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution starting with a low percentage of organic phase (e.g., 5-10% B) and ramping up to a high percentage (e.g., 95% B) is necessary to elute all compounds with good peak shape.

    • Flow Rate: 0.4 - 0.7 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in Positive Ion Mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each analyte and the internal standard. Based on the literature, a common product ion at m/z 126.1 is often observed for Thioridazine and its primary metabolites.[16][19]

      • Thioridazine: m/z 371.1 → 126.1[16]

      • Mesoridazine: m/z 387.1 → 126.1[16]

      • Sulforidazine (Thioridazine-2-sulfone): m/z 403.1 → 126.1[16]

      • Thioridazine-5-sulfoxide: m/z 387.2 → 126.1[16]

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows to maximize the signal for all analytes.

The following diagram outlines the recommended analytical workflow.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Plasma Sample + IS B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Evaporation & Reconstitution C->D E UPLC Separation (C18 Column) D->E F ESI+ Ionization E->F G MRM Detection F->G H H G->H Data Processing & Quantification

Caption: Recommended LC-MS/MS workflow.

Conclusion and Expert Recommendations

While the metabolic oxidation of Thioridazine to Mesoridazine, Sulforidazine, and the ring sulfoxide increases their polarity, this does not appear to create insurmountable challenges for their simultaneous analysis by LC-MS/MS. The key takeaways for researchers are:

  • Comparable Ionization: Under optimized ESI conditions, particularly with an acidic mobile phase to promote protonation, Thioridazine and its primary metabolites exhibit sufficient ionization efficiency for sensitive detection at clinically relevant concentrations.

  • Method Optimization is Crucial: A well-developed LC gradient is essential to separate the parent drug from its more polar metabolites, ensuring accurate quantification without chromatographic interference.

  • Internal Standards are Non-Negotiable: Given the potential for differential matrix effects, the use of stable isotope-labeled internal standards for each analyte is the most rigorous approach to ensure accuracy and precision.

By understanding the interplay between the physicochemical properties of these compounds and the principles of electrospray ionization, researchers can develop and validate robust bioanalytical methods, leading to higher quality data in drug development and clinical research.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Thioridazine Hydrochloride?
  • PubMed. (n.d.). Absorption and excretion of thioridazine and mesoridazine in man. Retrieved from 4

  • Wikipedia. (n.d.). Thioridazine. Retrieved from 1

  • Kiontke, A., Oliveira-Birkmeier, A., Opitz, A., & Birkemeyer, C. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS One. Retrieved from 9

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from 10

  • Sandil, S., & Singh, A. (n.d.). Thioridazine. In StatPearls. NCBI Bookshelf. Retrieved from 3

  • LCGC Blog. (2020, December 8). 10 Great Tips for Electrospray Ionization LC–MS. Retrieved from 22

  • PubMed. (n.d.). Factors influencing the electrospray intrasource separation and selective ionization of glycerophospholipids. Retrieved from 23

  • Daniel, W. A., Syrek, M., Mach, A., Wójcikowski, J., & Boksa, J. (1997). Pharmacokinetics of Thioridazine and Its Metabolites in Blood Plasma and the Brain of Rats After Acute and Chronic Treatment. Pol J Pharmacol, 49(6), 439-52. Retrieved from 24

  • ACS Publications. (2017, July 24). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry. Retrieved from 13

  • Scilit. (n.d.). Simultaneous Determination of Thioridazine and Its Metabolites by UHPLC-MS/MS With Application to a Pharmacokinetic Study in Rats. Retrieved from 19

  • PubMed Central. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from 25

  • PubChem. (n.d.). Thioridazine. Retrieved from 14

  • Wiseman, J. M., Ifa, D. R., Song, Q., & Cooks, R. G. (2008). Desorption electrospray ionization mass spectrometry: Imaging drugs and metabolites in tissues. Proceedings of the National Academy of Sciences, 105(47), 18120-18125. Retrieved from 26

  • Spectroscopy Online. (2021, September 1). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. Retrieved from 15

  • ACS Publications. (n.d.). Secondary Electrospray Ionization Ion Mobility Spectrometry/Mass Spectrometry of Illicit Drugs. Analytical Chemistry. Retrieved from 27

  • PubMed Central. (n.d.). Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry. Retrieved from 28

  • Labcompare. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Retrieved from 29

  • Waters Corporation. (n.d.). A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. Retrieved from

  • Elsevier. (2003). Proton affinity measurements using ion mobility spectrometry. J. Chem. Thermodynamics, 35, 863–870. Retrieved from 11

  • PubMed. (n.d.). Determination of the enantiomers of thioridazine, thioridazine 2-sulfone, and of the isomeric pairs of thioridazine 2-sulfoxide and thioridazine 5-sulfoxide in human plasma. Retrieved from 5

  • PubMed Central. (n.d.). UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. Retrieved from 20

  • PubMed. (2014, May 1). Determination of mesoridazine by liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic study in rats. Retrieved from 21

  • ResearchGate. (2025, August 7). Drug discovery from natural products using affinity selection-mass spectrometry. Retrieved from 30

  • PubMed. (2025, December 22). Simultaneous Determination of Thioridazine and Its Metabolites by UHPLC-MS/MS With Application to a Pharmacokinetic Study in Rats. Retrieved from 16

  • PubMed. (2022, October 5). Proton Affinities of Alkanes. Retrieved from 12

  • ResearchGate. (2025, December 17). Simultaneous Determination of Thioridazine and Its Metabolites by UHPLC–MS/MS With Application to a Pharmacokinetic Study in Rats. Retrieved from 17

  • PubMed. (2019, October 4). Impact of Matrix Effects and Ionization Efficiency in Non-Quantitative Untargeted Metabolomics. Retrieved from 18

  • PubMed. (1991, March). Plasma levels of thioridazine and metabolites are influenced by the debrisoquin hydroxylation phenotype. Retrieved from 31

  • PubMed. (1988, January). Concentration and distribution of thioridazine and metabolites in schizophrenic post-mortem brain tissue. Retrieved from 6

  • Spectroscopy Online. (2018, March 2). Combining Novel and Traditional Ionization Methods for Mass Spectrometry for More Comprehensive Analyses. Retrieved from 32

  • PubMed. (n.d.). Serum Concentration and Protein Binding of Thioridazine and Its Metabolites in Patients With Chronic Alcoholism. Retrieved from 7

  • PubMed. (n.d.). Concentration-related pharmacodynamic effects of thioridazine and its metabolites in humans. Retrieved from 8

Sources

A Senior Scientist's Guide to Proficiency Testing for Thioridazine and its Metabolites: Navigating a Landscape Without Commercial Programs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals engaged in the study of antipsychotics, the accurate quantification of thioridazine and its pharmacologically active metabolites is paramount. Thioridazine, a first-generation phenothiazine antipsychotic, presents a complex analytical challenge due to its extensive metabolism and the critical need to monitor its levels for both therapeutic efficacy and safety, particularly concerning its known cardiotoxicity.[1] This guide provides an in-depth comparison of analytical methodologies and navigates the crucial, yet challenging, landscape of proficiency testing (PT) for this compound. As we will explore, the absence of dedicated commercial PT programs for thioridazine necessitates a robust, alternative approach to ensure inter-laboratory consistency and analytical excellence.

The Analytical Targets: Thioridazine's Metabolic Pathway

Understanding the metabolic fate of thioridazine is the foundation of any analytical method. The parent drug is extensively metabolized, primarily by Cytochrome P450 enzymes CYP2D6, CYP1A2, and CYP3A4, into several key compounds.[2] The most clinically significant analytes for monitoring are:

  • Thioridazine (THD): The parent drug.

  • Mesoridazine (Meso): The primary active metabolite, formed by S-oxidation. Mesoridazine is itself a potent antipsychotic.[3]

  • Sulforidazine (Sulfo): The 2-sulfone metabolite of mesoridazine.

  • Thioridazine-5-sulfoxide (Ring Sulfoxide): Another significant metabolite.[2]

The accurate, simultaneous quantification of these compounds is essential for a complete pharmacokinetic profile.

Thioridazine_Metabolism THD Thioridazine Meso Mesoridazine (Thioridazine-2-sulfoxide) [ACTIVE] THD->Meso S-oxidation RingSO Thioridazine-5-sulfoxide THD->RingSO Ring S-oxidation Sulfo Sulforidazine (Thioridazine-2-sulfone) Meso->Sulfo S-oxidation CYP2D6 CYP2D6 CYP2D6->Meso CYP1A2_3A4 CYP1A2, CYP3A4 CYP1A2_3A4->RingSO

Metabolic pathway of Thioridazine.

A Comparative Analysis of Analytical Methodologies

The choice of analytical technique is a critical decision driven by the required sensitivity, specificity, sample matrix, and available instrumentation.[4] While several methods have been employed, modern clinical and research laboratories predominantly rely on chromatographic techniques coupled with mass spectrometry.

Method Performance Comparison

The following table summarizes the key performance parameters of various validated methods for the analysis of thioridazine and its metabolites. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) emerges as the gold standard due to its superior sensitivity and specificity.

ParameterUHPLC-MS/MSHPLC-UVGC-MS
Principle Reversed-Phase Chromatography with Tandem Mass SpectrometryReversed-Phase Chromatography with UV-Vis DetectionGas Chromatography with Mass Spectrometry
Linearity Range 0.1-1000 ng/mL (THD) 0.5-1000 ng/mL (Metabolites)[5]5-25 µg/mL (THD)[2]Analyte Dependent; often requires derivatization
Limit of Quantitation (LOQ) 0.1 ng/mL (THD) 0.5 ng/mL (Metabolites)[5]15 ng/mL (THD)[6]~1-10 µg/mL (General drug screening)[7]
Precision (%RSD) < 15%[5]< 2.0%[2]< 5% (for optimized methods)[8]
Specificity Very High (based on precursor/product ion transitions)Moderate (Risk of co-eluting interferences)High (based on mass fragmentation patterns)
Sample Preparation Protein Precipitation or Solid-Phase Extraction (SPE)Solid-Phase or Liquid-Liquid ExtractionLiquid-Liquid Extraction, often with derivatization
Key Consideration Gold standard for sensitivity and specificity in complex matrices.Suitable for higher concentration samples; economical.Robust, but may require derivatization for polar metabolites.
Experimental Protocol: UHPLC-MS/MS Method

This protocol provides a robust workflow for the simultaneous quantification of thioridazine and its primary metabolites in human plasma, representing the current state-of-the-art.

Causality Note: A simple protein precipitation is chosen for its speed and efficiency. For lower detection limits or complex matrices, Solid-Phase Extraction (SPE) would be the preferred, albeit more time-consuming, alternative. All steps involving thioridazine must be performed under light-protected conditions to prevent photodegradation.[4]

Step 1: Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample, calibrator, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of an internal standard working solution (e.g., Thioridazine-d3 at 500 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

Step 2: Chromatographic & Mass Spectrometric Conditions

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive ESI.

  • Detection: Multiple Reaction Monitoring (MRM). Example transitions:

    • Thioridazine: m/z 371.1 → 126.1

    • Mesoridazine: m/z 387.1 → 126.1

    • Sulforidazine: m/z 403.1 → 126.1

    • Thioridazine-5-sulfoxide: m/z 387.2 → 126.1

    • Thioridazine-d3 (IS): m/z 374.1 → 129.1[5]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) IS Add Internal Standard Plasma->IS Precip Protein Precipitation (Acetonitrile) IS->Precip Cent Centrifuge Precip->Cent Super Transfer Supernatant Cent->Super Inject Inject into UHPLC Super->Inject Sep Chromatographic Separation (C18) Inject->Sep Ion Ionization (ESI+) Sep->Ion MSMS MS/MS Detection (MRM) Ion->MSMS Data Data Acquisition & Quantification MSMS->Data

UHPLC-MS/MS analytical workflow.

Proficiency Testing: A Guide to Ensuring Quality in an Unregulated Space

Proficiency Testing (PT), also known as External Quality Assessment (EQA), is the cornerstone of a laboratory's quality management system. It provides an objective, external evaluation of a laboratory's ability to produce accurate and reliable results. PT providers are accredited to the ISO/IEC 17043 standard, which ensures the competence of the provider and the quality of the PT scheme.[5]

The Search for a Thioridazine PT Program

A comprehensive review of the 2025 and 2026 catalogs from major ISO/IEC 17043 accredited PT providers, including the College of American Pathologists (CAP) and LGC AXIO Proficiency Testing, reveals a critical gap: there are no dedicated, commercially available PT programs specifically for thioridazine and its metabolites. The CAP Forensic Toxicology (FTC) drug listing for 2025, for instance, does not include thioridazine.[9]

While this presents a challenge, it does not absolve a laboratory from its responsibility to ensure the quality of its testing. Laboratories can participate in related, broader-scope PT programs to test their general analytical systems.

ProviderProgram/SchemeMatrixFrequencyAnalytesRelevance to Thioridazine
LGC AXIO Therapeutic Drug Monitoring (TDM) - Psychoactive Drugs[10]Serum/PlasmaQuarterlyPanel of psychoactive drugs (specific list not published, requires inquiry)High. Tests general competence in TDM for a similar class of compounds using comparable methodologies.
CAP Toxicology (T)[11]Serum & Urine3x per yearBroad panel of drugs and metabolites (list varies)Moderate. Assesses general toxicology screening capabilities.
CAP Forensic Toxicology, Criminalistics (FTC)[4]Whole Blood & Urine2x per yearBroad panel of drugs relevant to forensic cases (list varies)Moderate. Similar to the 'T' survey but with a forensic focus.
Bridging the Gap: CLIA-Compliant Alternative Assessment

When a formal PT program is not available for an analyte, regulatory bodies like the Centers for Medicare & Medicaid Services (CMS) under the Clinical Laboratory Improvement Amendments (CLIA) mandate the use of Alternative Assessment procedures. This ensures that test performance is evaluated at least twice annually. The most common and robust method for alternative assessment is interlaboratory comparison via split sample analysis.

Establishing an Alternative Assessment Program:

  • Identify a Peer Laboratory: Collaborate with another laboratory that performs testing for thioridazine using a well-validated method, preferably a different method or instrument platform to provide a more rigorous comparison.

  • Sample Selection: Select patient samples that have been previously analyzed. Choose samples that cover the analytical range (low, medium, high concentrations). De-identify all patient information to maintain confidentiality.

  • Sample Exchange: Split the selected samples and send them to the peer laboratory for analysis. Concurrently, you may receive split samples from your peer.

  • Data Comparison: Compare the quantitative results obtained by both laboratories. Establish acceptable performance criteria before the analysis (e.g., results should agree within ±20% or ±2 standard deviations of the mean).

  • Documentation: Meticulously document the entire process, including the sample selection, exchange, data comparison, acceptance criteria, and the review and signature of the laboratory director. This documentation is critical for regulatory inspections.

PT_Decision_Tree start Need to Assess Thioridazine Assay Performance q1 Is a specific Thioridazine PT program available from an ISO 17043 provider? start->q1 enroll_pt Enroll and Participate in the PT Program q1->enroll_pt Yes no_pt No (Current Status) q1->no_pt No q2 Is a related PT program (e.g., Psychoactive Drugs) a good fit for the lab's scope? no_pt->q2 enroll_related Participate in Related PT (Supplements, but does not replace, analyte-specific assessment) q2->enroll_related Yes alt_assess Implement CLIA-Compliant Alternative Assessment (Split-Sample Analysis) q2->alt_assess No enroll_related->alt_assess

Decision logic for proficiency assessment.

Conclusion: A Commitment to Verifiable Quality

The analysis of thioridazine and its metabolites is a vital component of clinical research and therapeutic drug monitoring. While the current landscape lacks a dedicated commercial proficiency testing program, this does not preclude the establishment of a high-quality, verifiable analytical service. By implementing a state-of-the-art, validated analytical method such as UHPLC-MS/MS and adhering to regulatory requirements for alternative assessment through a well-documented interlaboratory comparison program, laboratories can demonstrate their competence and ensure the production of reliable, high-quality data. This commitment to a self-validating system is the bedrock of scientific integrity and is essential for advancing research and ensuring patient safety.

References

  • Lighthouse Lab Services. (2025, June 3). The CLIA Requirements of Alternative Proficiency Testing. [Link]

  • NCCLS. (2006). Assessment of Laboratory Tests When Proficiency Testing is Not Available; Approved Guideline (GP29-A). ANSI Webstore. [Link]

  • D'Souza, R., & D'Souza, R. (2007, August 31). Thioridazine: resurrection as an antimicrobial agent? British Journal of Clinical Pharmacology. [Link]

  • Lighthouse Lab Services. (n.d.). Alternative Proficiency Testing (ALT PT). Retrieved January 16, 2026, from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Proficiency Testing and Alternative Assessment SOP. [Link]

  • College of American Pathologists. (n.d.). FORENSIC TOXICOLOGY, CRIMINALISTICS-FTC. CAP eStore. Retrieved January 16, 2026, from [Link]

  • Scribd. (n.d.). CAP 2025 Surveys Catalog. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2025, December 17). Simultaneous Determination of Thioridazine and Its Metabolites by UHPLC–MS/MS With Application to a Pharmacokinetic Study in Rats. [Link]

  • LGC Standards. (n.d.). Proficiency Testing Schemes. Novachem. Retrieved January 16, 2026, from [Link]

  • College of American Pathologists. (n.d.). Catalog and Ordering Information. Retrieved January 16, 2026, from [Link]

  • College of American Pathologists. (n.d.). TOXICOLOGY-T. CAP eStore. Retrieved January 16, 2026, from [Link]

  • LGC Standards. (n.d.). LGC AXIO Proficiency Testing Catalogue 2025 Launch Ed.. Scribd. Retrieved January 16, 2026, from [Link]

  • LGC Standards. (n.d.). Clinical Proficiency Testing Schemes. AWS. Retrieved January 16, 2026, from [Link]

  • U.S. National Library of Medicine. (n.d.). Label: THIORIDAZINE HYDROCHLORIDE tablet, film coated. DailyMed. Retrieved January 16, 2026, from [Link]

  • Indian Journal of Research in Pharmacy and Biotechnology. (2017). Development of RP-HPLC method for the estimation of Thioridazine in pharmaceutical dosage form. [Link]

  • Sisco, E., et al. (2021, May 6). Determining Psychoactive Drugs in Blood Plasma and Serum Using Automated SPE–LC–MS/MS. LCGC International. [Link]

  • Analysis of designer drugs in human blood using gas chromatography- mass spectrometry. (n.d.). [Link]

  • MDPI. (n.d.). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. [Link]

  • American Proficiency Institute. (n.d.). CATALOG OF PROGRAMS. [Link]

  • Eap, C. B., et al. (1996). Determination of the enantiomers of thioridazine, thioridazine 2-sulfone, and of the isomeric pairs of thioridazine 2-sulfoxide and thioridazine 5-sulfoxide in human plasma. PubMed. [Link]

  • Frontiers. (2025, June 10). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Thioridazine-d3 5-Sulfoxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Thioridazine-d3 5-Sulfoxide. As researchers and drug development professionals, our responsibility extends beyond the bench to include the entire lifecycle of the chemical reagents we employ. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of ensuring laboratory safety and environmental stewardship. This document is designed to be a definitive resource, grounding procedural steps in scientific causality to empower you to manage this compound with confidence and integrity.

Foundational Understanding: The Compound and the Imperative for Proper Disposal

This compound is a deuterated metabolite of the antipsychotic drug Thioridazine.[1][2] Its primary use in a research setting is often as an internal standard for mass spectrometry-based bioanalytical assays or as a reference standard in metabolic studies. While the deuterium labeling is unlikely to alter the fundamental chemical hazards of the molecule, the core structure, a phenothiazine sulfoxide, shares the toxicological profile of its parent compound and related pharmaceuticals.[3][4]

Improper disposal, particularly via sewer systems, poses a significant threat due to the compound's ecotoxicity.[5] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have implemented stringent rules prohibiting the sewering of hazardous pharmaceutical waste to protect waterways and public health.[6][7] This guide provides the necessary framework to navigate these regulations and handle the waste stream correctly.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the cornerstone of any safety protocol. Based on data from the parent compound, Thioridazine, the following risks should be assumed for this compound.

Hazard ClassificationDescriptionPrimary RiskSource(s)
Acute Oral Toxicity Harmful if swallowed.Ingestion can lead to adverse health effects.[5][8][9]
Skin & Eye Irritation Causes skin and serious eye irritation.Direct contact can result in inflammation and discomfort.[5][10][11]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.Environmental contamination, particularly of waterways.[5]
Target Organ Damage Repeated or prolonged exposure may cause damage to organs.Chronic exposure risks for laboratory personnel.[12]

Given these hazards, a site-specific risk assessment should be completed before handling the material, accounting for the quantities being used and the specific laboratory environment.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of this compound is governed by regulations from two primary federal agencies:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for hazardous waste management.[13] A key mandate is the prohibition of discharging hazardous pharmaceutical waste into the sanitary sewer system.[6][7] This compound must be managed as a hazardous waste from "cradle to grave."[14]

  • Occupational Safety and Health Administration (OSHA): OSHA's standards, particularly the Hazard Communication Standard (HazCom) and regulations for hazardous chemicals in laboratories (29 CFR 1910.1450), ensure worker safety.[15][16] This includes requirements for proper labeling, training, and the availability of Safety Data Sheets (SDS).

Compliance with the guidelines set forth by these agencies is mandatory.

Detailed Protocols for Safe Management and Disposal

This section provides step-by-step procedures for handling spills and routine waste disposal.

Required Personal Protective Equipment (PPE)

Before handling the compound in any form (neat, in solution, or as waste), the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber.[17] Note that some sulfoxides like DMSO can penetrate nitrile gloves easily; therefore, always check the specific SDS and institutional guidelines.[17]

  • Protective Clothing: A fully buttoned laboratory coat.

Spill Management Protocol

Accidents happen. A swift and correct response is critical to mitigating risk.

For Small Spills (Solid or Solution):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Prevent entry into the spill zone.

  • Don PPE: Wear the appropriate PPE as described in section 4.1.

  • Containment:

    • Solid Spill: Gently sweep or scoop the material to avoid generating dust.[18] Place into a sealable, labeled container.

    • Liquid Spill: Cover with an inert, absorbent material (e.g., vermiculite, sand, or a chemical spill pillow).[12]

  • Collection: Carefully scoop the absorbent material and spilled substance into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, wiping with paper towels.[12]

  • Waste Disposal: Double-bag all cleanup materials (absorbent, paper towels, contaminated gloves) and manage them as hazardous waste.[12]

For Large Spills:

  • EVACUATE the immediate area.

  • Notify your institution's Environmental Health & Safety (EHS) department and/or emergency services immediately.[12]

  • Prevent entry to the contaminated area.[12]

  • Allow only trained emergency response personnel to conduct the cleanup.

Core Disposal Protocol

This protocol outlines the required step-by-step procedure for the routine disposal of unused this compound and associated contaminated labware.

Step 1: Waste Classification

  • Classify all waste containing this compound (including pure compound, solutions, and contaminated items like pipette tips or vials) as Hazardous Pharmaceutical Waste .[14][18]

Step 2: Segregation

  • This waste stream must be segregated from all other waste types (non-hazardous trash, sharps, biological waste).

  • CRITICAL: Do not mix this waste with incompatible chemicals. Store away from strong oxidizing agents.[19]

Step 3: Containerization

  • Use a designated, leak-proof, and sealable hazardous waste container.[20]

  • The container material must be compatible with the chemical. High-density polyethylene (HDPE) is a common choice.

  • Ensure the container has a screw-top cap and is kept closed at all times except when adding waste.[20]

  • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[20]

Step 4: Labeling

  • Label the waste container clearly and accurately as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate list of all constituents and their approximate concentrations.

    • The relevant hazard characteristics (e.g., "Toxic," "Environmental Hazard").

    • The accumulation start date.

Step 5: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[20]

  • The SAA should be located at or near the point of generation, be under the control of the operator, and be clearly marked.[20]

  • Store in a cool, dry, and well-ventilated location, away from heat or ignition sources.

Step 6: Final Disposal

  • DO NOT dispose of this chemical down the drain or in the regular trash.[6][12]

  • Contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup of the hazardous waste.[12]

  • Disposal must be carried out by a licensed and qualified waste disposal company.[18]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_disposal Disposal Protocol start Generate Thioridazine-d3 5-Sulfoxide Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Step 1: Classify as Hazardous Pharmaceutical Waste ppe->classify sewer_check Dispose via Sewer? classify->sewer_check no_sewer CRITICAL: NO Prohibited by EPA Regulations [Aquatic Toxicity] sewer_check->no_sewer No segregate Step 2: Segregate from Other Waste Streams sewer_check->segregate Yes (Incorrect Path) no_sewer->segregate containerize Step 3: Place in a Compatible, Sealed Waste Container segregate->containerize label_waste Step 4: Attach Hazardous Waste Label with Full Details containerize->label_waste store Step 5: Store in Designated Satellite Accumulation Area (SAA) label_waste->store ehs_contact Step 6: Contact EHS for Professional Disposal Pickup store->ehs_contact

Caption: Disposal workflow for this compound waste.

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of scientific research. For this compound, this necessitates treating it as a hazardous pharmaceutical waste, with an absolute prohibition on sewer disposal. By following the structured protocols outlined in this guide—from accurate hazard assessment and use of PPE to proper segregation, containerization, and professional disposal—you ensure the safety of yourself, your colleagues, and the environment.

References

  • Benchchem. Proper Disposal of Diphenyl Sulfoxide: A Guide for Laboratory Professionals.
  • University of Waterloo. DIMETHYL SULFOXIDE (DMSO) Safety Information.
  • University of Washington Environmental Health & Safety. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).
  • Duke University Occupational & Environmental Safety Office. Guide to Laboratory Sink/Sewer Disposal of Wastes. Available from: [Link]

  • CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Available from: [Link]

  • Hazardous Waste Experts. Updated Rules for EPA hazardous pharmaceutical waste Sewering. Available from: [Link]

  • Waste360. EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Available from: [Link]

  • DuraLabel. OSHA Rules for Hazardous Chemicals. Available from: [Link]

  • Stericycle. EPA Regulations for Healthcare & Pharmaceuticals. Available from: [Link]

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. Available from: [Link]

  • Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Available from: [Link]

  • U.S. Environmental Protection Agency. A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Available from: [Link]

  • Synergy Recycling. Disposal of deuterium (D₂). Available from: [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Overview. Available from: [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Available from: [Link]

  • Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Available from: [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Thioridazine. Available from: [Link]

  • ZEOCHEM. Deuterium Labeled Compounds. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5452, Thioridazine. Available from: [Link]

  • Indiana University Environmental Health and Safety. In-Lab Disposal Methods: Waste Management Guide. Available from: [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Available from: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available from: [Link]

  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: Dimethyl sulfoxide. Available from: [Link]

  • Washington State University. Standard Operating Procedure for Dimethyl Sulfoxide. Available from: [Link]

Sources

A Comprehensive Guide to the Safe Handling of Thioridazine-d3 5-Sulfoxide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Thioridazine-d3 5-Sulfoxide. As a deuterated metabolite of the potent antipsychotic drug Thioridazine, this compound requires meticulous handling to ensure personnel safety and prevent environmental contamination. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

The primary routes of occupational exposure are inhalation of airborne particles, dermal contact, and accidental ingestion. Given the high potency of phenothiazine derivatives, even minute quantities can have pharmacological effects. Therefore, all handling procedures must be designed to minimize the possibility of exposure. A thorough risk assessment should be conducted before any work with this compound begins, considering the quantity of material being handled, the frequency of handling, and the specific procedures being performed.[6]

Key Toxicological Information for Thioridazine (Parent Compound):

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Harmful if swallowed. LD50 (oral, mouse): 360 mg/kg.[1]
Skin Irritation Causes skin irritation.[1]
Eye Irritation Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1]

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to potent compounds is through engineering controls.[7] Personal Protective Equipment (PPE) should be considered the last line of defense.[8][9]

  • Ventilation: All weighing and handling of powdered this compound must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.[10] The facility's airflow should be designed to be single-pass, with negative pressure in the handling areas relative to adjacent spaces to prevent cross-contamination.[11][12]

  • Containment: For larger quantities or more hazardous operations, the use of a glove box or isolator is recommended.[10][12] This provides a physical barrier between the operator and the compound.

Personal Protective Equipment (PPE): A Necessary Barrier

A comprehensive PPE plan is mandatory when handling this compound. The following PPE should be worn at all times when working with the compound.

  • Gloves: Double gloving is required.[9][13] Wear two pairs of powder-free nitrile gloves. The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound. The inner glove provides an additional layer of protection. Gloves should be changed frequently, at least every 30-60 minutes, or immediately if contamination is suspected.[9]

  • Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is essential to protect against skin contact.[13][14]

  • Eye and Face Protection: Chemical splash goggles and a face shield must be worn to protect the eyes and face from splashes and airborne particles.[14]

  • Respiratory Protection: For procedures with a high risk of aerosolization, or in the absence of adequate engineering controls, a NIOSH-approved respirator (e.g., an N95 or higher) is required.[14][15]

Donning and Doffing PPE Workflow

Properly putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Gown Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves (over cuff) Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Gown Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Caption: Sequential process for donning and doffing Personal Protective Equipment.

Safe Handling Procedures: A Step-by-Step Approach

Adherence to strict protocols is crucial to minimize exposure risk.

4.1. Preparation and Weighing:

  • Designated Area: Designate a specific area within a chemical fume hood for handling this compound.

  • Decontamination: Before starting, decontaminate the work surface.

  • Weighing: Use a dedicated analytical balance inside the fume hood. Weigh the compound on a disposable weigh boat.

  • Cleaning: After weighing, carefully clean the balance and surrounding area with a suitable solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.

4.2. Dissolving and Solution Handling:

  • Solvent Addition: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • Sealed Containers: Keep all solutions in clearly labeled, sealed containers.[16]

  • Transport: When transporting solutions, use a secondary container to prevent spills.

Spill and Emergency Procedures

Immediate and appropriate response to a spill is critical.

  • Evacuation: In the event of a significant spill, evacuate the immediate area and alert others.

  • Small Spills (inside a fume hood):

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Carefully collect the absorbent material into a sealed, labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent.

  • Large Spills (outside a fume hood):

    • Evacuate the area and restrict access.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

Waste Disposal: A Cradle-to-Grave Responsibility

Proper waste management is essential to prevent environmental contamination and ensure regulatory compliance.[17] All waste generated from handling this compound must be treated as hazardous waste.[18]

Waste Segregation and Disposal Workflow

Waste_Disposal cluster_generation Waste Generation Point (Fume Hood) cluster_collection Segregated Collection Solid_Waste Solid Waste (Gloves, Gowns, Weigh Boats) Solid_Container Labeled, Sealed Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Contaminated Solvents) Liquid_Container Labeled, Sealed Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Sharps Waste (Contaminated Needles, Pipettes) Sharps_Container Puncture-Resistant Sharps Container Sharps_Waste->Sharps_Container Disposal Hazardous Waste Disposal Pickup (EHS) Solid_Container->Disposal Liquid_Container->Disposal Sharps_Container->Disposal

Caption: Segregated waste stream for this compound.

  • Solid Waste: All contaminated solid materials, including gloves, gowns, weigh boats, and cleaning materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[19]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix incompatible wastes.[17]

  • Empty Containers: Empty containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[18] After triple-rinsing, the container can be disposed of as non-hazardous waste, with the label defaced.[18]

Conclusion: A Commitment to Safety

Working with potent compounds like this compound demands a rigorous and proactive approach to safety. By understanding the hazards, implementing robust engineering controls, consistently using appropriate PPE, and adhering to strict handling and disposal protocols, researchers can ensure a safe laboratory environment for themselves and their colleagues. This guide serves as a foundational document; always consult your institution's specific safety policies and the manufacturer's Safety Data Sheet for the most current information.

References

  • Thioridazine - Wikipedia. Wikipedia. [Link]

  • Thioridazine (Professional Patient Advice). Drugs.com. (2025-07-21). [Link]

  • Thioridazine overdose. MedlinePlus Medical Encyclopedia. (2025-04-08). [Link]

  • [Acute poisoning with thioridazine]. PubMed. [Link]

  • Plasma levels of thioridazine and metabolites are influenced by the debrisoquin hydroxylation phenotype. PubMed. [Link]

  • Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. [Link]

  • Thioridazine: Package Insert / Prescribing Information. Drugs.com. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. (2022-03-29). [Link]

  • Pharmacokinetics of Thioridazine and Its Metabolites in Blood Plasma and the Brain of Rats After Acute and Chronic Treatment. PubMed. [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? [Link]

  • The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins Scientific. [Link]

  • Thioridazine overdose. A.D.A.M. Medical Encyclopedia. (2025-04-08). [Link]

  • Concentration and distribution of thioridazine and metabolites in schizophrenic post-mortem brain tissue. PubMed. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. CDC. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • It's more than just being Fragile : How to Handle Potent Formulation? Esco Pharma. (2017-09-25). [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources. (2025-12-16). [Link]

  • How to Safely Dispose of Laboratory Waste? Stericycle UK. (2024-10-24). [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022-10-06). [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). [Link]

  • High-Potency APIs: Containment and Handling Issues. Pharmaceutical Technology. [Link]

  • Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. [Link]

  • Best Practices For Handling Potent APIs. Outsourced Pharma. (2015-07-07). [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration - OSHA. [Link]

  • Video - Illicit Drugs, Including Fentanyl: Using Personal Protective Equipment. NIOSH | CDC. [Link]

  • NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. CDC. [Link]

  • Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings and Managing Hazardous Drug Exposures: Information for Healthcare Settings. Federal Register. (2023-04-27). [Link]

  • Assessing Potent Compound Safety Capabilities at CMOs. Contract Pharma. (2007-11-08). [Link]

  • Thioridazine. PubChem - NIH. [Link]

  • Safety Data Sheet: Thioridazine. Chemos GmbH&Co.KG. [Link]

  • Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. [Link]

  • Managing Hazardous Drug Exposures: Information for Healthcare Settings. CDC. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thioridazine-d3 5-Sulfoxide
Reactant of Route 2
Reactant of Route 2
Thioridazine-d3 5-Sulfoxide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.